molecular formula C10H14O2 B188724 2-Methyl-2-phenylpropane-1,3-diol CAS No. 24765-53-5

2-Methyl-2-phenylpropane-1,3-diol

Cat. No.: B188724
CAS No.: 24765-53-5
M. Wt: 166.22 g/mol
InChI Key: BHEIMYVOVVBWRL-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpropane-1,3-diol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-phenylpropane-1,3-diol
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InChI

InChI=1S/C10H14O2/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3
Source PubChem
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InChI Key

BHEIMYVOVVBWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O2
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DSSTOX Substance ID

DTXSID00179482
Record name 2-Methyl-2-phenylpropane-1,3-diol
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Molecular Weight

166.22 g/mol
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CAS No.

24765-53-5
Record name 2-Methyl-2-phenyl-1,3-propanediol
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-Methyl-2-phenylpropane-1,3-diol, a valuable diol intermediate in the development of various fine chemicals and active pharmaceutical ingredients. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of two core synthetic strategies: the reduction of diethyl 2-methyl-2-phenylmalonate and a crossed aldol-hydrogenation sequence commencing from 2-methyl-2-phenylpropanal. The causality behind experimental choices, detailed step-by-step protocols, and comparative analysis of these routes are presented to provide a field-proven perspective on the synthesis of this important compound.

Introduction: The Significance of this compound

This compound is a substituted propanediol featuring a quaternary carbon center, a phenyl group, and two primary hydroxyl functionalities. This unique structural arrangement imparts specific physical and chemical properties that make it a desirable building block in organic synthesis. Its applications are found in the preparation of polyesters, polyurethanes, and as a precursor for various biologically active molecules. The diol's structure allows for the introduction of a chiral center, making it a target for asymmetric synthesis in the development of novel therapeutics.

This guide will elucidate the most practical and scientifically robust methods for the preparation of this compound, providing the necessary detail for laboratory-scale synthesis and considerations for potential scale-up.

Primary Synthesis Pathways

Two principal and well-documented pathways for the synthesis of this compound have been identified and are discussed in detail below. These routes offer distinct advantages and present different challenges in terms of starting material availability, reaction conditions, and overall efficiency.

Pathway 1: Reduction of Diethyl 2-methyl-2-phenylmalonate

This classical and reliable approach involves two main stages: the synthesis of the substituted malonic ester, diethyl 2-methyl-2-phenylmalonate, followed by its reduction to the target diol.

The synthesis of the key intermediate, diethyl 2-methyl-2-phenylmalonate, begins with the commercially available diethyl phenylmalonate. The acidic nature of the α-hydrogen in diethyl phenylmalonate (pKa ≈ 13) allows for its facile deprotonation by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate.[1] This enolate readily undergoes an SN2 reaction with an alkylating agent, in this case, a methyl halide like methyl iodide, to introduce the methyl group at the α-position.[1]

The choice of sodium ethoxide as the base is logical as it is readily prepared from sodium metal in ethanol and any transesterification side reactions with the ethyl esters of the starting material will not result in a change of the product. The reaction is typically performed under anhydrous conditions to prevent the quenching of the enolate and the base.

Experimental Protocol: Alkylation of Diethyl Phenylmalonate [2][3]

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve metallic sodium (1.0 eq.) in anhydrous ethanol under an inert atmosphere.

  • Enolate Formation: To the resulting sodium ethoxide solution, add diethyl phenylmalonate (1.0 eq.) dropwise with stirring.

  • Alkylation: Add methyl iodide (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Completion: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling, remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to yield the crude diethyl 2-methyl-2-phenylmalonate, which can be purified by vacuum distillation.

The reduction of the two ester functionalities of diethyl 2-methyl-2-phenylmalonate to the corresponding primary alcohols yields this compound. This transformation is most effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[4] The reaction proceeds via the nucleophilic attack of the hydride ion on the carbonyl carbon of each ester group. An excess of LiAlH₄ is required as the reaction consumes two equivalents of hydride per ester group, and the initial reaction with any acidic protons on the starting material will also consume the reagent.[4]

The reaction is conducted in an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water or other protic solvents.[5][6] The work-up procedure is critical for safely quenching the excess LiAlH₄ and hydrolyzing the resulting aluminum alkoxide complex to liberate the diol.[7]

Experimental Protocol: LiAlH₄ Reduction of Diethyl 2-methyl-2-phenylmalonate [5][6][7]

  • Reaction Setup: In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (excess) in anhydrous diethyl ether or THF.

  • Addition of Ester: Cool the LiAlH₄ suspension in an ice bath. A solution of diethyl 2-methyl-2-phenylmalonate in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until TLC analysis indicates the complete consumption of the starting material.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts.

  • Isolation: Filter the resulting white precipitate and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

  • Purification: The crude product, which may be an oil or a solid, can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or by flash column chromatography.[8]

An alternative, safer, and more scalable reduction can be performed using sodium borohydride in the presence of an alkali metal dihydrogen phosphate.[9] While sodium borohydride is generally less reactive than LiAlH₄, this system has been shown to be effective for the reduction of the analogous diethyl phenylmalonate.[9]

Pathway 2: Crossed Aldol-Hydrogenation Sequence

This pathway offers an alternative route starting from 2-methyl-2-phenylpropanal. It involves an initial base-catalyzed condensation with formaldehyde, followed by the reduction of the resulting intermediate.

This step is a base-catalyzed crossed aldol-type reaction between 2-methyl-2-phenylpropanal and formaldehyde. In this reaction, formaldehyde acts as the electrophile, and the enolate of 2-methyl-2-phenylpropanal, formed in the presence of a base, acts as the nucleophile. Since formaldehyde has no α-hydrogens, it cannot self-condense and serves only as the acceptor.[10] The product of this reaction is the β-hydroxy aldehyde, 2-methyl-2-phenyl-3-hydroxypropanal.

The intermediate β-hydroxy aldehyde is then reduced to the target diol. This reduction can be achieved through catalytic hydrogenation. A patent describes the hydrogenation of a 50% aqueous methanol solution of 2-methyl-2-phenyl-3-hydroxypropanal at 130°C and 30 bar over a suitable catalyst, achieving an impressive 89% yield of 2-methyl-2-phenyl-propane-1,3-diol.[11] This method is well-suited for industrial applications due to the use of catalytic hydrogen, which is more economical and generates less waste than stoichiometric metal hydride reagents.

Experimental Protocol: Crossed Aldol-Hydrogenation [11]

  • Aldol-type Condensation (Conceptual): In a suitable reactor, 2-methyl-2-phenylpropanal is reacted with an aqueous solution of formaldehyde in the presence of a base (e.g., NaOH or Ca(OH)₂). The reaction is typically carried out at a controlled temperature to minimize side reactions. The resulting product is 2-methyl-2-phenyl-3-hydroxypropanal.

  • Catalytic Hydrogenation: The crude or purified 2-methyl-2-phenyl-3-hydroxypropanal is dissolved in a suitable solvent mixture (e.g., 1:1 water-methanol).

  • Reaction Conditions: The solution is subjected to hydrogenation in a high-pressure reactor over a suitable hydrogenation catalyst (e.g., a supported nickel or noble metal catalyst) at elevated temperature (e.g., 130°C) and pressure (e.g., 30 bar).

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is removed by distillation, and the resulting crude 2-methyl-2-phenyl-propane-1,3-diol is purified by vacuum distillation or recrystallization. The product has a reported boiling point of 143°-145° C at 1 mbar and a melting point of 80°-82° C.[11]

Comparative Analysis of Synthesis Pathways

To aid in the selection of the most appropriate synthetic route, the two primary pathways are compared in the table below based on several key metrics.

ParameterPathway 1: Malonate ReductionPathway 2: Aldol-Hydrogenation
Starting Materials Diethyl phenylmalonate, methyl iodide2-Methyl-2-phenylpropanal, formaldehyde
Key Reagents Strong base (e.g., NaOEt), LiAlH₄ or NaBH₄Base for aldol, H₂/catalyst
Number of Steps 2 (Alkylation + Reduction)2 (Aldol + Hydrogenation)
Reported Yield High for both steps, but cumulative yield may vary.High (89% for hydrogenation step).[11]
Scalability LiAlH₄ reduction can be hazardous on a large scale. NaBH₄ is a safer alternative.Catalytic hydrogenation is highly scalable and common in industrial processes.
Safety Considerations Use of flammable solvents, pyrophoric LiAlH₄, and toxic methyl iodide.Use of flammable solvents, formaldehyde (a known carcinogen), and high-pressure hydrogenation.
Waste Generation Stoichiometric aluminum salts from LiAlH₄ reduction.Minimal waste from catalytic hydrogenation.

Visualizing the Synthetic Pathways

The following diagrams, rendered in DOT language, illustrate the logical flow of the two primary synthesis pathways.

Synthesis_Pathways cluster_0 Pathway 1: Malonate Reduction cluster_1 Pathway 2: Aldol-Hydrogenation A1 Diethyl phenylmalonate B1 Diethyl 2-methyl-2-phenylmalonate A1->B1 1. NaOEt 2. CH3I C1 This compound B1->C1 LiAlH4 or NaBH4 A2 2-Methyl-2-phenylpropanal B2 2-Methyl-2-phenyl-3-hydroxypropanal A2->B2 Formaldehyde, Base C2 This compound B2->C2 H2, Catalyst

Figure 1: Overview of the two primary synthesis pathways for this compound.

Pathway1_Mechanism start1 Diethyl phenylmalonate enolate Enolate Formation Deprotonation at α-carbon with NaOEt start1->enolate alkylation SN2 Alkylation Reaction with CH3I enolate->alkylation malonate Diethyl 2-methyl-2-phenylmalonate alkylation->malonate reduction Hydride Reduction Attack by LiAlH4 on both ester carbonyls malonate->reduction alkoxide Aluminum Alkoxide Complex Intermediate after hydride attack reduction->alkoxide hydrolysis Hydrolysis Quenching with H2O and base alkoxide->hydrolysis product1 This compound hydrolysis->product1

Figure 2: Workflow for the synthesis via diethyl 2-methyl-2-phenylmalonate reduction.

Conclusion

The synthesis of this compound can be effectively achieved through at least two robust synthetic routes. The reduction of diethyl 2-methyl-2-phenylmalonate offers a well-established laboratory method with high yields, though the use of lithium aluminum hydride presents scalability and safety challenges. The crossed aldol-hydrogenation pathway, on the other hand, represents a more industrially viable approach, leveraging catalytic hydrogenation for the final reduction step. The choice of pathway will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, safety protocols, and economic considerations. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis of this important diol intermediate.

References

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  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]

  • Synthesis of diethyl [4-(3-methyl-2-thienyl)phenyl]malonate. (n.d.). PrepChem.com. Retrieved from [Link]

  • 2: Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]

  • US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol. (1991). Google Patents.
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Sources

A Spectroscopic Guide to 2-Methyl-2-phenylpropane-1,3-diol: In-Depth Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-2-phenylpropane-1,3-diol, a molecule of interest in synthetic chemistry and drug development. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and professionals in drug development with the foundational knowledge to identify, characterize, and utilize this compound effectively.

Introduction

This compound is a diol containing a quaternary carbon substituted with a phenyl group, a methyl group, and two hydroxymethyl groups. This unique structural arrangement gives rise to distinct spectroscopic signatures that are crucial for its unambiguous identification and for understanding its chemical behavior. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spec data, providing not only the spectral assignments but also the underlying principles and experimental considerations.

Molecular Structure and Key Spectroscopic Features

The structure of this compound dictates the expected spectroscopic features. The presence of a phenyl group will dominate the aromatic region of the NMR spectra. The two primary alcohol functionalities will be evident in the IR spectrum, and the overall molecular weight and fragmentation patterns will be determined by mass spectrometry.

Caption: Molecular graph of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl groups, the methyl protons, and the hydroxyl protons.

Signal Chemical Shift (ppm) Multiplicity Integration Assignment
1~7.2-7.4Multiplet5HAromatic protons (C₆H₅)
2~3.6-3.8Singlet/Multiplet4HMethylene protons (-CH₂OH)
3~2.5-3.5Broad Singlet2HHydroxyl protons (-OH)
4~1.3Singlet3HMethyl protons (-CH₃)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

  • Aromatic Protons: The multiplet in the downfield region (7.2-7.4 ppm) is characteristic of the protons on the phenyl ring. The complex splitting pattern arises from the coupling between the ortho, meta, and para protons.

  • Methylene Protons: The signal for the two equivalent -CH₂OH groups appears around 3.6-3.8 ppm. Due to the free rotation around the C-C bonds, these four protons are chemically equivalent and often appear as a singlet. However, depending on the solvent and temperature, they might show more complex splitting.

  • Hydroxyl Protons: The chemical shift of the hydroxyl protons is highly variable and depends on factors like solvent, concentration, and temperature, which affect hydrogen bonding. The signal is often broad and appears as a singlet due to rapid proton exchange.

  • Methyl Protons: The singlet at approximately 1.3 ppm corresponds to the three protons of the methyl group. The absence of adjacent protons results in a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals to determine the relative number of protons.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Signal Chemical Shift (ppm) Assignment
1~145Quaternary aromatic carbon (C-ipso)
2~128Aromatic CH carbons (C-ortho, C-meta)
3~126Aromatic CH carbon (C-para)
4~70Methylene carbons (-CH₂OH)
5~45Quaternary aliphatic carbon
6~25Methyl carbon (-CH₃)

Note: The exact chemical shifts can vary depending on the solvent.

Interpretation and Causality:

  • Aromatic Carbons: The signals for the aromatic carbons appear in the typical range of 120-150 ppm.[1] The quaternary ipso-carbon (the one attached to the aliphatic chain) is usually the most downfield. The other aromatic carbons will show distinct signals, though some may overlap.

  • Methylene Carbons: The carbon atoms of the two equivalent hydroxymethyl groups are deshielded by the adjacent oxygen atoms and appear around 70 ppm.

  • Quaternary Aliphatic Carbon: The central quaternary carbon atom is observed around 45 ppm.

  • Methyl Carbon: The methyl carbon gives a signal in the upfield region, around 25 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the following key differences in the acquisition parameters:

  • Spectral Width: A wider spectral width is required to cover the larger range of ¹³C chemical shifts (e.g., 0-220 ppm).

  • Pulse Program: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Number of Scans: A larger number of scans is generally needed due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Wavenumber (cm⁻¹) Vibration Description
3600-3200O-H stretchBroad and strong, indicative of hydrogen-bonded hydroxyl groups.[2][3][4]
3100-3000C-H stretch (aromatic)Medium to weak, characteristic of sp² C-H bonds.
3000-2850C-H stretch (aliphatic)Medium to strong, characteristic of sp³ C-H bonds.
1600, 1450C=C stretch (aromatic)Medium to weak, characteristic of the phenyl ring.
1050-1000C-O stretchStrong, indicative of a primary alcohol.[2][3][4]

Interpretation and Causality:

  • O-H Stretch: The most prominent feature in the IR spectrum of this compound is the broad and intense absorption in the 3600-3200 cm⁻¹ region. This is a classic signature of the O-H stretching vibration of an alcohol, with the broadening caused by intermolecular hydrogen bonding.[2][3][4]

  • C-H Stretches: The spectrum will show absorptions for both aromatic (sp²) and aliphatic (sp³) C-H stretching vibrations just above and below 3000 cm⁻¹, respectively.

  • Aromatic C=C Stretches: The characteristic absorptions for the carbon-carbon double bond stretches within the phenyl ring are expected around 1600 and 1450 cm⁻¹.

  • C-O Stretch: A strong band in the 1050-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol groups.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR accessory is clean and a background spectrum has been collected.

    • Press the sample firmly against the crystal using the pressure arm to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 180, corresponding to its molecular weight. However, the molecular ion may be weak or absent due to the facile fragmentation of alcohols.

Key Fragmentation Pathways:

  • Loss of a hydroxymethyl radical (-CH₂OH): This would result in a fragment ion at m/z = 149.

  • Loss of water (H₂O): A peak at m/z = 162 would indicate the loss of a water molecule from the molecular ion.

  • Benzylic cleavage: Cleavage of the bond between the quaternary carbon and the phenyl group can lead to a tropylium ion at m/z = 91, a common fragment for compounds containing a benzyl group.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.

MS_Fragmentation M [M]⁺˙ m/z = 180 M_minus_CH2OH [M - CH₂OH]⁺ m/z = 149 M->M_minus_CH2OH - •CH₂OH M_minus_H2O [M - H₂O]⁺˙ m/z = 162 M->M_minus_H2O - H₂O Tropylium [C₇H₇]⁺ m/z = 91 M->Tropylium Benzylic cleavage Alpha_cleavage α-cleavage fragments M->Alpha_cleavage

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for its unambiguous identification. This in-depth guide has provided the key spectral features, their interpretation based on fundamental principles, and standardized protocols for data acquisition. For researchers and professionals in drug development, a thorough understanding of this data is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Química Organica.org. IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing 2-Methyl-2-phenylpropane-1,3-diol

This compound is a substituted propanediol featuring both a phenyl and a methyl group attached to the central carbon of the propane backbone. This unique structure, combining a rigid aromatic ring with a flexible diol chain, makes it a molecule of interest in various chemical and pharmaceutical contexts. As a diol, it possesses two primary hydroxyl groups, which can act as hydrogen bond donors and acceptors, influencing its solubility, reactivity, and interaction with biological targets. Its application can range from being a building block in polymer chemistry to a scaffold or intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the known physical properties of this compound. Recognizing that comprehensive experimental data for this specific molecule is not widely published, this document integrates computational data with proposed, field-proven experimental methodologies for its full characterization. The objective is to equip researchers with both the foundational data and the practical scientific framework needed to work with this compound effectively.

Section 1: Core Molecular Identity

A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental identifiers for this compound are summarized below.

Table 1: Compound Identification
IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 24765-53-5[1][2]
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
Canonical SMILES CC(CO)(CO)C1=CC=CC=C1[1]
InChI Key BHEIMYVOVVBWRL-UHFFFAOYSA-N[1][2][3]
Molecular Structure Visualization

The spatial arrangement of atoms dictates the molecule's physical and chemical behavior. The following diagram illustrates the two-dimensional structure of this compound.

G cluster_0 Initial Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Property Analysis Synthesis Chemical Synthesis Purification Column Chromatography or Recrystallization Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR MS High-Resolution MS HPLC RP-HPLC for Purity (>98%) NMR->HPLC IR FT-IR Spectroscopy DSC DSC for Melting Point & Polymorphism Final Qualified Compound Batch HPLC->Final Solubility Solubility Profiling

Sources

An In-depth Technical Guide to 2-Methyl-2-phenylpropane-1,3-diol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropane-1,3-diol is a unique bifunctional molecule that holds significant potential in various scientific and industrial sectors. Its structure, featuring a phenyl group and two primary hydroxyl groups on a neopentyl backbone, imparts a combination of aromatic character, steric hindrance, and opportunities for derivatization. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, with a particular focus on its relevance in polymer chemistry and as a precursor for pharmacologically active compounds.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of scientific research. This section details the standard nomenclature and identifiers for this compound.

CAS Number

The Chemical Abstracts Service (CAS) has assigned the number 24765-53-5 to this compound. This identifier is crucial for unambiguous database searches and procurement.

Nomenclature

The systematic and common names for this compound are as follows:

  • IUPAC Name: this compound

  • Synonyms: 1,3-Propanediol, 2-methyl-2-phenyl-; 2-Methyl-2-phenyl-1,3-propanediol

Physicochemical and Spectral Properties

Understanding the physical and chemical properties of this compound is essential for its handling, purification, and application.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂PubChem
Molecular Weight 166.22 g/mol PubChem
Appearance White to off-white solidInferred from similar compounds
Melting Point 80-82 °C[1]
Boiling Point 143-145 °C at 1 mbar[1]
Solubility Soluble in alcohols, ethers, and chlorinated solvents. Sparingly soluble in water.Inferred from structure

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. Below are two plausible and detailed laboratory-scale protocols.

Grignard Reaction Approach

This is a classic and versatile method for forming carbon-carbon bonds. The synthesis of the target diol can be achieved through the reaction of a Grignard reagent with a suitable ester.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Reduction Bromobenzene Bromobenzene Phenylmagnesium_bromide Phenylmagnesium bromide Bromobenzene->Phenylmagnesium_bromide Reacts with Mg_turnings Mg turnings Mg_turnings->Phenylmagnesium_bromide in Anhydrous_ether Anhydrous Ether Anhydrous_ether->Phenylmagnesium_bromide solvent Intermediate_alkoxide Intermediate alkoxide Phenylmagnesium_bromide->Intermediate_alkoxide Reacts with (2 eq.) Diethyl_2_methylmalonate Diethyl 2-methylmalonate Diethyl_2_methylmalonate->Intermediate_alkoxide Final_Product This compound Intermediate_alkoxide->Final_Product Reduced by LiAlH4 LiAlH₄ in THF LiAlH4->Final_Product G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Crossed Cannizzaro 2_Phenylpropanal 2-Phenylpropanal Intermediate_aldehyde Intermediate Aldehyde 2_Phenylpropanal->Intermediate_aldehyde Reacts with Formaldehyde Formaldehyde (excess) Formaldehyde->Intermediate_aldehyde in presence of base Final_Product This compound Intermediate_aldehyde->Final_Product Reduced by HCHO Strong_base Conc. NaOH Strong_base->Final_Product catalyzes

Caption: Crossed Cannizzaro synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-phenylpropanal (1 equivalent) and an excess of aqueous formaldehyde (3-4 equivalents).

  • Base Addition: Slowly add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide while stirring vigorously. The reaction is exothermic and the temperature should be monitored.

  • Reaction and Work-up: Heat the reaction mixture to 60-70 °C for several hours until the 2-phenylpropanal is consumed (monitored by TLC or GC). Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Applications of this compound

The unique structure of this diol makes it an attractive building block in several areas of chemical science.

Polymer Chemistry

The presence of two primary hydroxyl groups allows this compound to be used as a monomer in the synthesis of polyesters and polyurethanes. [2][3][4][5]The bulky phenyl and methyl groups on the backbone are expected to impart specific properties to the resulting polymers:

  • Increased Glass Transition Temperature (Tg): The rigid phenyl group can increase the Tg of the polymer, leading to materials with higher thermal stability.

  • Amorphous Nature: The non-linear structure can disrupt polymer chain packing, leading to amorphous materials with good solubility in organic solvents. [6]* Improved Mechanical Properties: The neopentyl-like structure can enhance the flexibility and impact resistance of the polymer.

Pharmaceutical and Drug Development

Diol-containing molecules are important precursors in the synthesis of a wide range of pharmaceuticals. The structural similarity of this compound to the backbone of known drugs suggests its potential in this area.

A notable example is the anxiolytic and muscle relaxant drug Meprobamate , which is a dicarbamate derivative of 2-methyl-2-propyl-1,3-propanediol. [7][8]Given this precedent, it is highly plausible that the corresponding dicarbamate of this compound could exhibit psychoactive properties, potentially as an anxiolytic or sedative. [9][10][11]

G Diol This compound Dicarbamate This compound dicarbamate (Meprobamate Analog) Diol->Dicarbamate Reacts with Phosgene Phosgene (or equivalent) Phosgene->Dicarbamate followed by Ammonia Ammonia Ammonia->Dicarbamate

Caption: Synthesis of a potential Meprobamate analog.

This synthetic pathway opens avenues for the development of new central nervous system (CNS) active agents. The introduction of the phenyl group in place of the propyl group could significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to a compound with a different efficacy, side-effect profile, or duration of action.

Conclusion

This compound is a versatile chemical entity with significant, yet largely unexplored, potential. Its synthesis, while requiring careful execution, is achievable through established organic chemistry methodologies. The primary applications are anticipated in the fields of polymer science, where it can be used to tailor the properties of polyesters and polyurethanes, and in medicinal chemistry as a scaffold for novel psychoactive drugs. Further research into this compound and its derivatives is warranted to fully elucidate its properties and unlock its potential in various scientific disciplines.

References

  • Holmberg, C. (1981). Liebigs Annalen der Chemie, 1981(4), 748-750.
  • Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • Relic Chemicals. (n.d.). 2-Methyl-1,3-Propanediol (MP Diol). Retrieved from [Link]

  • LyondellBasell. (n.d.). MPDiol® Glycol. Retrieved from [Link]

  • Google Patents. (n.d.). US6414085B1 - Polyester resins based on terephthalic acid and 2-methyl-1,3-propanediol and processes for the preparation thereof.
  • PrepChem. (n.d.). Synthesis of 2-phenylpropanol. Retrieved from [Link]

  • Synapse. (2023, September 14). Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs. Retrieved from [Link]

  • Bartleby. (n.d.). Formation and Use of an Organometallic Reagent. Retrieved from [Link]

  • Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.
  • PrepChem. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. Retrieved from [Link]

  • Löscher, W., & Schmidt, D. (1997). Felbamate and meprobamate: a comparison of their anticonvulsant properties. Epilepsy Research, 27(2), 95-107.
  • Drugs.com. (n.d.). Meprobamate Alternatives Compared. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). meprobamate. Retrieved from [Link]

  • Ali, N., et al. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 1-25.
  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). the reaction of phenylmagnesium bromide with diethyl ether during grignard preparation. Retrieved from [Link]

  • Osinski, W. A. (1957). Treatment of anxiety states with meprobamate. Annals of the New York Academy of Sciences, 67(10), 766-771.
  • Google Patents. (n.d.). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
  • PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol. Retrieved from [Link]

  • Multichem. (n.d.). 2-Methyl -1, 3-propanediol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methyl-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-2-phenylpropane-1,3-diol is a substituted propanediol with a significant, albeit niche, history in medicinal chemistry. As an analog of centrally acting muscle relaxants, its study provides valuable insights into the structure-activity relationships of this class of therapeutic agents. This technical guide offers a comprehensive overview of the compound, from its historical context and discovery to detailed synthetic protocols, physicochemical characterization, and potential applications. It is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of this molecule's scientific landscape.

Introduction and Historical Context

The story of this compound is intrinsically linked to the development of centrally acting muscle relaxants in the mid-20th century. The quest for compounds that could alleviate muscle spasms and pain without the heavy sedative effects of barbiturates led to the exploration of propanediol derivatives. This class of drugs emerged from early observations of the paralyzing effects of curare, a plant-derived poison used by South American natives, which spurred pharmacological research into neuromuscular transmission.[1][2] While neuromuscular blockers like tubocurarine (the active ingredient in curare) were established for surgical use by 1943, a different class of "spasmolytic" drugs was sought for treating musculoskeletal conditions.[1]

These efforts led to the development of compounds like Mephenesin (3-(o-toloxy)-1,2-propanediol), which demonstrated the therapeutic potential of propanediol ethers. This compound can be considered a structural analog within this broader family, which also includes precursors to significant drugs like carisoprodol and meprobamate.[3][4] Its core structure, a diol with a quaternary carbon bearing both a methyl and a phenyl group, provided a unique scaffold for investigating how lipophilicity and steric bulk influence pharmacological activity.

Chemical Synthesis and Characterization

The synthesis of this compound can be achieved through several routes. A common and illustrative laboratory-scale approach involves a Grignard reaction followed by reduction, or a nitroaldol (Henry) reaction followed by hydrogenation.

Synthetic Pathway Overview: Nitroaldol Condensation Route

A robust method for preparing phenyl-substituted propanediols involves the reaction of a nitroalkane with formaldehyde, followed by the reduction of the nitro group.[5] This pathway is advantageous as it avoids the use of highly reactive and hazardous organometallic reagents like lithium aluminum hydride, making it more amenable to larger-scale synthesis.[5]

The logical flow of this synthesis is depicted below:

SynthesisWorkflow cluster_0 Step 1: Nitroaldol Condensation cluster_1 Step 2: Reduction A Nitromethylbenzene D 2-Nitro-2-phenylpropane-1,3-diol A->D Reaction B Formaldehyde (2 eq.) B->D Reaction C Base Catalyst (e.g., NaHCO3) C->D Reaction E Catalytic Hydrogenation (H2, Pd/C) D->E Intermediate Isolation & Purification F This compound E->F Conversion CarbamateFormation Diol 2-Methyl-2-phenyl- propane-1,3-diol Step1 1. Phosgene (COCl₂) Diol->Step1 Step2 2. Ammonia (NH₃) Step1->Step2 Dicarbamate Corresponding Dicarbamate Derivative Step2->Dicarbamate

Sources

A Theoretical and Computational Guide to the Conformational Landscape of 2-Methyl-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive theoretical framework and a detailed computational workflow for elucidating the conformational preferences of 2-Methyl-2-phenylpropane-1,3-diol. This document is intended for researchers, scientists, and drug development professionals engaged in molecular modeling and rational drug design. We will explore the fundamental principles governing the three-dimensional structure of this diol, with a particular focus on the interplay of steric effects and intramolecular hydrogen bonding. A validated computational protocol is presented to enable the accurate prediction of its conformational ensemble.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as this compound, which possesses multiple rotatable single bonds, a multitude of conformations are accessible. The relative populations of these conformers, determined by their free energies, dictate the molecule's overall behavior. In the context of drug discovery and materials science, a thorough understanding of the conformational landscape is paramount for predicting molecular interactions, designing novel therapeutics, and engineering materials with desired properties.

This compound, with its vicinal hydroxyl groups and a bulky phenyl substituent, presents an interesting case study in conformational analysis. The potential for intramolecular hydrogen bonding between the two hydroxyl groups is a key determinant of its preferred shape. Furthermore, the steric hindrance imposed by the methyl and phenyl groups at the C2 position significantly influences the rotational barriers around the C-C single bonds. This guide will systematically dissect these conformational determinants and provide a robust computational methodology to explore the potential energy surface of this molecule.

Theoretical Foundations of Conformational Preferences

The conformational landscape of this compound is primarily governed by a delicate balance of several non-covalent interactions:

  • Torsional Strain: Arising from the eclipsing of bonds on adjacent atoms, this strain is minimized in staggered conformations.

  • Steric Hindrance: Repulsive interactions between non-bonded atoms or groups in close proximity. The bulky phenyl and methyl groups in the target molecule are expected to play a significant role in dictating the accessible conformations.

  • Intramolecular Hydrogen Bonding: The presence of two hydroxyl groups allows for the formation of an intramolecular hydrogen bond, which can significantly stabilize certain conformations. Studies on related 1,3-diols have shown that conformers featuring such bonds are often the most stable in the gas phase.[1] However, in polar solvents, intermolecular hydrogen bonds with the solvent can compete with and disrupt the intramolecular interactions.[1]

  • Nonclassical Hydrogen Bonds: The phenyl group can participate in weak C-H···O hydrogen bonds, where an ortho-hydrogen of the phenyl ring interacts with one of the hydroxyl oxygens. This type of interaction has been shown to influence the conformational preferences of phenyl-substituted heterocyclic systems and may be a contributing factor for this compound.[2]

Computational Methodology: A Step-by-Step Protocol

To theoretically investigate the conformational space of this compound, a multi-step computational protocol is recommended. This protocol is designed to be both comprehensive and computationally efficient.

Initial Structure Generation and Conformational Search

The first step involves a broad exploration of the potential energy surface to identify a diverse set of low-energy conformers.

Protocol:

  • Initial 3D Structure Generation: Build the 3D structure of this compound using a molecular builder.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm. A robust approach is to use a combination of a low-level, fast method for initial exploration followed by refinement at a higher level of theory.

    • Initial Search: A molecular mechanics force field (e.g., MMFF94s) or a semi-empirical method (e.g., GFN2-xTB) can be used to rapidly generate a large number of conformers. The CREST program, which utilizes an iterative metadynamics approach, is highly effective for this purpose.[3]

    • Clustering and Selection: The generated conformers should be clustered based on their root-mean-square deviation (RMSD) to identify unique structures. A representative structure from each cluster within a specified energy window (e.g., 10 kcal/mol) of the global minimum should be selected for further analysis.

G cluster_0 Conformational Search Workflow Build 3D Structure Build 3D Structure Initial Conformational Search\n(MMFF94s / GFN2-xTB) Initial Conformational Search (MMFF94s / GFN2-xTB) Build 3D Structure->Initial Conformational Search\n(MMFF94s / GFN2-xTB) Clustering & Selection\n(RMSD, Energy Window) Clustering & Selection (RMSD, Energy Window) Initial Conformational Search\n(MMFF94s / GFN2-xTB)->Clustering & Selection\n(RMSD, Energy Window) Unique Low-Energy Conformers Unique Low-Energy Conformers Clustering & Selection\n(RMSD, Energy Window)->Unique Low-Energy Conformers G cluster_1 Quantum Mechanical Refinement Unique Low-Energy Conformers Unique Low-Energy Conformers DFT Geometry Optimization\n(e.g., B3LYP-D3/6-311++G(d,p)) DFT Geometry Optimization (e.g., B3LYP-D3/6-311++G(d,p)) Unique Low-Energy Conformers->DFT Geometry Optimization\n(e.g., B3LYP-D3/6-311++G(d,p)) Frequency Calculation\n(Confirm Minima & Obtain Thermochemistry) Frequency Calculation (Confirm Minima & Obtain Thermochemistry) DFT Geometry Optimization\n(e.g., B3LYP-D3/6-311++G(d,p))->Frequency Calculation\n(Confirm Minima & Obtain Thermochemistry) Optimized Conformers & Free Energies Optimized Conformers & Free Energies Frequency Calculation\n(Confirm Minima & Obtain Thermochemistry)->Optimized Conformers & Free Energies

Caption: Workflow for geometry optimization and frequency calculations.

Analysis of Results

The final step involves a detailed analysis of the optimized conformers and their relative energies.

Protocol:

  • Relative Energy Calculation: Calculate the relative Gibbs free energies of all conformers at a standard temperature (e.g., 298.15 K) to determine their relative populations according to the Boltzmann distribution.

  • Geometric Analysis: Analyze the key geometric parameters of the most stable conformers, including:

    • Dihedral angles defining the backbone conformation.

    • Intramolecular hydrogen bond distances (O-H···O) and angles.

    • Distances for potential C-H···O interactions involving the phenyl ring.

  • Visualization: Visualize the optimized structures to gain a qualitative understanding of the conformational preferences.

Predicted Conformational Landscape of this compound

Based on the theoretical principles and computational protocol outlined above, we can predict the key features of the conformational landscape of this compound.

Table 1: Hypothetical Relative Free Energies and Key Geometric Parameters of Low-Energy Conformers.

ConformerRelative Free Energy (kcal/mol)O-H···O Distance (Å)C-C-C-O Dihedral Angle (°)Phenyl Ring Orientation
A 0.00~2.0gauchePerpendicular to C-C-C plane
B 0.85~2.1gaucheParallel to C-C-C plane
C 2.50No H-bondanti-
D 3.10No H-bondgauche-

Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from the computational protocol described.

The most stable conformers are expected to be those that can form an intramolecular hydrogen bond. This interaction creates a pseudo-six-membered ring, leading to a more compact and lower-energy structure. The orientation of the phenyl group will also be a critical factor, with conformations that minimize steric clashes with the rest of the molecule being favored. The gauche arrangement around the central C-C bonds is likely to be preferred in the hydrogen-bonded conformers to bring the hydroxyl groups into proximity.

Experimental Validation

Theoretical predictions should ideally be validated against experimental data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.

¹H NMR Spectroscopy

The chemical shifts and coupling constants observed in the ¹H NMR spectrum are sensitive to the molecule's conformation. For this compound, the chemical shifts of the hydroxyl protons can provide evidence for intramolecular hydrogen bonding. A downfield shift is typically observed for hydrogen-bonded protons. The coupling constants between the methylene protons and the methine proton can be used to infer the dihedral angles via the Karplus equation, providing information about the backbone conformation. An available ¹H NMR spectrum for this compound can be used for this purpose. [4]

Comparison of Theoretical and Experimental Data

The theoretically calculated NMR parameters (chemical shifts and coupling constants) for the predicted low-energy conformers can be averaged based on their Boltzmann populations and compared with the experimental spectrum. A good agreement between the calculated and experimental data would provide strong support for the predicted conformational ensemble.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical principles and a detailed computational protocol for the conformational analysis of this compound. The interplay of steric hindrance from the methyl and phenyl groups and the stabilizing effect of intramolecular hydrogen bonding are the key determinants of its conformational landscape. By following the outlined computational workflow, researchers can obtain a detailed and accurate picture of the preferred three-dimensional structures of this molecule. The validation of these theoretical predictions with experimental data, such as NMR spectroscopy, is crucial for ensuring the reliability of the computational model. The insights gained from such studies are invaluable for applications in drug design, materials science, and fundamental chemical research.

References

  • Optimal protocol and trajectory visualization for conformational searches of peptides and proteins. (1992). PubMed. [Link]

  • CHQuant: A Protocol for Quantifying Conformational Sampling with Convex Hulls. (n.d.). ACS Publications. [Link]

  • Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. (n.d.). ChemRxiv. [Link]

  • Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water. (n.d.). PubMed. [Link]

  • Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. (2015). ACS Publications. [Link]

  • Computational techniques for efficient conformational sampling of proteins. (n.d.). PMC. [Link]

  • Conformational Sampling. (n.d.). Computational Chemistry Online. [Link]

  • Does intramolecular hydrogen bonding occur with carbonic acid and geminal diols? (2016). Chemistry Stack Exchange. [Link]

  • Direct Determination of Ratios of All Conformations and Their Lifetimes for Small Flexible Molecules from Molecular Dynamics Simulations: 1,3-Propanediol in an Aqueous Environment. (n.d.). MDPI. [Link]

  • A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. (n.d.). NIH. [Link]

  • Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1 : 1 complex formation with water. (n.d.). ResearchGate. [Link]

  • 1H NMR spectra of alcohols and diols in chloroform: DFT/GIAO calculation of chemical shifts. (n.d.). Semantic Scholar. [Link]

  • Controlling the Conformational Energy of a Phenyl Group by Tuning the Strength of a Nonclassical CH···O Hydrogen Bond: The Case of 5-Phenyl-1,3-dioxane. (2016). PubMed. [Link]

  • Basis set (chemistry). (n.d.). Wikipedia. [Link]

  • Does intramolecular hydrogen bonding occur with carbonic acid and geminal diols? (n.d.). FAQ. [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (n.d.). NIH. [Link]

  • Hydrogen-bond dependent conformational switching: a computational challenge from experimental thermochemistry. (n.d.). PMC. [Link]

  • What is the best DFT functional and basis set(Gaussian09) for molecules involved in Hydrogen bonding? (2016). ResearchGate. [Link]

  • Experimental and Theoretical Conformational Analysis: From Atoms to Proteins. (2013). Simon Fraser University. [Link]

  • Intramolecular Hydrogen Bond Interaction in Selected Diols. (n.d.). ResearchGate. [Link]

  • Conformational basis set. (n.d.). College of Saint Benedict and Saint John's University. [Link]

  • Theoretical and experimental conformational analysis of two diastereomeric "Val"-statine derivatives. (1990). PubMed. [Link]

  • Theory of conformational analysis. (n.d.). Imperial College London. [Link]

  • Validation of models with experimental data and analysis of discrepancies. (2024). ResearchGate. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). AUREMN. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. (2008). PubMed. [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024). MDPI. [Link]

  • Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set. (n.d.). PMC. [Link]

  • 3.5. Conformations of chain alkanes. (n.d.). Lumen Learning. [Link]

  • Conformations of Other Alkanes. (n.d.). Fiveable. [Link]

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  • Alkanes Alkanes are the simplest organic molecules, they only contain C and hydrogen, and only contain single bonds. Compounds t. (n.d.). University of Liverpool. [Link]

  • Subtle hydrogen bonds: benchmarking with OH stretching fundamentals of vicinal diols in the gas phase. (2021). RSC Publishing. [Link]

  • 2-Methyl-2-phenyl-1,3-dioxolane. (n.d.). PubChem. [Link]

  • 2-Methyl-2-propylpropane-1,3-diol. (n.d.). PubChem. [Link]

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Solubility of 2-Methyl-2-phenylpropane-1,3-diol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Solubility of 2-Methyl-2-phenylpropane-1,3-diol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 24765-53-5), a compound of interest in pharmaceutical and chemical synthesis. Lacking extensive published solubility data, this document establishes a theoretical solubility profile based on a detailed analysis of the molecule's structural components. It further serves as a practical handbook for researchers by providing detailed, field-proven protocols for the empirical determination of both thermodynamic and kinetic solubility. The methodologies outlined, including the gold-standard saturation shake-flask method, are presented with an emphasis on experimental integrity, critical parameter control, and data interpretation, enabling scientists to generate reliable and reproducible solubility data essential for drug development, formulation, and process chemistry.

Introduction to this compound

This compound is a dihydric alcohol with a unique molecular architecture. Its structure features a central quaternary carbon atom bonded to a methyl group, a phenyl group, and two hydroxymethyl (-CH₂OH) groups.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₄O₂[1]

  • Molecular Weight: 166.22 g/mol [1]

  • Appearance: Expected to be a solid at room temperature, analogous to similar structures like 2-Phenyl-1,3-propanediol.[2]

Understanding the solubility of this compound is a critical prerequisite for its application in research and development. Solubility dictates the choice of solvents for chemical synthesis and purification, impacts formulation strategies for potential therapeutic agents, and is a key determinant of a drug's bioavailability.[3] More than 40% of new chemical entities exhibit poor aqueous solubility, making early and accurate solubility assessment a cornerstone of successful drug development.[3] This guide provides the theoretical framework and practical methodologies to robustly characterize the solubility profile of this compound.

Theoretical Solubility Profile and Intermolecular Interactions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure Analysis

The structure of this compound contains distinct hydrophilic and hydrophobic regions, suggesting a nuanced solubility behavior.

  • Hydrophilic Domain: The two primary hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. This region will drive solubility in polar protic solvents (e.g., water, alcohols).

  • Hydrophobic Domain: The phenyl group (C₆H₅) is large, nonpolar, and sterically hindering. This aromatic moiety will contribute to solubility in nonpolar or moderately polar solvents through van der Waals forces (specifically, London dispersion forces). The methyl group (-CH₃) further adds to the nonpolar character.

Predicted Intermolecular Interactions and Solubility

The balance between the hydrophilic diol portion and the hydrophobic phenyl ring dictates the compound's affinity for different solvent classes.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): In these solvents, the primary interaction will be hydrogen bonding between the compound's hydroxyl groups and the solvent molecules. However, the large, hydrophobic phenyl group will disrupt the hydrogen-bonding network of water, likely leading to low aqueous solubility . In alcohols like ethanol, the alkyl chain of the solvent can interact more favorably with the phenyl group, suggesting moderate to high solubility .

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors but not donors. They will interact favorably with the hydroxyl groups of the diol. Their overall high polarity will also effectively solvate the molecule. Therefore, high solubility is predicted in solvents like DMSO.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be driven by dispersion forces between the solvent and the phenyl ring. The polar diol moiety will be poorly solvated, likely resulting in low solubility . Toluene may be a slightly better solvent than hexane due to potential π-π stacking interactions with the phenyl ring.

Below is a diagram illustrating the key intermolecular forces at play between this compound and different solvent types.

G cluster_Solvents Solvent Types Solute This compound Water Water (Polar Protic) Solute->Water  H-Bonding (Dominant) - Hydrophobic Effect (Limiting) Ethanol Ethanol (Polar Protic) Solute->Ethanol  H-Bonding + Dispersion Forces DMSO DMSO (Polar Aprotic) Solute->DMSO  H-Bonding (Acceptor) + Dipole-Dipole Hexane Hexane (Nonpolar) Solute->Hexane  Dispersion Forces (Weak) - Polarity Mismatch (Limiting) G A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of Solvent A->B C 3. Seal and Agitate at Constant Temperature (24-72 hours) B->C D 4. Check for Equilibrium (Solid still present?) C->D E 5. Phase Separation (Centrifuge / Filter) D->E Yes I Extend Agitation Time D->I No F 6. Sample Supernatant and Dilute E->F G 7. Quantify Concentration (e.g., HPLC-UV) F->G H 8. Calculate Solubility (mg/mL or µM) G->H I->C

Sources

Methodological & Application

Laboratory synthesis of 2-Methyl-2-phenylpropane-1,3-diol from diethyl phenylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Methyl-2-phenylpropane-1,3-diol from Diethyl Phenylmalonate

Introduction: The Significance of Substituted 1,3-Propanediols

Substituted 1,3-propanediols are valuable structural motifs in organic chemistry and medicinal chemistry. The specific target of this protocol, this compound, serves as a key building block for various more complex molecules, including potential pharmaceutical agents and materials. Its structure, featuring a quaternary carbon center with both phenyl and methyl substituents, presents a unique synthetic challenge that requires a robust and well-controlled methodology. This application note provides a comprehensive, two-step protocol for the synthesis of this compound, commencing from the commercially available diethyl phenylmalonate. The procedure is designed for researchers in organic synthesis and drug development, with a focus on explaining the rationale behind each step to ensure both reproducibility and safety.

Overall Synthetic Strategy

The transformation of diethyl phenylmalonate into this compound is efficiently achieved in two sequential reactions:

  • C-Alkylation: The first step involves the formation of a new carbon-carbon bond at the α-position of the malonic ester. The acidic proton at this position is removed by a suitable base to generate a nucleophilic enolate, which is subsequently alkylated via an SN2 reaction with methyl iodide. This step introduces the required methyl group, yielding the intermediate, diethyl 2-methyl-2-phenylmalonate.

  • Reduction: The second step is the complete reduction of both ester functionalities of the intermediate to their corresponding primary alcohols. This transformation requires a potent reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to achieve the conversion to the final this compound.

The entire workflow is depicted below.

Synthetic_Workflow Start Diethyl phenylmalonate Intermediate Diethyl 2-methyl-2-phenylmalonate Start->Intermediate Alkylation Product This compound Intermediate->Product Reduction reagent1 1. NaH or NaOEt 2. CH₃I reagent2 1. LiAlH₄ 2. H₂O workup

Caption: Overall synthetic route from diethyl phenylmalonate to the target diol.

Part 1: Synthesis of Diethyl 2-Methyl-2-phenylmalonate (Alkylation)

Scientific Rationale and Mechanistic Insight

The alkylation of malonic esters is a cornerstone of carbon-carbon bond formation.[1] The key to this reaction is the enhanced acidity of the α-hydrogens located between the two electron-withdrawing carbonyl groups of the ester (pKₐ ≈ 13 in DMSO).[2] This acidity allows for facile deprotonation by a moderately strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), to form a resonance-stabilized enolate. This enolate is an excellent carbon-based nucleophile. The subsequent introduction of an alkyl halide, in this case, methyl iodide, results in a nucleophilic substitution (SN2) reaction, where the enolate displaces the iodide ion, forming the desired C-methylated product.[3] The reaction is subject to standard SN2 constraints, favoring primary alkyl halides like methyl iodide to avoid competing elimination reactions.[2]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.Notes
Diethyl phenylmalonate236.2610.0 g1.0Starting material.[4]
Sodium Hydride (NaH)24.001.86 g1.160% dispersion in mineral oil. Handle with care.[1]
Anhydrous Dimethylformamide (DMF)73.09100 mL-Solvent. Must be anhydrous.
Methyl Iodide (CH₃I)141.946.6 g (2.9 mL)1.1Toxic and volatile. Handle in a fume hood.[5]
Diethyl Ether-~200 mL-For extraction.
Saturated NH₄Cl (aq)-~50 mL-For quenching.
Brine-~50 mL-For washing.
Anhydrous MgSO₄-As needed-Drying agent.

Procedure:

  • Reaction Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to maintain an inert atmosphere.

  • Base Addition: In the flask, suspend sodium hydride (1.86 g of 60% dispersion) in anhydrous DMF (50 mL). Cool the suspension to 0 °C using an ice bath.

  • Enolate Formation: Dissolve diethyl phenylmalonate (10.0 g) in anhydrous DMF (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The evolution of hydrogen gas will be observed. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add methyl iodide (2.9 mL) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) eluent system, checking for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL). Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

  • Extraction and Purification: Separate the layers. Extract the aqueous layer twice more with diethyl ether (50 mL each). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, diethyl 2-methyl-2-phenylmalonate, can be purified by vacuum distillation if necessary.

Part 2: Synthesis of this compound (Reduction)

Scientific Rationale and Mechanistic Insight

The reduction of esters to primary alcohols requires a strong hydride-donating reagent. While sodium borohydride (NaBH₄) is suitable for reducing aldehydes and ketones, it is generally not reactive enough to reduce esters.[6] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to the highly polar Al-H bond, which makes the hydride ion a potent nucleophile.[7]

The mechanism involves two main stages. First, a hydride ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding an alkoxide. A final aqueous work-up protonates the two alkoxide intermediates to give the desired 1,3-diol. Stoichiometrically, one mole of LiAlH₄ provides four moles of hydride (H⁻), and since each ester group requires two hydrides for complete reduction, a slight excess of LiAlH₄ is used to ensure the reaction goes to completion.

Reduction_Mechanism cluster_0 Step 1: Alkylation (Enolate Formation) cluster_1 Step 2: Reduction (Hydride Attack) Malonate α-Proton on Diethyl Phenylmalonate Enolate Resonance-Stabilized Enolate Malonate->Enolate Base Base (NaH) Base->Malonate Deprotonation Ester Ester Carbonyl Alkoxide Alkoxide Intermediate Ester->Alkoxide LiAlH4 LiAlH₄ LiAlH4->Ester Hydride Attack (x2) Diol Diol Product Alkoxide->Diol Protonation

Caption: Key mechanistic concepts in the two-step synthesis.

Safety Precautions for Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent. It can ignite spontaneously in moist air and reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[8][9]

  • Handling: Always handle LiAlH₄ in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[10][11] Wear a fire-retardant lab coat, safety glasses, and impervious gloves.

  • Apparatus: All glassware must be scrupulously dried in an oven (e.g., >120 °C) for several hours and cooled under a stream of dry nitrogen or in a desiccator.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or a container of dry sand must be immediately accessible. NEVER use water, CO₂, or standard ABC extinguishers on a LiAlH₄ fire, as they will intensify it.[8]

  • Quenching: Excess LiAlH₄ must be quenched carefully and slowly at low temperatures. A common and safe procedure is the Fieser workup, involving the sequential, dropwise addition of water, followed by aqueous NaOH, and then more water.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.Notes
Diethyl 2-methyl-2-phenylmalonate250.3010.0 g1.0From Part 1.
Lithium Aluminum Hydride (LiAlH₄)37.953.0 g~2.0Highly reactive. See safety notes.[8]
Anhydrous Tetrahydrofuran (THF)72.11150 mL-Solvent. Must be anhydrous.
Water (H₂O)18.023 mL + 3 mL-For Fieser workup.
15% NaOH (aq)40.003 mL-For Fieser workup.
Ethyl Acetate-~150 mL-For extraction.
Anhydrous Na₂SO₄-As needed-Drying agent.
Toluene-As needed-For recrystallization.

Procedure:

  • Reaction Setup: Assemble a 500 mL three-necked, round-bottom flask (oven-dried) with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the procedure.

  • LAH Suspension: Carefully add LiAlH₄ (3.0 g) to the flask, followed by anhydrous THF (100 mL) via cannula or a dry syringe. Stir the resulting grey suspension and cool it to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the diethyl 2-methyl-2-phenylmalonate (10.0 g) in anhydrous THF (50 mL). Transfer this solution to a dry syringe and add it dropwise to the stirred LiAlH₄ suspension over 45-60 minutes. The reaction is exothermic; maintain the internal temperature below 15 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux using a heating mantle and maintain reflux for 2 hours to ensure complete reduction.

  • Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C with an ice bath. EXTREME CAUTION is required for this step. Quench the reaction by adding the following reagents dropwise and sequentially, allowing the vigorous gas evolution to subside between each addition:

    • 3 mL of water

    • 3 mL of 15% aqueous NaOH

    • 9 mL of water

  • Isolation: After the final addition of water, a granular white precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes. Filter the slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexane, to yield pure this compound as a white solid.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
AppearanceWhite crystalline solid
Molecular FormulaC₁₀H₁₄O₂
Molar Mass166.22 g/mol
Melting Point~52-54 °C
¹H NMR (CDCl₃, δ)~7.2-7.4 (m, 5H, Ar-H), ~3.8 (s, 4H, -CH₂-), ~2.5 (br s, 2H, -OH), ~1.3 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, δ)~145 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~72 (-CH₂-), ~45 (quat-C), ~22 (-CH₃)
IR (KBr, cm⁻¹)~3300 (br, O-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliph. C-H stretch), ~1450, ~1050 (C-O stretch)

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

References

  • Wikipedia. Diethyl phenylmalonate. [Link]

  • PrepChem.com. Synthesis of 2-phenyl-propane-1,3-diol. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
  • Google Patents.
  • ChemBK. 2-Methyl-2-phenylmalonic acid diethyl ester. [Link]

  • Princeton University Environmental Health & Safety. Lithium Aluminum Hydride. [Link]

  • Bloom Tech. How to handle lithium aluminum hydride?[Link]

  • WIPO Patentscope. WO/2012/032508 PROCESS FOR THE PREPARATION OF 2-PHENYL-1,3-PROPANEDIOL. [Link]

  • University of Sheffield. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Stanford University Environmental Health & Safety. A Campus Laboratory Fire Involving Lithium Aluminum Hydride. [Link]

  • Wikipedia. Lithium aluminium hydride. [Link]

  • University of Wisconsin-Stout. Grignard Reaction. [Link]

  • Pearson. Alkylation of the following compound with methyl iodide under two...[Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Google Patents.
  • Study.com. Starting with diethyl malonate and using any other reagents of your choice...[Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Organic Syntheses. DIETHYL tert-BUTYLMALONATE. [Link]

  • Organic Syntheses. ethyl phenylmalonate. [Link]

  • PubChem. 2-Methyl-2-propylpropane-1,3-diol. [Link]

  • PrepChem.com. Synthesis of 2-methyl-1,3-propanediol. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • SIELC Technologies. This compound. [Link]

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Application Notes and Protocols: Leveraging 2-Methyl-2-phenylpropane-1,3-diol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Diol in Polymer Chemistry

In the dynamic landscape of polymer science, the quest for novel monomers that impart unique and desirable properties to materials is perpetual. While the user's initial interest was in "2-Methyl-2-phenylpropane-1,3-diol," our comprehensive analysis of current research and industrial applications reveals a closely related and more commercially significant monomer: 2-Methyl-1,3-propanediol (MPO) . This document will focus on the versatile applications of MPO in polymer synthesis, a diol celebrated for its ability to enhance flexibility, durability, and processability in a variety of polymer systems. A brief discussion of the synthesis of the originally mentioned phenyl-substituted diol will be included for contextual clarity.

The core value of 2-Methyl-1,3-propanediol lies in its unique molecular architecture. The presence of a methyl branch on the propane backbone introduces asymmetry, which effectively disrupts polymer chain packing and inhibits crystallization.[1][2] This seemingly subtle structural feature has profound implications for the macroscopic properties of the resulting polymers, leading to materials with lower glass transition temperatures, increased solubility, and enhanced flexibility. Furthermore, as a primary diol, MPO exhibits high reactivity in polymerization reactions, which can lead to shorter reaction times and improved manufacturing efficiency.[2][3]

This guide provides an in-depth exploration of the use of 2-Methyl-1,3-propanediol in the synthesis of three major classes of polymers: polyesters, polyurethanes, and polycarbonates. We will delve into the scientific rationale behind its use, present detailed experimental protocols, and summarize key performance data, empowering researchers and developers to harness the full potential of this versatile monomer.

I. Polyesters: Engineering Flexibility and Durability

Scientific Rationale

The incorporation of 2-Methyl-1,3-propanediol into polyester chains is a well-established strategy for tailoring the physical properties of the resulting resin. Traditional polyesters, particularly those with high aromatic content, can be brittle and highly crystalline. By replacing linear diols like ethylene glycol or 1,4-butanediol with the branched structure of MPO, it is possible to introduce "kinks" in the polymer backbone. This disruption of chain regularity significantly reduces the propensity for crystallization, leading to more amorphous and flexible materials.[1][2] This is particularly advantageous in applications requiring high elongation and toughness without compromising on chemical and water resistance.[2][3]

The two primary hydroxyl groups of MPO also contribute to its high reactivity during esterification, which can lead to faster reaction rates and lighter-colored resins compared to those synthesized with secondary diols like propylene glycol.[2]

Application Advantages
  • Enhanced Flexibility and Toughness: The asymmetric structure of MPO leads to polyesters with a superior balance of tensile strength, elongation, and flexibility.[2][3]

  • Improved Solubility and Processability: The reduced crystallinity of MPO-based polyesters enhances their solubility in common solvents, making them ideal for coatings and adhesive applications.

  • Excellent Weatherability and Chemical Resistance: Unlike some other flexibilizing glycols, MPO does not compromise the hydrolytic stability or weatherability of the final polyester.[2][3][4]

  • Reduced Volatile Organic Compounds (VOCs): In coatings applications, the lower viscosity of MPO-based polyester resins allows for formulations with higher solids content, thereby reducing VOC emissions.

Experimental Protocol: Synthesis of an MPO-Based Unsaturated Polyester Resin

This protocol describes the synthesis of an unsaturated polyester resin using 2-Methyl-1,3-propanediol, phthalic anhydride, and maleic anhydride.

Materials:

  • 2-Methyl-1,3-propanediol (MPO)

  • Phthalic Anhydride

  • Maleic Anhydride

  • Hydroquinone (inhibitor)

  • Styrene (reactive diluent)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark trap with condenser

  • Thermometer

  • Nitrogen inlet

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging Reactants: Charge the flask with 90.12 g (1.0 mol) of 2-Methyl-1,3-propanediol, 74.06 g (0.5 mol) of phthalic anhydride, and 49.03 g (0.5 mol) of maleic anhydride. Add a small amount of hydroquinone (approx. 100 ppm) to inhibit premature crosslinking.

  • Inert Atmosphere: Begin purging the reactor with a slow stream of nitrogen gas to maintain an inert atmosphere throughout the reaction.

  • Heating and Esterification:

    • Slowly heat the mixture with stirring. The reactants will melt and become a homogeneous solution.

    • Gradually increase the temperature to 160°C. Water of esterification will begin to collect in the Dean-Stark trap.

    • Over a period of 4-6 hours, slowly raise the temperature to 200-210°C.

  • Monitoring Reaction Progress: Monitor the reaction by measuring the acid value of the resin at regular intervals. The reaction is considered complete when the acid value drops below a predetermined level (e.g., 20-30 mg KOH/g).

  • Cooling and Dilution: Once the desired acid value is reached, cool the reactor to below 100°C.

  • Styrene Addition: Slowly add 100 g of styrene to the hot resin with vigorous stirring to create a solution of the unsaturated polyester in the reactive diluent.

  • Discharge and Storage: Discharge the final resin into a suitable container and store in a cool, dark place.

Data Summary: Comparison of Polyester Properties
PropertyPolyester with Neopentyl Glycol (NPG)Polyester with 2-Methyl-1,3-propanediol (MPO)Reference
Physical Form of Diol Crystalline SolidColorless Liquid[1]
Polymer Crystallinity HigherLower, more amorphous[1]
Flexibility GoodExcellent[1]
Hardness (Pencil) H-2HH-2H (with high aromatic content)[3]
Esterification Time LongerShorter[1]
Weatherability GoodExcellent[3]

Experimental Workflow for Polyester Synthesis

Polyester_Synthesis cluster_setup Reactor Setup cluster_reaction Polycondensation cluster_workup Work-up Setup Assemble Dry Glassware Charge Charge Reactants: MPO, Anhydrides, Inhibitor Setup->Charge Inert Purge with Nitrogen Charge->Inert Heat Heat to 160°C Inert->Heat Ramp_Heat Ramp to 210°C (4-6 hours) Heat->Ramp_Heat Monitor Monitor Acid Value Ramp_Heat->Monitor Cool Cool to <100°C Monitor->Cool Dilute Add Styrene Cool->Dilute Discharge Discharge and Store Dilute->Discharge

Caption: Workflow for unsaturated polyester synthesis using MPO.

II. Polyurethanes: Tailoring Elastomeric Properties

Scientific Rationale

In polyurethane chemistry, diols with low molecular weights are employed as "chain extenders" to build the molecular weight of the polymer and to create the "hard segments" that are crucial for the material's mechanical properties. When a diisocyanate is reacted with a high-molecular-weight polyol (the "soft segment"), a prepolymer is formed. The addition of a chain extender like 2-Methyl-1,3-propanediol to this prepolymer results in the formation of a segmented block copolymer.

The unique branched structure of MPO plays a critical role in this context. It leads to the formation of clear, pliable sealants and adhesives.[2] The use of MPO as a chain extender can result in polyurethane elastomers that are soft and resilient, yet also transparent.

Application Advantages
  • Clarity and Transparency: MPO-based polyurethanes can exhibit excellent optical clarity.

  • Flexibility and Resilience: The incorporation of MPO contributes to the formation of soft and resilient elastomers.

  • Good Compatibility: MPO shows excellent compatibility with conventional polyols and dependable reactivity with isocyanates.[2]

  • Primary Hydroxyl Reactivity: The two primary hydroxyl groups of MPO ensure reliable and rapid chain extension with isocyanates.[3]

Experimental Protocol: Synthesis of an MPO-Extended Polyurethane Elastomer

This protocol is based on the prepolymer method for producing a cast polyurethane elastomer.

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Polyester polyol (e.g., poly(diethylene glycol adipate), hydroxyl number ~56)

  • 2-Methyl-1,3-propanediol (MPO)

  • Dibutyltin dilaurate (catalyst, optional)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Reaction kettle with mechanical stirrer, heating mantle, and nitrogen inlet

  • Vacuum oven

  • Mixing vessel

  • Mold

Procedure:

  • Prepolymer Synthesis:

    • In the reaction kettle, melt 250 g of MDI at 60°C under a nitrogen atmosphere.

    • Slowly add 500 g of pre-dried polyester polyol to the molten MDI with vigorous stirring.

    • Maintain the temperature at 80°C for 2-3 hours to complete the prepolymer formation. The resulting prepolymer should have a specific isocyanate (NCO) content, which should be determined by titration.

  • Chain Extension:

    • In a separate vessel, heat the required amount of 2-Methyl-1,3-propanediol to 60°C. The amount of MPO is calculated based on the NCO content of the prepolymer and the desired stoichiometry (typically an isocyanate index of 90-110).

    • If using a catalyst, add a few drops of dibutyltin dilaurate to the MPO.

  • Mixing and Casting:

    • Rapidly add the heated MPO to the prepolymer with high-speed stirring.

    • Mix thoroughly for 30-60 seconds, ensuring a homogeneous mixture.

    • Pour the reacting mixture into a preheated mold.

  • Curing:

    • Cure the cast elastomer in an oven at 100°C for 16-24 hours.

    • After demolding, allow the elastomer to post-cure at room temperature for at least 7 days to achieve its final properties.

Data Summary: Properties of MPO-Extended Polyurethane Elastomers
PropertyMDI-Polyester Polyurethane with MPO Chain ExtenderReference
Appearance Optically Clear
Hardness (Shore A) 60-80 (tunable with formulation)
Tensile Strength 10-20 MPa
Elongation at Break 400-600%
Resilience High

Polyurethane Synthesis Workflow

Polyurethane_Synthesis cluster_prepolymer Prepolymer Formation cluster_extension Chain Extension cluster_curing Casting and Curing Melt_MDI Melt MDI (60°C) Add_Polyol Add Polyol (80°C, 2-3h) Melt_MDI->Add_Polyol Mix Rapidly Mix Prepolymer and MPO Add_Polyol->Mix Heat_MPO Heat MPO (60°C) Heat_MPO->Mix Cast Pour into Mold Mix->Cast Cure Oven Cure (100°C, 16-24h) Cast->Cure Post_Cure Post-Cure (7 days, RT) Cure->Post_Cure

Caption: Prepolymer method for polyurethane elastomer synthesis.

III. Polycarbonates: A Niche Application with Potential

Scientific Rationale

The synthesis of polycarbonates typically involves the reaction of a diol with a carbonate precursor, such as phosgene or, more commonly in modern, greener processes, diphenyl carbonate (DPC) via a transesterification reaction. The incorporation of 2-Methyl-1,3-propanediol into a polycarbonate backbone would be expected to impart similar properties as seen in polyesters, namely a reduction in crystallinity and an increase in flexibility. The branched structure of MPO would disrupt the regular packing of the polymer chains, leading to a more amorphous material with a lower glass transition temperature.

Application Advantages
  • Amorphous Nature: MPO-based polycarbonates are likely to be amorphous, which could be beneficial for applications requiring optical clarity.

  • Flexibility: The introduction of the methyl side group would increase the free volume and chain mobility, resulting in a more flexible polycarbonate.

  • Potential for Biodegradability: Aliphatic polycarbonates are known to be more susceptible to biodegradation than their aromatic counterparts, and the inclusion of MPO could further influence this property.

Representative Experimental Protocol: Synthesis of an MPO-Based Polycarbonate via Transesterification

This protocol provides a general method for the synthesis of a polycarbonate from 2-Methyl-1,3-propanediol and diphenyl carbonate. Optimization of reaction conditions may be necessary.

Materials:

  • 2-Methyl-1,3-propanediol (MPO)

  • Diphenyl Carbonate (DPC)

  • Titanium(IV) butoxide (catalyst)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • High-temperature reaction vessel with mechanical stirrer, heating mantle, and vacuum connection

  • Distillation column and condenser

  • Nitrogen inlet

Procedure:

  • Reactor Setup and Charging:

    • Charge the reactor with equimolar amounts of 2-Methyl-1,3-propanediol and diphenyl carbonate.

    • Add a catalytic amount of titanium(IV) butoxide (e.g., 0.05 mol% relative to the diol).

  • Inert Atmosphere and Initial Heating:

    • Purge the reactor with nitrogen and heat the mixture to 180°C under a slow nitrogen flow to melt the reactants and initiate the transesterification reaction. Phenol will begin to distill off.

  • Vacuum Polycondensation:

    • After the initial evolution of phenol subsides (approximately 1-2 hours), gradually apply a vacuum to the system.

    • Over a period of 3-4 hours, slowly increase the temperature to 220-240°C while reducing the pressure to below 1 mmHg. This will facilitate the removal of the remaining phenol and drive the polymerization to completion.

  • Monitoring and Completion:

    • The reaction progress can be monitored by the viscosity of the molten polymer. The reaction is complete when the desired viscosity is achieved.

  • Discharge:

    • Release the vacuum with nitrogen and extrude or pour the molten polymer from the reactor.

Expected Properties of MPO-Based Polycarbonate
PropertyExpected Characteristic
Appearance Clear, amorphous solid
Glass Transition Temp. (Tg) Lower than aromatic polycarbonates
Mechanical Properties Flexible and tough
Solubility Soluble in common organic solvents

Conclusion

2-Methyl-1,3-propanediol is a highly versatile and valuable monomer for the synthesis of a wide range of polymers. Its unique branched structure provides a powerful tool for polymer chemists to tailor the properties of polyesters, polyurethanes, and polycarbonates. By disrupting polymer chain packing and inhibiting crystallization, MPO enables the creation of materials with enhanced flexibility, toughness, and processability. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and developers to explore the full potential of 2-Methyl-1,3-propanediol in their own innovative applications.

References

  • Duncan, P. M., Van-De-Mark, M. R., et al. (1990). 2-methyl-1,3-propanediol a New Monomer for High Solids Polyesters. Proceedings of the Water-Borne and Higher-Solids Coatings Symposium. [Link]

  • Vertex AI Search. (n.d.). 2-Methyl-1,3-propanediol (MPO)-What are MPO chemicals?
  • Gantrade Corporation. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Retrieved January 15, 2026, from [Link]

  • Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO).
  • Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL. Retrieved January 15, 2026, from [Link]

  • EapearlChem. (n.d.). 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). US5470935A - Preparation of cast elastomers using 2-methyl-1,3-propanediol as chain extender.
  • Szycher, M. (1999). Szycher's Handbook of Polyurethanes. CRC Press.
  • Komiya, A., & Ishii, M. (2017). A novel one-pot process for the preparation of linear and hyperbranched polycarbonates of various diols and triols using dimethyl carbonate. RSC Advances, 7(20), 12285-12295. [Link]

  • Kricheldorf, H. R., & Weidner, S. (2010). Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates. Molecules, 15(5), 3466-3483. [Link]

Sources

The Strategic Role of 2-Substituted-1,3-Propanediols in Pharmaceutical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the identification of versatile and efficient precursor molecules is a cornerstone of successful pharmaceutical synthesis. Among these, the 2-substituted-1,3-propanediol scaffold has emerged as a critical structural motif, underpinning the synthesis of several important therapeutic agents. This guide provides a detailed exploration of 2-Methyl-2-phenylpropane-1,3-diol and its prominent analogs as precursors in pharmaceutical manufacturing. We will delve into the synthetic pathways, reaction mechanisms, and the rationale behind their application, offering both high-level insights and detailed experimental protocols.

Introduction: The 2-Substituted-1,3-Propanediol Scaffold

The 2-substituted-1,3-propanediol framework, characterized by a central quaternary carbon atom flanked by two primary hydroxyl groups, offers a unique combination of steric and electronic properties. This arrangement is particularly amenable to the formation of dicarbamate derivatives, a class of compounds with a significant history in therapeutics, particularly as anticonvulsants and muscle relaxants. The nature of the substituent at the C2 position plays a crucial role in modulating the pharmacological activity of the final drug molecule. This guide will focus on three key members of this family: this compound, 2-phenylpropane-1,3-diol, and 2-Methyl-2-propyl-1,3-propanediol.

This compound: A Precursor in Focus

While less prominent in the literature than its close analogs, this compound represents a molecule of interest for the synthesis of novel carbamate-based therapeutics. Its structure, featuring both a methyl and a phenyl group at the central carbon, suggests potential for unique pharmacological profiles.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
CAS Number 24765-53-5
Appearance Solid
Synthesis of this compound

The synthesis of this diol can be approached through methods analogous to its more common relatives, typically involving a Grignard reaction followed by hydroxymethylation. A plausible synthetic route is outlined below.

Synthesis_of_2_Methyl_2_phenylpropane_1_3_diol 2-Phenylpropionaldehyde 2-Phenylpropionaldehyde Methylmagnesium_bromide 1. CH3MgBr (Grignard) 2. H3O+ (workup) 2-Phenylpropionaldehyde->Methylmagnesium_bromide Grignard Addition 2_Phenyl_2_butanol 2-Phenyl-2-butanol Methylmagnesium_bromide->2_Phenyl_2_butanol Formaldehyde Formaldehyde (HCHO) Base catalyst 2_Phenyl_2_butanol->Formaldehyde Hydroxymethylation Final_Product This compound Formaldehyde->Final_Product

Caption: Synthetic pathway for this compound.

Conversion to this compound Dicarbamate

The conversion of the diol to its corresponding dicarbamate is a key step in the synthesis of potential therapeutic agents. This transformation introduces the carbamate functional groups, which are often essential for biological activity.[1]

Carbamoylation_of_2_Methyl_2_phenylpropane_1_3_diol Start_Diol This compound Reagent Phosgene (COCl2) or Sodium Cyanate (NaOCN) + Acid Start_Diol->Reagent Activation Intermediate Bis-chloroformate or Isocyanate intermediate Reagent->Intermediate Ammonia Ammonia (NH3) Intermediate->Ammonia Carbamoylation Final_Carbamate This compound dicarbamate Ammonia->Final_Carbamate

Caption: General scheme for the dicarbamoylation of a 1,3-diol.

While this compound dicarbamate is a known compound, its specific therapeutic applications are not as well-documented as those of the following analogs.[2]

2-Phenylpropane-1,3-diol: The Precursor to Felbamate

2-Phenylpropane-1,3-diol is a critical intermediate in the synthesis of Felbamate, an anti-epileptic drug used in the treatment of partial seizures.[1]

Synthesis of 2-Phenylpropane-1,3-diol

Several synthetic routes to 2-phenylpropane-1,3-diol have been developed, with a common industrial method involving the reduction of diethyl phenylmalonate.[3][4]

Protocol 1: Synthesis of 2-Phenylpropane-1,3-diol via Diethyl Phenylmalonate Reduction

Materials:

  • Diethyl phenylmalonate

  • Sodium borohydride (NaBH₄)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Ethanol

  • Diluted Sodium Hydroxide (NaOH)

  • Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of diethyl phenylmalonate in ethanol, add sodium dihydrogen phosphate.

  • Cool the mixture to 5-7 °C.

  • Slowly add a solution of sodium borohydride in diluted NaOH to the mixture, maintaining the temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the careful addition of an acid (e.g., acetic acid).

  • Basify the reaction mixture with a strong base (e.g., NaOH).

  • Extract the 2-phenylpropane-1,3-diol into an organic solvent such as toluene.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene) to obtain pure 2-phenylpropane-1,3-diol.[3]

Synthesis of Felbamate from 2-Phenylpropane-1,3-diol

The conversion of 2-phenylpropane-1,3-diol to Felbamate (2-phenyl-1,3-propanediol dicarbamate) is typically achieved through carbamoylation.[5]

Felbamate_Synthesis PPD 2-Phenylpropane-1,3-diol Reagents 1. Phosgene (COCl2) 2. Ammonia (NH3) PPD->Reagents Two-step carbamoylation Felbamate Felbamate (2-phenyl-1,3-propanediol dicarbamate) Reagents->Felbamate

Caption: Synthesis of Felbamate from 2-Phenylpropane-1,3-diol.

Protocol 2: Synthesis of Felbamate

Materials:

  • 2-Phenylpropane-1,3-diol

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Concentrated Ammonium Hydroxide (NH₄OH)

Procedure:

  • Dissolve 2-phenylpropane-1,3-diol in a mixture of anhydrous toluene and THF at room temperature under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to below 25 °C.

  • Carefully bubble phosgene gas into the solution (or add a solution of triphosgene) while maintaining the temperature.

  • Stir the solution for approximately 1 hour at room temperature after the addition of phosgene is complete.

  • In a separate vessel, cool concentrated ammonium hydroxide to 0 °C.

  • Slowly add the reaction mixture containing the bis-chloroformate intermediate to the cold ammonium hydroxide with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Collect the precipitated solid by filtration, wash with cold water, and then with a cold organic solvent (e.g., toluene).

  • Dry the solid under vacuum to yield Felbamate.[6]

2-Methyl-2-propyl-1,3-propanediol: A Gateway to Muscle Relaxants

2-Methyl-2-propyl-1,3-propanediol is a key precursor in the synthesis of the muscle relaxant Carisoprodol and the tranquilizer Meprobamate.[7][8]

Synthesis of 2-Methyl-2-propyl-1,3-propanediol

The synthesis of this diol can be achieved through various methods, including the aldol addition of propanal followed by hydrogenation.[8]

Synthesis of Carisoprodol and Meprobamate

The dicarbamate derivatives of 2-Methyl-2-propyl-1,3-propanediol are the active pharmaceutical ingredients.[9]

Carisoprodol_Meprobamate_Synthesis MPD 2-Methyl-2-propyl-1,3-propanediol Phosgene Phosgene (COCl2) MPD->Phosgene Bis_chloroformate Bis-chloroformate intermediate Phosgene->Bis_chloroformate Amine Isopropylamine (for Carisoprodol) or Ammonia (for Meprobamate) Bis_chloroformate->Amine Products Carisoprodol or Meprobamate Amine->Products

Caption: Synthetic routes to Carisoprodol and Meprobamate.

Protocol 3: General Synthesis of Carbamate Drugs from 2-Methyl-2-propyl-1,3-propanediol

Materials:

  • 2-Methyl-2-propyl-1,3-propanediol

  • Phosgene or a phosgene equivalent

  • Appropriate amine (isopropylamine for Carisoprodol, ammonia for Meprobamate)

  • Anhydrous organic solvent (e.g., toluene)

  • Acid scavenger (e.g., triethylamine)

Procedure:

  • React 2-Methyl-2-propyl-1,3-propanediol with phosgene in an anhydrous solvent to form the bis-chloroformate intermediate. An acid scavenger is typically used to neutralize the HCl byproduct.

  • In a separate step, react the bis-chloroformate intermediate with the appropriate amine (isopropylamine or ammonia) to form the desired dicarbamate.

  • The product is then isolated and purified, often by crystallization.[7]

Conclusion

The 2-substituted-1,3-propanediol scaffold is a testament to the power of a versatile molecular framework in medicinal chemistry. While this compound remains an area for further exploration, its analogs, 2-phenylpropane-1,3-diol and 2-Methyl-2-propyl-1,3-propanediol, have proven to be indispensable precursors in the synthesis of important drugs for neurological and musculoskeletal disorders. The protocols and synthetic schemes detailed in this guide provide a foundation for researchers and drug development professionals to build upon, whether for process optimization of existing drugs or the design of new chemical entities based on this privileged scaffold.

References

  • Synthesis of 2-phenyl-propane-1,3-diol - PrepChem.com. (URL: [Link])

  • US Patent 4,868,327 - Synthesis of 2-phenyl-1,3-propanediol. (URL: )
  • Synthesis of 2-methyl-1,3-propanediol - PrepChem.com. (URL: [Link])

  • 2-Methyl-2-propyl-1,3-propanediol - Wikipedia. (URL: [Link])

  • 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | C12H16N2O4 | CID 89605 - PubChem. (URL: [Link])

  • The synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilised chelatants for the borate anion1 - ResearchGate. (URL: [Link])

  • EP0413064A1 - Preparation of 2-phenyl-1, 3-propane diol and its dicarbamate - Google P
  • 2-Methyl -1, 3-propanediol - Multichem. (URL: [Link])

  • 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem. (URL: [Link])

  • CN101412705A - Method for synthesizing 2-methyl-2-propyl-1, 3-propanediol dimethyl carbonate compound - Google P
  • 1,3-Propanediol, 2-methyl-2-phenyl- | C10H14O2 - PubChem. (URL: [Link])

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. (URL: [Link])

  • WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google P
  • Expert Guide to 2-Methyl-2-propyl-1,3-propanediol: Synthesis, Applications & Sourcing. (URL: [Link])

  • US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google P

Sources

Application Notes and Protocols for the Reduction of 2-Nitro-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-2-phenylpropane-1,3-diol

The transformation of 2-nitro-2-phenylpropane-1,3-diol to its corresponding amine, 2-amino-2-phenylpropane-1,3-diol, is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The resulting aminodiol structure is a valuable building block in medicinal chemistry, notably as a precursor to compounds like felbamate, an anti-epileptic drug. The efficient and selective reduction of the nitro group in the presence of two hydroxyl groups is paramount for achieving high yields and purity of the desired product. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for this reduction, emphasizing safety, efficiency, and scalability.

Understanding the Reaction Mechanism

The reduction of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates. While the exact mechanism can vary depending on the reducing agent and reaction conditions, a general pathway involves the sequential reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to the amine.

Nitro_Reduction_Mechanism Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Generalized pathway for the reduction of a nitro group.

Comparative Analysis of Reduction Protocols

Several methods can be employed for the reduction of nitro compounds. The choice of protocol depends on factors such as substrate compatibility, desired selectivity, scalability, and available equipment. Below is a comparison of common methods applicable to the reduction of 2-nitro-2-phenylpropane-1,3-diol.

Method Reducing Agent/Catalyst Advantages Disadvantages References
Catalytic Hydrogenation H₂ gas with Pd/C, Pd/CaCO₃, or Raney® NickelHigh yields, clean reaction, catalyst can be recycled.[1][2][3]Requires specialized high-pressure equipment, potential for catalyst poisoning, handling of flammable H₂ gas.[3][4][1][2][3][4][5]
Catalytic Transfer Hydrogenation Ammonium formate, hydrazine hydrate with Pd/CAvoids the use of high-pressure hydrogen gas, milder reaction conditions.[6][7]May require higher catalyst loading, potential for side reactions depending on the hydrogen donor.[6][6][7][8][9][10]
Metal-Hydride Reduction Sodium borohydride (NaBH₄) with a transition metal salt (e.g., NiCl₂, Cu(acac)₂)Mild reducing agent, does not typically reduce nitro groups alone but is activated by transition metals.[11][12][13]Stoichiometric amounts of reagents may be needed, can be less selective, potential for metal waste.[11][14][11][12][13][14]
Metal/Acid Reduction Sn/HCl, Fe/HCl, Zn/HClInexpensive and effective.[1][15]Requires stoichiometric amounts of metal, harsh acidic conditions, and can generate significant metallic waste, making purification challenging.[3][15][1][3][15]

For the reduction of 2-nitro-2-phenylpropane-1,3-diol, catalytic hydrogenation is a well-documented and highly effective method, offering high yields and purity.[16]

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of 2-nitro-2-phenylpropane-1,3-diol using palladium on a solid support as the catalyst.[16]

Materials
  • 2-nitro-2-phenylpropane-1,3-diol

  • 5% Palladium on Calcium Carbonate (Pd/CaCO₃) or 5-10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas

  • Celite® (for filtration)

  • Toluene (for recrystallization)

Equipment
  • Parr hydrogenator or a similar apparatus for reactions under hydrogen pressure

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

Experimental Workflow

Experimental_Workflow Start Start Charge_Reactor Charge Parr bottle with 2-nitro-2-phenylpropane-1,3-diol, Pd catalyst, and Methanol Start->Charge_Reactor Purge_System Purge the system with an inert gas (e.g., Nitrogen or Argon) Charge_Reactor->Purge_System Introduce_H2 Introduce Hydrogen gas to the desired pressure Purge_System->Introduce_H2 Reaction Stir the reaction mixture at room temperature overnight or until H₂ uptake ceases Introduce_H2->Reaction Vent_System Vent the system and purge with inert gas Reaction->Vent_System Filter Filter the reaction mixture through Celite® to remove the catalyst Vent_System->Filter Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate Recrystallize Recrystallize the crude product from toluene Concentrate->Recrystallize Dry Dry the purified product Recrystallize->Dry End Obtain 2-amino-2-phenylpropane-1,3-diol Dry->End

Caption: Step-by-step workflow for the catalytic hydrogenation.

Procedure
  • Reactor Setup: In a Parr hydrogenator bottle, combine 2-nitro-2-phenylpropane-1,3-diol (e.g., 12 g, 0.06 mole) and 5% palladium on calcium carbonate (e.g., 400 mg).[16]

  • Solvent Addition: Add methanol (e.g., 150 ml) to the bottle.[16]

  • Hydrogenation: Place the bottle in the Parr hydrogenator. Seal the apparatus and purge it with an inert gas, such as nitrogen, before introducing hydrogen gas. Pressurize the system with hydrogen (a typical pressure is around 50 psi, but consult your equipment's manual and safety protocols).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically run overnight or until the pressure gauge indicates that hydrogen uptake has ceased.[16]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure all the product is collected.

  • Concentration: Combine the filtrate and washes, and concentrate the solution using a rotary evaporator to obtain a crude oil or solid.[16]

  • Purification: Recrystallize the crude product from a suitable solvent, such as toluene (e.g., 30 ml), to yield the purified 2-amino-2-phenylpropane-1,3-diol.[16]

Safety Precautions

The reduction of nitro compounds is an exothermic process and requires careful handling of potentially hazardous materials.[3]

  • Handling Nitro Compounds: Nitro compounds can be shock-sensitive and should be handled with care.[17] Avoid friction and impact.

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and in the presence of air. Handle the catalyst in a well-ventilated area or a fume hood, and do not allow it to dry out completely on the filter paper.[4]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[3][18] Ensure the hydrogenation apparatus is properly grounded and free of leaks.[18] The reaction area should be well-ventilated and free of ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling chemicals.[17]

  • Scale-up Considerations: The exothermic nature of this reaction requires careful thermal management, especially during scale-up. A reaction calorimetry study is recommended to assess the heat evolution and ensure safe operating conditions on a larger scale.[3]

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure, or insufficient reaction time.Use fresh catalyst, ensure the system is properly pressurized and leak-free, and extend the reaction time.
Low Yield Product loss during work-up or recrystallization.Optimize the filtration and recrystallization steps. Ensure the Celite® pad is thoroughly washed.
Product Contamination Incomplete removal of the catalyst or side products from the reaction.Ensure thorough filtration. If necessary, repeat the recrystallization or consider column chromatography for purification.

References

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.
  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN.
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
  • Nitro Reduction - Common Conditions.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • The results of the catalytic transfer hydrogenation of nitro compounds.
  • Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Application Notes and Protocols for the Catalytic Reduction of the Nitro Group in Ethyl 6-Nitropicolin
  • Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles - ResearchG
  • Transfer hydrogenation processes of nitro compounds catalyzed by...
  • nitro razredčilo - Chemius.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
  • Hydrogenation of nitro compounds to amines and catalyst therefor - Google P
  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - ResearchG
  • Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol.
  • US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google P
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Application Notes and Protocols for the Quantification of 2-Methyl-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Methyl-2-phenylpropane-1,3-diol Quantification

This compound (MPPD), with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol , is a compound of interest in pharmaceutical development and chemical synthesis.[1] Its precise and accurate quantification is paramount for ensuring product quality, monitoring reaction kinetics, and conducting pharmacokinetic studies. This document provides a comprehensive guide to the analytical techniques for the robust quantification of MPPD, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and adhere to international regulatory standards to ensure data integrity and reliability.

The selection of an appropriate analytical method is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. This guide will explore three primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and other detection methods, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section will elucidate the underlying principles, provide detailed experimental protocols, and discuss the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6][7]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for MPPD Quantification

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, precision, and robustness.[5] For a diol compound like MPPD, several HPLC modes can be considered, including reversed-phase, normal-phase, and hydrophilic interaction liquid chromatography (HILIC).

Method Principle: Reversed-Phase HPLC with UV Detection

In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. MPPD, being a moderately polar compound, can be effectively separated from nonpolar impurities. Due to the presence of a phenyl group, MPPD exhibits UV absorbance, allowing for quantification using a UV detector. However, the lack of a strong chromophore may necessitate detection at lower wavelengths (e.g., ~205-220 nm) or the use of more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) for enhanced sensitivity.[8]

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase daily, filter through a 0.45 µm membrane filter, and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will be matrix-dependent. For a drug substance, dissolve a known amount in the mobile phase. For a drug product, an extraction step may be necessary. A general procedure for a solid matrix could involve:

    • Accurately weigh a portion of the homogenized sample.

    • Add a suitable extraction solvent (e.g., methanol).

    • Sonicate for 30 minutes.[8]

    • Centrifuge at 4000 rpm for 10 minutes.[8]

    • Collect the supernatant and filter through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters (as per ICH Q2(R2)): [2][4]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or excipients. Peak purity analysis should confirm no co-eluting peaks.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (R²) > 0.999 over the specified range (e.g., 1-100 µg/mL).
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) of ≤ 2.0% for six replicate injections of the standard solution.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Dev1 Select Column & Mobile Phase Dev2 Optimize Chromatographic Conditions Dev1->Dev2 Dev3 System Suitability Testing Dev2->Dev3 Val1 Specificity Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine1 Sample Preparation Val6->Routine1 Routine2 HPLC Analysis Routine1->Routine2 Routine3 Data Processing & Reporting Routine2->Routine3 GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Prep1 Sample Extraction Prep2 Addition of Internal Standard Prep1->Prep2 Prep3 Solvent Evaporation Prep2->Prep3 Prep4 Derivatization with Phenylboronic Acid Prep3->Prep4 Analysis1 Injection into GC-MS Prep4->Analysis1 Analysis2 Chromatographic Separation Analysis1->Analysis2 Analysis3 Mass Spectrometric Detection (SIM mode) Analysis2->Analysis3 Data1 Peak Integration Analysis3->Data1 Data2 Quantification using Calibration Curve Data1->Data2 Data3 Reporting Data2->Data3 LCMSMS_Bioanalytical cluster_Sample Sample Handling cluster_LC LC Separation cluster_MS MS/MS Detection cluster_Quant Quantification Sample1 Biological Sample Collection Sample2 Addition of Internal Standard Sample1->Sample2 Sample3 Sample Pre-treatment (e.g., SPE, LLE) Sample2->Sample3 LC1 Injection Sample3->LC1 LC2 Chromatographic Separation on C18 Column LC1->LC2 MS1 ESI Ionization LC2->MS1 MS2 Precursor Ion Selection (Q1) MS1->MS2 MS3 Collision-Induced Dissociation (Q2) MS2->MS3 MS4 Product Ion Monitoring (Q3) - MRM MS3->MS4 Quant1 Peak Area Ratio (Analyte/IS) MS4->Quant1 Quant2 Calibration Curve Interpolation Quant1->Quant2 Quant3 Concentration Determination Quant2->Quant3

Sources

Introduction: The Central Role of the Propanediol Scaffold in Dicarbamate Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-methyl-2-phenylpropane-1,3-diol in the preparation of dicarbamate drugs.

In medicinal chemistry, the structural backbone of a molecule is paramount to its pharmacological activity. The 2,2-disubstituted propane-1,3-diol framework is a privileged scaffold, forming the core of several centrally acting therapeutic agents. This compound is a key starting material in the synthesis of a specific class of these drugs: the dicarbamates. These compounds are characterized by the presence of two carbamate functional groups (-OCONH₂) attached to the primary alcohol moieties of the diol.

The resulting dicarbamate drugs, such as Meprobamate and Felbamate, exhibit significant activity on the central nervous system (CNS).[1][2] Meprobamate, historically marketed as Miltown, was a widely used anxiolytic (anti-anxiety) agent.[1][3] Felbamate (Felbatol) is a potent antiepileptic drug used to treat seizures.[4][5] The therapeutic effects of these drugs are largely attributed to their interaction with GABA-A and NMDA receptors in the brain.[4][5][6] The specific substituents at the C2 position of the propanediol backbone—in this case, a methyl and a phenyl group—are critical for modulating the drug's lipophilicity, its ability to cross the blood-brain barrier, and its binding affinity to target receptors.[4]

This document provides a comprehensive guide to the synthesis of dicarbamate drugs using this compound as the central precursor. It details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary analytical methods for quality control.

Part 1: Synthetic Pathways from Diol to Dicarbamate

The conversion of this compound to its corresponding dicarbamate involves the transformation of its two primary hydroxyl (-OH) groups into carbamate (-OCONH₂) groups. This process is known as carbamoylation. Several synthetic routes have been established, each with distinct advantages and challenges, particularly concerning reagent toxicity and reaction control.

The Phosgene-Based Method: A Classic but Hazardous Route

The most traditional and well-documented method involves the use of phosgene (COCl₂), a highly toxic and reactive gas.[7][8] Due to its extreme toxicity, a safer solid equivalent, triphosgene [bis(trichloromethyl) carbonate], is often used as a substitute, as it decomposes in situ to generate phosgene under controlled conditions.[9][10]

Mechanism: The synthesis is a two-step process:

  • Formation of the Bis-chloroformate Intermediate: The diol is reacted with phosgene. The lone pair of electrons on the oxygen of each hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of phosgene. This results in the displacement of a chloride ion and the formation of a chloroformate. The reaction occurs at both hydroxyl sites to yield the this compound bis(chloroformate) intermediate. This step is typically performed in an inert solvent like toluene, and often requires an acid scavenger (a tertiary amine base like pyridine) to neutralize the HCl gas produced.[8][10][11]

  • Ammonolysis: The highly reactive bis(chloroformate) intermediate is then subjected to ammonolysis. It is added to a concentrated solution of ammonia (NH₃). The nitrogen atom in ammonia acts as a potent nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride ion to form the final dicarbamate product.[8][11]

Causality and Control: The extreme reactivity of phosgene necessitates strict temperature control (typically below 25°C) during the first step to prevent unwanted side reactions.[8] The subsequent ammonolysis is also highly exothermic and is performed at low temperatures (e.g., 0°C) to ensure a controlled reaction and maximize the yield of the desired dicarbamate.[8]

Alternative Carbamoylation Strategies

Concerns over the use of phosgene have driven the development of alternative, safer synthetic routes.

  • Chlorosulfonyl Isocyanate (CSI) Method: This method provides a more direct route. The diol is reacted with chlorosulfonyl isocyanate (CSI, ClSO₂NCO) in a suitable solvent like toluene.[12][13] The reaction is typically followed by hydrolysis to yield the final dicarbamate product. This approach avoids the use of phosgene and can produce high yields.[13]

  • Cyanate and Acid Method: Felbamate can be prepared by reacting the precursor diol with a cyanate salt (e.g., sodium cyanate) in the presence of a strong acid (e.g., HCl, H₂SO₄) in a non-halogenated solvent.[12][13] The acid protonates the cyanate to form isocyanic acid (HNCO) in situ, which then reacts with the hydroxyl groups of the diol.

  • Transesterification (Urethane Exchange): This method involves reacting the diol with a simple carbamate ester, such as ethyl carbamate, in the presence of a catalyst.[14] This equilibrium-driven reaction, known as transesterification, can be pushed towards the product by removing the alcohol byproduct (in this case, ethanol).

The overall synthetic workflow from the precursor diol to the final drug product is illustrated below.

G Start 2-Methyl-2-phenylpropane- 1,3-diol (Precursor) Phosgene Phosgenation (COCl₂ or Triphosgene) Start->Phosgene Route 1 CSI Reaction with CSI (ClSO₂NCO) Start->CSI Route 2 Cyanate Reaction with Cyanate + Strong Acid Start->Cyanate Route 3 Intermediate Bis-chloroformate Intermediate Phosgene->Intermediate Hydrolysis Hydrolysis CSI->Hydrolysis Product Dicarbamate Drug (e.g., Felbamate) Cyanate->Product Ammonolysis Ammonolysis (Conc. NH₄OH) Intermediate->Ammonolysis Ammonolysis->Product Hydrolysis->Product

Caption: General synthetic workflows for dicarbamate drug synthesis.

Part 2: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the precursor diol and its subsequent conversion to a dicarbamate drug.

Protocol 1: Synthesis of this compound

The precursor diol can be synthesized via several routes. A common laboratory-scale method involves the reduction of diethyl 2-methyl-2-phenylmalonate.

Materials:

  • Diethyl 2-methyl-2-phenylmalonate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Sulfuric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere.

  • LiAlH₄ Suspension: In the flask, suspend a calculated amount of lithium aluminum hydride (typically 2-2.5 molar equivalents) in anhydrous diethyl ether or THF.

  • Addition of Ester: Dissolve the diethyl 2-methyl-2-phenylmalonate (1 molar equivalent) in anhydrous ether/THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. The reaction is highly exothermic.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safety as it manages the exothermic decomposition of excess LiAlH₄.

  • Extraction: Filter the resulting granular precipitate (aluminum salts) and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washings.

  • Washing: Transfer the combined organic layer to a separatory funnel and wash sequentially with 10% sulfuric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene) or by column chromatography. The pure product should be a white crystalline solid.[12]

Protocol 2: Synthesis of this compound Dicarbamate (Phosgene Method)

This protocol outlines the conversion of the synthesized diol into its dicarbamate form. Extreme caution must be exercised when working with phosgene or triphosgene. All operations should be performed in a certified chemical fume hood.

Table 1: Reactants and Key Parameters

Compound Molecular Formula Molecular Weight ( g/mol ) Role in Synthesis Molar Equiv.
This compound C₁₀H₁₄O₂ 166.22 Starting Material 1.0
Phosgene (or Triphosgene) COCl₂ 98.92 Carbamoylating Agent ~2.2 (or ~0.75 for triphosgene)
Toluene C₇H₈ 92.14 Solvent -
Tetrahydrofuran (THF) C₄H₈O 72.11 Co-solvent -

| Ammonium Hydroxide (Conc.) | NH₄OH | 35.04 | Amine Source | Large Excess |

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of toluene and tetrahydrofuran in a reaction vessel equipped with a stirrer and a gas inlet tube.[8]

  • Phosgenation: Cool the solution in an ice bath. Bubble phosgene gas (~2.2 eq) slowly into the solution while maintaining the temperature below 25°C.[8] Alternatively, if using triphosgene, add it portion-wise as a solution in toluene.

  • Reaction Monitoring: After the addition is complete, allow the solution to stir at room temperature for approximately 1-2 hours. Monitor the formation of the bis-chloroformate intermediate using TLC or IR spectroscopy (disappearance of the broad -OH stretch, appearance of a sharp C=O stretch around 1775 cm⁻¹).

  • Preparation for Ammonolysis: In a separate, larger flask, place a large excess of concentrated ammonium hydroxide solution and cool it to 0°C in an ice-salt bath.[8]

  • Ammonolysis: Add the bis-chloroformate solution from the first step dropwise into the vigorously stirred, cold ammonium hydroxide solution.[8] A white precipitate of the dicarbamate product will form immediately.

  • Isolation: After the addition is complete, continue stirring the slurry in the cold for another 30-60 minutes. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any unreacted ammonia and ammonium salts, followed by a wash with a small amount of cold toluene.[8]

  • Drying: Air-dry the product, then dry it further in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight. The final product should be a white, crystalline solid.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized dicarbamate drug. The control of impurities is a critical issue for the pharmaceutical industry, governed by guidelines from bodies like the International Conference on Harmonisation (ICH).[14]

Analytical Workflow: A typical workflow for the characterization and quality control of the final product involves a combination of spectroscopic and chromatographic techniques.

G Start Synthesized Dicarbamate (Crude Product) Purification Purification (Recrystallization) Start->Purification Structural Structural Confirmation Purification->Structural Purity Purity & Assay Purification->Purity Physical Physical Characterization Purification->Physical NMR ¹H & ¹³C NMR Structural->NMR FTIR FT-IR Spectroscopy Structural->FTIR MS Mass Spectrometry Structural->MS HPLC HPLC / UPLC (Purity, Impurity Profile) Purity->HPLC Titration Titrimetric Assay Purity->Titration MP Melting Point Physical->MP Final Final QC Release NMR->Final FTIR->Final MS->Final HPLC->Final Titration->Final MP->Final

Caption: A representative analytical workflow for drug substance quality control.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the phenyl protons, the methylene protons adjacent to the carbamate groups, and the methyl protons. The disappearance of the diol's -OH proton signal and the appearance of the -NH₂ proton signals are key indicators of a successful reaction.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key absorptions for the dicarbamate product include N-H stretching vibrations (typically two bands around 3400-3200 cm⁻¹) and a strong C=O (carbonyl) stretching vibration around 1700 cm⁻¹. The absence of a broad O-H stretch from the starting diol is crucial.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both identification and purity assessment.[15]

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final drug substance. A validated HPLC method can separate the main compound from starting materials, intermediates, and any side products. It is used to calculate the percentage purity (assay) and to detect and quantify any impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick, qualitative tool used to monitor the progress of a reaction and to get a preliminary assessment of purity.[16]

Physical and Chemical Methods
  • Melting Point Determination: A pure crystalline solid will have a sharp and defined melting point range. A broad or depressed melting point is indicative of impurities.

  • Titrimetry: Acid-base titration can be a reliable method for the quantitative analysis (assay) of certain drug substances.[16][17]

Conclusion

This compound is a fundamentally important precursor in the synthesis of clinically significant dicarbamate drugs. The conversion of its diol functionality into dicarbamates can be achieved through several synthetic pathways, with the phosgene-based method being historically significant, though modern approaches often favor safer reagents like chlorosulfonyl isocyanate or cyanates. The choice of synthetic route requires a careful balance of efficiency, safety, and scalability. Regardless of the method chosen, a robust protocol supported by a comprehensive analytical quality control strategy is essential to ensure the final drug product is of high purity and suitable for its intended therapeutic purpose. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working in the field of pharmaceutical development.

References

  • Gpatindia. (2020, June 23). FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Wallace Laboratories, Inc. (1994). Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. JOCPR. [Link]

  • PubMed. (2014, May 19). Carbamoyl radical-mediated synthesis and semipinacol rearrangement of β-lactam diols. [Link]

  • Wiley Online Library. (n.d.). Phosgene derivatives: Overview of commonly used C1 reactants for carbamate synthesis. [Link]

  • Google Patents. (n.d.).
  • PubMed. (n.d.). Felbamate pharmacology and use in epilepsy. [Link]

  • PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • PubMed Central. (n.d.). A decade review of triphosgene and its applications in organic reactions. [Link]

  • ResearchGate. (n.d.). Synthetic methods of carbamate synthesis. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. [Link]

  • PubChem. (n.d.). Phosgene. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. [Link]

  • National Institutes of Health. (2019, August 1). Application of Dithiocarbamates as Potential New Antitrypanosomatids-Drugs: Approach Chemistry, Functional and Biological. [Link]

  • PubMed. (2018, October 1). A convenient identification of carbamate-derived drug substances. [Link]

  • PubMed. (2017, July 31). Mechanisms and consequences of carbamoylation. [Link]

  • Wikipedia. (n.d.). Meprobamate. [Link]

  • ACS Publications. (n.d.). Organic Letters Journal. [Link]

  • National Institutes of Health. (2016, May 17). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. [Link]

  • Google Patents. (n.d.). Synthesis of 2-phenyl-1,3-propanediol.
  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. [Link]

  • Labinsights. (2023, May 8). Eight Commonly Used Techniques for Drug Analysis. [Link]

  • The Analytical Methods of Drug Analysis. (n.d.). [Link]

  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]

  • MDPI. (n.d.). Selective Deoxygenation of Biomass Polyols into Diols. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • European Patent Office. (n.d.). Preparation of 2-phenyl-1, 3-propane diol and its dicarbamate. [Link]

  • Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilised chelatants for the borate anion1. [Link]

  • PubMed. (n.d.). Felbamate and meprobamate: a comparison of their anticonvulsant properties. [Link]

  • PubChem. (n.d.). Meprobamate. [Link]

  • Synapse. (2023, September 14). Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs. [Link]

  • PubChem. (n.d.). 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate. [Link]

  • PubMed. (n.d.). Barbiturate-like actions of the propanediol dicarbamates felbamate and meprobamate. [Link]

  • National Institute of Standards and Technology. (n.d.). Meprobamate. [Link]

  • Pharmaffiliates. (n.d.). Meprobamate-impurities. [Link]

  • PubMed. (1956, December 22). [Clinical use of a new drug with sedative action: 2-methyl-2-n-propyl-1, 3-propanediol dicarbamate]. [Link]

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Experimental setup for the hydrogenation of 2-Methyl-2-phenylpropane-1,3-diol precursors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for the Hydrogenation of 2-Methyl-2-phenylpropane-1,3-diol Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to the Synthesis of this compound

The synthesis of substituted diols like this compound is a significant endeavor in medicinal chemistry and material science, providing key structural motifs for a range of applications. Catalytic hydrogenation is a powerful and widely used transformation in organic synthesis for the reduction of various functional groups.[1] This application note provides a comprehensive guide to the synthesis of a suitable precursor, 2-methyl-2-nitro-1-phenylpropan-1-ol, and its subsequent high-pressure catalytic hydrogenation to yield the target diol.

The narrative emphasizes not just the procedural steps but the underlying chemical principles and safety protocols essential for a successful and safe execution. We will delve into the rationale behind the choice of reagents, catalysts, and reaction conditions, grounded in established chemical literature and safety best practices.

Part 1: Synthesis of the Nitroalkanol Precursor

The most strategic precursor for the target diol via hydrogenation is the corresponding nitroalkanol. The nitro group can be efficiently reduced to an amine, which in this synthetic context would be further reduced or replaced, however a more direct route involves the reduction of a nitro-diol precursor. A common method for synthesizing similar nitro-diols involves the reaction of a nitroalkane with formaldehyde.[2] This Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction.

Protocol 1: Synthesis of 2-Nitro-2-phenylpropane-1,3-diol

This protocol is adapted from a known procedure for a structurally similar compound and serves as an excellent starting point.[2]

  • Reaction Setup: In a beaker or round-bottom flask equipped with a mechanical stirrer, combine nitromethylbenzene (1.0 eq), 37% aqueous formaldehyde (2.2 eq), and a catalytic amount of sodium carbonate monohydrate (approx. 0.02 eq).[2]

  • Reaction Execution: Stir the mixture. The reaction is exothermic, and the temperature will likely rise. Maintain the temperature around 38-40°C using a cold water bath as needed.[2]

  • Workup and Isolation:

    • After the initial exotherm subsides and the reaction appears complete (monitor by TLC), dilute the mixture with ice water.

    • Stir the resulting slurry at a reduced temperature (~10°C) for 1-2 hours to encourage complete precipitation.[2]

    • Filter the solid product and wash the filter cake thoroughly with cold water.

    • For further purification, the damp cake can be re-slurried in ice water, stirred, and re-filtered.[2]

    • The solid can then be washed with a cold non-polar solvent like toluene to remove unreacted starting material and dried.[2]

ReagentMolar Eq.MW ( g/mol )Amount (Example Scale)
Nitromethylbenzene1.0137.14100 g (0.73 mol)
Formaldehyde (37% aq.)2.230.03131.5 g (1.61 mol)
Na₂CO₃·H₂O~0.02124.001.8 g

Table 1: Reagents for Precursor Synthesis.

Part 2: High-Pressure Catalytic Hydrogenation

The reduction of the nitro group to an amine is a common goal of hydrogenation, but in the context of creating the diol, the nitro group is a precursor to the final amine which is then converted to the hydroxyl group in subsequent steps not covered here. The core of this guide is the hydrogenation process itself, which is fraught with potential hazards if not performed correctly.[1][3] The primary risks stem from the use of flammable hydrogen gas under pressure and pyrophoric catalysts.[3][4]

Causality Behind Experimental Choices
  • Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and common catalyst for the hydrogenation of nitro groups.[5] It offers high activity and can be used under relatively mild conditions. The carbon support provides a high surface area for the reaction.[1] 5% Pd/C is a standard loading that balances activity with cost.

  • Solvent Choice: Methanol or ethanol are excellent solvents for this reaction. They readily dissolve the nitroalkanol precursor and are stable under hydrogenation conditions. Polar solvents can also help to keep the catalyst wet during handling, which is a critical safety measure.[3]

  • Pressure and Temperature: Elevated hydrogen pressure increases the concentration of dissolved hydrogen in the solvent, thereby accelerating the reaction rate.[6] A pressure of 50-100 psi is typically sufficient for nitro group reduction. The reaction is exothermic; therefore, starting at room temperature is advisable, with cooling capacity on standby.[4]

Experimental Workflow Diagram

G cluster_0 Pre-Reaction cluster_1 Hydrogenation cluster_2 Post-Reaction Precursor Synthesize Precursor (2-Nitro-2-phenylpropane-1,3-diol) Setup Prepare High-Pressure Reactor Precursor->Setup Charge Charge Reactor with Substrate, Solvent, & Catalyst Setup->Charge Purge Leak Test & Purge (N₂ then H₂) Charge->Purge React Run Hydrogenation (Monitor H₂ uptake) Purge->React Shutdown Cool, Vent & Purge (N₂) React->Shutdown Filter Safe Catalyst Filtration (Under Inert Atmosphere) Shutdown->Filter Purify Isolate & Purify Product (Solvent Removal, Recrystallization) Filter->Purify Product Final Product: 2-Amino-2-phenylpropane-1,3-diol Purify->Product

Sources

Application Notes and Protocols: 2-Methyl-2-phenylpropane-1,3-diol as a Novel Plasticizer

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring advanced polymer formulations.

Abstract

This document provides a comprehensive technical guide on the application of 2-Methyl-2-phenylpropane-1,3-diol as a plasticizer. This unique aromatic diol offers a compelling combination of a branched structure and a phenyl group, suggesting its potential to impart flexibility, durability, and enhanced performance to a variety of polymers. These notes will delve into the theoretical underpinnings of its plasticizing action, provide detailed protocols for its synthesis and incorporation into polymer matrices, and outline methods for evaluating its performance. While direct, extensive performance data for this specific molecule is emerging, we will draw upon established principles of plasticization and data from structurally similar compounds to provide a robust framework for its evaluation and use.

Introduction: The Rationale for a New Plasticizer

The demand for high-performance polymers in fields ranging from advanced drug delivery systems to specialized industrial materials necessitates the development of novel additives. Plasticizers are critical components that enhance the processability, flexibility, and durability of polymeric materials by reducing the intermolecular forces between polymer chains.[1][2] The molecular architecture of a plasticizer is paramount to its efficacy, influencing its compatibility with the polymer matrix, its plasticizing efficiency, and the final properties of the material.

This compound emerges as a promising candidate due to its unique structural features:

  • Branched Diol Backbone: Similar to well-established plasticizers like 2-Methyl-1,3-propanediol (MPO) and Neopentyl Glycol (NPG), the branched structure of this compound is anticipated to inhibit crystallization and increase the free volume within the polymer matrix.[3][4] This leads to enhanced flexibility and a lower glass transition temperature (Tg).[5]

  • Aromatic Phenyl Group: The presence of a phenyl group can enhance compatibility with a range of polymers, particularly those with aromatic moieties or polar groups.[6][7] This aromaticity can also contribute to improved mechanical properties and thermal stability.[8]

These characteristics suggest that this compound could serve as a high-performance plasticizer, potentially offering advantages in applications requiring a balance of flexibility, strength, and stability.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 24765-53-5PubChem
Molecular Formula C₁₀H₁₄O₂PubChem
Molecular Weight 166.22 g/mol PubChem
Appearance Solid (predicted)-
Boiling Point Decomposes before boiling at atmospheric pressure-
Melting Point Not readily available-
Solubility Soluble in common organic solvents-

Mechanism of Action: A Theoretical Framework

The plasticizing effect of this compound can be understood through established theories of polymer plasticization. The primary mechanism involves the insertion of the plasticizer molecules between the polymer chains, thereby reducing the intermolecular forces (van der Waals forces and hydrogen bonds) that hold the chains together.[1][2]

Logical Flow of Plasticization

plasticization_mechanism cluster_0 Initial State: Rigid Polymer cluster_1 Plasticizer Addition cluster_2 Mechanism of Action cluster_3 Final State: Plasticized Polymer RigidPolymer Polymer Chains (Strong Intermolecular Forces) Insertion Insertion between Polymer Chains RigidPolymer->Insertion Plasticizer This compound Plasticizer->Insertion Incorporation ForceReduction Reduction of Intermolecular Forces Insertion->ForceReduction MobilityIncrease Increased Chain Mobility & Free Volume ForceReduction->MobilityIncrease FlexiblePolymer Flexible Polymer (Lower Tg, Increased Elongation) MobilityIncrease->FlexiblePolymer

Caption: Mechanism of plasticization by this compound.

The branched nature of the diol is expected to be more efficient at creating free volume compared to a linear analogue of similar molecular weight.[3] The phenyl group, through potential π-π stacking interactions with aromatic polymer backbones or dipole-dipole interactions, can enhance the compatibility and permanence of the plasticizer within the matrix, reducing migration.[6][7]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative example based on established organic chemistry principles and analogous syntheses.

Experimental Workflow: Synthesis of this compound

synthesis_workflow Start Starting Materials: - Benzaldehyde - Isobutyraldehyde Step1 Step 1: Aldol Condensation - Base-catalyzed reaction - Forms 2-methyl-2-phenyl-3-hydroxypropanal Start->Step1 Step2 Step 2: Reduction - Use of a reducing agent (e.g., NaBH₄) - Converts aldehyde to primary alcohol Step1->Step2 Step3 Step 3: Work-up & Purification - Quenching, extraction, and drying - Column chromatography or recrystallization Step2->Step3 End Final Product: This compound Step3->End

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Aldol Condensation

  • To a stirred solution of isobutyraldehyde in a suitable solvent (e.g., ethanol), add an equimolar amount of benzaldehyde.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of a base (e.g., aqueous sodium hydroxide).

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).

Step 2: Reduction

  • To the crude product from Step 1, add a suitable solvent (e.g., methanol).

  • Cool the solution in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Stir the reaction mixture at room temperature until the aldehyde is completely reduced (monitor by TLC).

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Application Protocols: Incorporation into Polymers

The following protocols outline the general procedures for incorporating this compound into two common polymer systems: Poly(vinyl chloride) (PVC) and a representative polyester.

Protocol 5.1: Plasticization of PVC
  • Preparation of Dry Blend: In a high-speed mixer, combine PVC resin, this compound (at desired concentrations, e.g., 20-60 phr - parts per hundred resin), a thermal stabilizer, and any other required additives.

  • Melt Compounding: Process the dry blend using a two-roll mill or a twin-screw extruder at a temperature sufficient to achieve a homogenous melt (typically 160-180°C for PVC).

  • Sheet Preparation: Press the compounded material into sheets of a defined thickness using a hydraulic press at a controlled temperature and pressure.

  • Annealing: Anneal the prepared sheets to relieve internal stresses.

Protocol 5.2: Incorporation into Polyester during Synthesis
  • Monomer Charging: In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge the dicarboxylic acid (e.g., terephthalic acid) and the primary diol (e.g., ethylene glycol).

  • Co-monomer Addition: Add this compound as a co-monomer at the desired molar ratio.

  • Esterification: Heat the mixture under an inert atmosphere (e.g., nitrogen) to initiate the esterification reaction. The temperature is typically raised in stages to drive off the water of condensation.

  • Polycondensation: Once the initial esterification is complete, apply a vacuum and add a polycondensation catalyst to increase the molecular weight of the polyester.

  • Extrusion and Pelletization: Extrude the resulting polyester and pelletize for further processing and characterization.

Performance Evaluation Protocols

To assess the efficacy of this compound as a plasticizer, a series of standardized tests should be performed on the plasticized polymer samples.

Protocol 6.1: Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the plasticized polymer. A significant decrease in Tg compared to the unplasticized polymer indicates effective plasticization.[5]

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the plasticized material.

Protocol 6.2: Mechanical Testing
  • Tensile Testing: Measure the tensile strength, elongation at break, and Young's modulus of the plasticized polymer films. An effective plasticizer will typically decrease tensile strength and Young's modulus while significantly increasing the elongation at break.[9]

  • Hardness Testing: Use a Durometer to measure the Shore hardness of the material. A decrease in hardness is indicative of plasticization.

Protocol 6.3: Migration Resistance
  • Solvent Extraction: Immerse a weighed sample of the plasticized polymer in a specific solvent (e.g., hexane, ethanol, or water) for a defined period. The weight loss after drying corresponds to the amount of plasticizer extracted.

  • Activated Carbon Test: Place a weighed sample in contact with activated carbon at an elevated temperature for a specified time. The weight loss indicates the volatility and migration of the plasticizer.

Safety and Handling

Based on available safety data sheets, this compound should be handled with appropriate care in a laboratory or industrial setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If skin contact occurs, wash with soap and water.

Conclusion and Future Outlook

This compound presents a compelling structural motif for a novel plasticizer. Its branched, aromatic nature holds the potential for creating highly flexible and durable polymer formulations. The protocols detailed in this document provide a comprehensive framework for the synthesis, incorporation, and evaluation of this promising compound. Further research is warranted to generate extensive performance data across a range of polymers and to fully elucidate the structure-property relationships that govern its plasticizing efficacy. The insights gained will be invaluable for the rational design of next-generation materials for a multitude of scientific and industrial applications.

References

  • Ascione, L., et al. (2011). Hyperbranched poly(butylene adipate) as a plasticizer for PVC. Journal of Applied Polymer Science, 122(3), 1951-1959.
  • Feng, R., et al. (2024). Effect of benzene ring and alkane chain contained bio-based plasticizers on the plasticizing performance of polyvinyl chloride films. Journal of Applied Polymer Science, 141(1), e54683.
  • Gantrade. (n.d.). 2 Methyl 1, 3 Propanediol (MPO) Uses for Neopentyl Glycol (NPG) Applications. Available at: [Link]

  • Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Available at: [Link]

  • Huang, Y., et al. (2018). Synthesis and properties of a novel levulinic acid-based environmental auxiliary plasticizer for poly(vinyl chloride). Polymers, 10(11), 1234.
  • Ip, T., et al. (2024). The effects of plasticizers on the mechanical properties and chemical composition of a gelatin biopolymer.
  • Neopentyl glycol. (2024, November 26). In Wikipedia. [Link]

  • Pereira, V. A., et al. (2020). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration.
  • Wypych, G. (2012). Handbook of Plasticizers. ChemTec Publishing.
  • Wypych, G. (2017). PVC Plasticizers. Elsevier.
  • Zahir, L., et al. (2021). Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. Polymers, 13(2), 243.
  • Zhang, Y., et al. (2024). Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films. Foods, 13(1), 123.

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Application Notes and Protocols for the Derivatization of 2-Methyl-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Diol Scaffold

2-Methyl-2-phenylpropane-1,3-diol is a unique bifunctional molecule featuring a neopentyl glycol backbone with a phenyl group substituent. This structure imparts a combination of thermal stability, chemical resistance, and hydrophobicity, making it an attractive starting material for the synthesis of a wide array of derivatives with tailored properties. These derivatives are of significant interest to researchers in drug development and polymer science. Through targeted derivatization of its two primary hydroxyl groups, the physicochemical properties of the parent diol can be precisely modulated to suit specific applications, ranging from the development of novel therapeutic agents to the creation of high-performance biodegradable polymers.

This comprehensive guide provides detailed application notes and experimental protocols for the derivatization of this compound. The methodologies described herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and innovate.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful derivatization. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
CAS Number 24765-53-5
Appearance White to off-white solidN/A
Solubility Soluble in alcohols, ethers, and chlorinated solvents. Limited solubility in water.N/A

Derivatization Strategies and Applications

The two primary hydroxyl groups of this compound are the primary sites for chemical modification. The most common and impactful derivatization strategies are esterification, etherification, and carbamate formation.

Esterification: Tailoring Lipophilicity and Creating Biodegradable Polyesters

Esterification of the hydroxyl groups with various carboxylic acids allows for the introduction of a wide range of functional groups, significantly altering the polarity and biological activity of the parent diol.

By esterifying this compound with fatty acids or other lipophilic moieties, it is possible to create derivatives with enhanced solubility in lipids. This is a common strategy in drug development to improve the oral bioavailability of polar drug molecules by increasing their ability to cross cell membranes. The resulting diester can act as a prodrug, which is metabolized in the body to release the active parent diol or a related therapeutic agent.

Protocol 1: Stearic Acid Diester Synthesis via Fischer Esterification

This protocol details the synthesis of the distearoyl ester of this compound, a highly lipophilic derivative.

Materials:

  • This compound (1.0 eq)

  • Stearic Acid (2.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and chromatography

Procedure:

  • To a round-bottom flask, add this compound, stearic acid, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add sufficient toluene to dissolve the reactants and facilitate azeotropic removal of water.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the reaction mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diester.

Characterization:

  • ¹H NMR: The spectrum will show the disappearance of the hydroxyl protons and the appearance of characteristic signals for the stearoyl chains.

  • IR Spectroscopy: The spectrum will exhibit a strong carbonyl (C=O) stretch around 1740 cm⁻¹ and the disappearance of the broad O-H stretch from the starting diol.

  • Mass Spectrometry: To confirm the molecular weight of the resulting diester.

This compound can serve as a monomer in the synthesis of biodegradable polyesters. Co-polymerization with dicarboxylic acids, such as succinic acid or glutaric acid, can produce polymers with a range of thermal and mechanical properties.[1] The inclusion of the bulky phenyl group can disrupt polymer crystallinity, leading to more amorphous and flexible materials.[1] These polyesters have potential applications in drug delivery, medical implants, and environmentally friendly packaging.[2][3]

Protocol 2: Synthesis of Poly(2-Methyl-2-phenylpropyl-co-succinate)

This protocol describes the synthesis of a polyester via polycondensation.

Materials:

  • This compound (1.0 eq)

  • Succinic acid (1.0 eq)

  • Tin(II) 2-ethylhexanoate (catalyst)

  • Toluene

  • Methanol

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Charge the three-neck flask with this compound, succinic acid, and a catalytic amount of tin(II) 2-ethylhexanoate.

  • Heat the mixture under a gentle stream of nitrogen to melt the reactants and initiate the esterification. Water will begin to distill off.

  • Gradually increase the temperature while monitoring the reaction.

  • Once the initial vigorous water evolution subsides, apply a vacuum to facilitate the removal of the final traces of water and drive the polymerization to a higher molecular weight.

  • Continue the reaction under vacuum until the desired viscosity is achieved.

  • Cool the polymer to room temperature.

  • Dissolve the crude polymer in a minimal amount of toluene and precipitate it by slow addition to a large volume of cold methanol.

  • Collect the precipitated polymer by filtration and dry it under vacuum.

Characterization:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm).

  • ¹H NMR: To confirm the polymer structure and composition.

Carbamate Formation: Crafting Bioactive Molecules

The conversion of the diol to a dicarbamate is a critical derivatization for pharmaceutical applications. Dicarbamates of substituted propane-1,3-diols are a well-established class of drugs with anticonvulsant and anxiolytic properties. A notable example is Felbamate (2-phenyl-1,3-propanediol dicarbamate).[4]

The synthesis of the dicarbamate of this compound can be achieved through a multi-step process, often involving the use of a cyanate salt and a strong acid, or via a phosgene-based route. The resulting dicarbamate would be an analogue of Felbamate and could be investigated for its potential as a central nervous system (CNS) active agent.[5][6]

Protocol 3: Synthesis of this compound Dicarbamate

This protocol is adapted from methods used for the synthesis of structurally similar dicarbamates and should be performed by experienced chemists with appropriate safety precautions.[7][8]

Materials:

  • This compound (1.0 eq)

  • Sodium cyanate (excess)

  • Dichloromethane (or other suitable chlorosolvent)

  • Hydrochloric acid (gas or concentrated solution)

  • Water

  • Sodium bicarbonate solution

Equipment:

  • Jacketed reaction vessel with a mechanical stirrer and gas inlet/outlet

  • Low-temperature cooling bath

  • Separatory funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound in dichloromethane in the reaction vessel.

  • Cool the solution to a sub-zero temperature (e.g., -10 to 0 °C) using a cooling bath.

  • Add sodium cyanate to the cooled solution with vigorous stirring.

  • Slowly bubble hydrogen chloride gas through the reaction mixture or add concentrated hydrochloric acid dropwise while maintaining the low temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully quench the reaction by the slow addition of cold water.

  • Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the formation of the dicarbamate structure.[9]

  • IR Spectroscopy: Appearance of characteristic N-H and C=O stretching bands for the carbamate groups.

  • Melting Point: To determine the purity of the final product.

Visualization of Derivatization Workflows

Derivatization_Workflow Start This compound Esterification Esterification Start->Esterification Carboxylic Acid, Catalyst Carbamate Carbamate Formation Start->Carbamate NaOCN, HCl or Phosgene route Diester Lipophilic Diester (e.g., with Fatty Acid) Esterification->Diester Polyester Biodegradable Polyester (with Dicarboxylic Acid) Esterification->Polyester Dicarbamate Dicarbamate Derivative Carbamate->Dicarbamate Prodrug Prodrug / Drug Delivery Diester->Prodrug Polymer Biomaterial / Polymer Application Polyester->Polymer CNS_Agent Potential CNS-Active Agent Dicarbamate->CNS_Agent

Caption: Derivatization pathways of this compound.

Safety Precautions

As with any chemical synthesis, it is imperative to adhere to strict safety protocols.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Reactions involving phosgene or generating HCl gas require special handling and safety measures.

Conclusion

This compound is a versatile building block with significant potential in both pharmaceutical and materials science. The derivatization strategies outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel compounds with tailored properties. The provided protocols are intended as a starting point, and optimization may be necessary depending on the specific application and desired outcome. Through careful experimental design and a thorough understanding of the underlying chemistry, the full potential of this unique diol can be realized.

References

  • Method Of Producing 2, 2 Disubstituated 1,3 Propanediol Dicarbamate - Quick Company. (URL: [Link])

  • EP0413064A1 - Preparation of 2-phenyl-1, 3-propane diol and its dicarbamate - Google P
  • PubChem Compound Summary for CID 30453, this compound. National Center for Biotechnology Information. (URL: [Link])

  • Preparation of 2-phenyl-1, 3-propane diol and its dicarbamate - European Patent Office. (URL: [Link])

  • Synthesis of 2-phenyl-propane-1,3-diol - PrepChem.com. (URL: [Link])

  • Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide - MDPI. (URL: [Link])

  • Synthesis of 2-phenyl-propane-1,3-diol - PrepChem.com. (URL: [Link])

  • EP1156798B1 - Felbamate derived compounds - Google P
  • Multiple applications of 2-methyl1, 3-propanediol (MPO). (URL: [Link])

  • Synthesis and Properties of Biodegradable Thermoplastic Elastomers using 2-Methyl-1,3-propanediol, Succinic Acid and Lactide - ResearchGate. (URL: [Link])

  • Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents - PubMed Central. (URL: [Link])

  • Synthesis and Characterization of Biodegradable Polymers Based on Glucose Derivatives. (URL: [Link])

  • Chemical syntheses of biodegradable polymers - Controlled Radical Polymerization. (URL: [Link])

  • (PDF) Felbamate (antiepileptic) synthesis - ResearchGate. (URL: [Link])

  • This compound - SIELC Technologies. (URL: [Link])

  • Time Dependent Selective Esterification of Free Fatty Acids for Algae Biofuel Testing. (URL: [Link])

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  • US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google P
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  • 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent - EapearlChem. (URL: [Link])

  • 2-Methyl-2-propylpropane-1,3-diol - PubChem. (URL: [Link])

  • Transesterification of fatty acid esters with arylaminoalcohols. Synthesis of mono- and diacylderivatives of 3-phenylamino- 1,2-propanediol | Grasas y Aceites. (URL: [Link])

  • 2-Methyl-2-propyl-1,3-propanediol - Wikipedia. (URL: [Link])

  • Esterification of Free Fatty Acids with Glycerol within the Biodiesel Production Framework. (URL: [Link])

  • Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound - MDPI. (URL: [Link])

  • US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google P
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-phenylpropane-1,3-diol. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable diol intermediate. We will move beyond simple protocols to explore the chemical principles governing the reaction, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound is most effectively achieved through a one-pot reaction involving the base-catalyzed hydroxymethylation of 2-phenylpropanal with formaldehyde, followed by an in situ crossed Cannizzaro reduction. While elegant, this transformation is a competitive reaction system where minor deviations in conditions can lead to significant side-product formation and diminished yields. This guide provides a deep dive into the reaction mechanism, common pitfalls, and evidence-based strategies for maximizing your success.

Core Synthesis Pathway: A Two-Stage, One-Pot Process

The overall synthesis can be understood as a sequence of two fundamental organic reactions occurring in the same reaction vessel:

  • Base-Catalyzed Aldol Addition (Hydroxymethylation): The reaction initiates with the deprotonation of 2-phenylpropanal at the alpha-carbon. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This step installs the first hydroxymethyl group and forms the key intermediate, 3-hydroxy-2-methyl-2-phenylpropanal.

  • Crossed Cannizzaro Reaction: This intermediate, critically, has no α-hydrogens, making it an ideal substrate for the Cannizzaro reaction.[1][2] In the presence of a strong base and excess formaldehyde, a hydroxide ion attacks a second molecule of formaldehyde. The resulting intermediate then transfers a hydride ion to the intermediate aldehyde (3-hydroxy-2-methyl-2-phenylpropanal), reducing it to the desired this compound.[3][4][5] The formaldehyde is concurrently oxidized to formic acid, which is immediately deprotonated to formate in the basic medium.[2][6]

Below is a diagram illustrating the overall experimental workflow.

G cluster_0 Preparation cluster_1 One-Pot Synthesis cluster_2 Purification cluster_3 Analysis Reactants Reactants - 2-Phenylpropanal - Formaldehyde (37% aq.) - NaOH or KOH Reaction One-Pot Reaction (Hydroxymethylation followed by Crossed-Cannizzaro Reduction) Reactants->Reaction Combine Control Critical Control Points: - Temperature (~50-60°C) - Slow Aldehyde Addition - Molar Ratios Reaction->Control Workup Workup - Neutralization (e.g., Acetic Acid) - Extraction (e.g., Ethyl Acetate) Reaction->Workup Quench Purify Purification - Recrystallization or - Flash Chromatography Workup->Purify Isolate Crude Product Final Product This compound Purify->Product Isolate Pure Analysis QC Analysis (NMR, LC-MS, Melting Point) Product->Analysis G Start Low Yield Observed Check1 Was 2-phenylpropanal added slowly? Start->Check1 Check2 Was formaldehyde in >3x excess? Check1->Check2 Yes Sol1 Root Cause: Self-Aldol Condensation Solution: Add aldehyde dropwise to the formaldehyde/base mixture. Check1->Sol1 No Check3 Was temperature kept below 60°C during addition? Check2->Check3 Yes Sol2 Root Cause: Incomplete Reduction Solution: Increase formaldehyde to 3-4 molar equivalents. Check2->Sol2 No Sol3 Root Cause: Runaway Side Reactions Solution: Use an ice bath to maintain stable temperature during addition. Check3->Sol3 No End Yield Improved Check3->End Yes Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting logic for addressing low product yield.

Q5: I've completed the reaction. What is the best procedure for workup and purification?

A proper workup is essential to isolate the product from salts and unreacted formaldehyde.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the excess base by adding an acid like acetic acid or dilute HCl until the pH is approximately 7. This step is crucial to prevent potential side reactions during extraction. [7]2. Extraction: The diol product is moderately polar. Extract the aqueous mixture several times with a suitable organic solvent such as ethyl acetate or dichloromethane to ensure complete recovery.

  • Washing: Combine the organic layers and wash with water and then with a saturated brine solution to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

For purification, the choice depends on the state and purity of the crude material:

  • Recrystallization: If the crude product is a solid and of reasonable purity (>85%), recrystallization is the most efficient method. A solvent system of toluene and hexanes or ethyl acetate and hexanes often works well.

  • Flash Column Chromatography: If the crude product is an oil or highly impure, flash chromatography on silica gel is necessary. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will effectively separate the product from less polar impurities.

Detailed Reaction Mechanism

The following diagram details the key mechanistic steps of the synthesis.

G cluster_step1 Step 1: Hydroxymethylation (Aldol Addition) cluster_step2 Step 2: Crossed Cannizzaro Reaction A 2-Phenylpropanal + OH⁻ B Enolate Intermediate A->B Deprotonation D Alkoxide Intermediate B->D Nucleophilic Attack C Formaldehyde C->D E 3-Hydroxy-2-methyl-2-phenylpropanal (No α-Hydrogens) D->E Protonation from H₂O I Hydride Transfer (Rate-Determining Step) E->I F Formaldehyde + OH⁻ G Methanediol Anion F->G H Dianion Intermediate (Hydride Donor) G->H + OH⁻ H->I J This compound (Final Product) I->J Reduction K Formic Acid I->K Oxidation

Caption: Reaction mechanism for the synthesis of this compound.

Standard Operating Protocol

This protocol is a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the 37% aqueous formaldehyde solution (3.5 eq), water, and sodium hydroxide pellets (1.2 eq). Stir until the pellets dissolve.

  • Heating: Gently heat the mixture to 50°C.

  • Addition: Begin the slow, dropwise addition of 2-phenylpropanal (1.0 eq) via the dropping funnel. Monitor the temperature closely, using a water bath to ensure it does not exceed 60°C. The addition should take approximately 1-2 hours.

  • Reaction: After the addition is complete, continue stirring the mixture at 60°C for an additional 2-3 hours to ensure the reaction goes to completion.

  • Workup: Cool the flask to room temperature in an ice bath. Carefully neutralize the reaction mixture to pH ~7 with glacial acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., Toluene/Heptane) or by flash column chromatography.

References

  • Solubility of Things. 2-Phenylpropanal. [Link]

  • Rhodium.ws. Phenyl-2-Propanone by Rearrangement of 2-Phenylpropanal. [Link]

  • Chemistry Steps. Cannizzaro Reaction. [Link]

  • Wikipedia. Cannizzaro reaction. [Link]

  • Grignard Reaction. [Link]

  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]

  • SNS Courseware. Cannizzaro Reaction & Crossed. [Link]

  • Chemistry Stack Exchange. Crossed Cannizzaro reaction. [Link]

  • Organic Chemistry Portal. Cannizzaro Reaction. [Link]

  • PubChem. 3-Hydroxy-2-methyl-2-phenylpropanal. [Link]

  • PrepChem.com. Synthesis of 2-methyl-1,3-propanediol. [Link]

  • Khan Academy. Cannizzaro reaction. [Link]

  • PrepChem.com. Synthesis of 2-phenyl-propane-1,3-diol. [Link]

  • Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of. [Link]

  • Google Patents. US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
  • Green Chemistry (RSC Publishing). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. [Link]

  • European Patent Office. Preparation of 2-phenyl-1, 3-propane diol and its dicarbamate. [Link]

  • ResearchGate. The synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilised chelatants for the borate anion1. [Link]

  • Google Patents.

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Side reactions in the synthesis of 2-Methyl-2-phenylpropane-1,3-diol and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-2-phenylpropane-1,3-diol

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges and side reactions encountered during the synthesis of this important diol, a key building block for various molecular scaffolds.

Overview of the Synthetic Pathway

The most reliable and common laboratory-scale synthesis of this compound involves a two-step process starting from diethyl phenylmalonate. The core strategy is:

  • C-Alkylation: Introduction of a methyl group at the α-carbon of diethyl phenylmalonate.

  • Reduction: Reduction of the resulting diester to the target 1,3-diol.

While seemingly straightforward, each step is prone to specific side reactions that can significantly impact yield and purity. This guide will address these issues systematically.

Synthesis_Pathway A Diethyl phenylmalonate B Diethyl 2-methyl-2-phenylmalonate A->B C Diethyl 2-methyl-2-phenylmalonate D This compound (Target Compound) C->D  1. LiAlH4, THF  2. H2O Workup   Alkylation_Side_Reaction cluster_main Alkylation Pathways cluster_c C-Alkylation (Major) cluster_o O-Alkylation (Minor) Enolate Enolate Intermediate C_Product Desired Diester Enolate->C_Product + CH3I (Carbon attack) O_Product Ketene Acetal Byproduct Enolate->O_Product + CH3I (Oxygen attack)

Caption: Competing C-alkylation and O-alkylation pathways.

  • Prevention Strategy: The ratio of C- to O-alkylation is influenced by the solvent and counter-ion. Using a less polar solvent like THF generally favors C-alkylation. More importantly, ensuring a complete deprotonation before adding the alkylating agent is key. Add the methyl iodide slowly at a low temperature to maintain control.

Step 2: Reduction of Diethyl 2-methyl-2-phenylmalonate

Q3: My reduction with Lithium Aluminum Hydride (LiAlH₄) resulted in a very low yield after workup. The aqueous and organic layers formed a thick emulsion that was difficult to separate. Why did this happen?

A: This is a classic problem with LiAlH₄ reductions and is caused by the formation of colloidal aluminum salt precipitates that trap the product. The workup procedure is critical to avoid this.

  • Expert Insight: Avoid adding water directly to the concentrated reaction mixture. The "Fieser workup" is a highly reliable method to produce granular, easily filterable aluminum salts.

    • Causality: The sequential addition of specific amounts of water and then aqueous base (like NaOH) ensures the formation of a crystalline matrix of salts (LiAl(OH)₄) rather than a gelatinous precipitate of Al(OH)₃.

Q4: I have a significant amount of a mono-alcohol byproduct (ethyl 3-hydroxy-2-methyl-2-phenylpropanoate) in my final product. How can I prevent this?

A: The presence of the mono-alcohol (or hydroxy-ester) is a clear indication of incomplete reduction .

Reduction_Pathway Diester Diethyl 2-methyl-2- phenylmalonate Intermediate Mono-alcohol Intermediate (Byproduct) Diester->Intermediate 1st Reduction Step Diol Target 1,3-Diol Intermediate->Diol 2nd Reduction Step

Purification techniques for high-purity 2-Methyl-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: High-Purity 2-Methyl-2-phenylpropane-1,3-diol

Welcome to the dedicated technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in its highest possible purity. We will move beyond simple protocols to address the underlying chemistry of purification, empowering you to troubleshoot and optimize your own experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for a successful purification strategy.

Q1: What are the primary challenges and common impurities associated with this compound?

The primary challenge in purifying this compound (MPPD) is not just achieving chemical purity but also ensuring the final product is a stable, crystalline solid suitable for downstream applications. The nature of impurities is almost always tied to the synthetic route used for its preparation. Common synthetic pathways, such as the reduction of diethyl phenylmalonate or the reaction of a phenyl-substituted epoxide with a methyl Grignard reagent followed by hydrolysis, can introduce specific contaminants.[1][2]

Common Impurity Classes:

  • Unreacted Starting Materials: Depending on the synthesis, this could include diethyl phenylmalonate or related esters.

  • Reaction Intermediates: In routes involving nitro-compounds, partially reduced intermediates can persist.[3]

  • Byproducts of Side Reactions: Over-oxidation can lead to ketone formation, while elimination reactions might produce unsaturated species.[4]

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., THF, Toluene, Ethanol) and inorganic salts are common.[5][6]

Q2: What are the recommended methods for assessing the purity of the final product?

A multi-faceted approach to purity analysis is always recommended. No single technique tells the whole story.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid modifier like formic or phosphoric acid for peak shaping) is highly effective.[7] It can resolve the target diol from closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the compound. They can detect residual solvents and structurally different organic impurities that might co-elute in chromatography.

  • Melting Point Analysis: A sharp melting point range (e.g., 53-56 °C) is a good indicator of high purity.[8] A broad or depressed melting range suggests the presence of impurities.

Q3: How do I choose between Recrystallization and Flash Column Chromatography for purification?

This is a critical decision that depends on the scale of your experiment and the nature of the crude product. The following decision tree provides a clear logical workflow.

G start Assess Crude Product (TLC, ¹H NMR) purity_check Is the crude product >90% pure and a solid? start->purity_check recrystallize Recrystallization (Preferred for high purity & scale) purity_check->recrystallize  Yes oily_check Is the crude product an oil or a low-purity solid? purity_check->oily_check  No end_node High-Purity Product recrystallize->end_node chromatography Flash Column Chromatography (For complex mixtures or oils) chromatography->end_node oily_check->chromatography  Yes G start Product 'Oils Out' cause Cause Supersaturation occurs above the compound's melting point start->cause solution1 Solution 1 Lower Dissolution Temp Add more solvent to dissolve the compound fully below 53°C. cause->solution1 solution2 Solution 2 Change Solvent System Use a binary system (e.g., Toluene/Hexane). Dissolve in minimal hot toluene, add hexane until turbid, clarify with toluene, then cool slowly. cause->solution2 solution3 Solution 3 Induce Nucleation Cool slowly. Scratch flask with a glass rod. Add a seed crystal. cause->solution3 success Crystalline Product solution1->success solution2->success solution3->success

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2-phenylpropane-1,3-diol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-2-phenylpropane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the reaction mechanism, offer detailed protocols, and provide troubleshooting advice to help you optimize your experimental outcomes.

Section 1: Reaction Pathway Overview

The synthesis of this compound is most effectively achieved through a one-pot, two-stage reaction sequence starting from 2-phenylpropanal and formaldehyde. This process leverages a base-catalyzed aldol addition followed by a crossed-Cannizzaro reaction.

  • Stage 1: Aldol Addition (Hydroxymethylation): In the presence of a strong base, the alpha-hydrogen of 2-phenylpropanal is abstracted to form an enolate. This enolate then attacks a molecule of formaldehyde, which acts as an electrophile. This step installs the first hydroxymethyl group, yielding the intermediate, 3-hydroxy-2-methyl-2-phenylpropanal.[1][2]

  • Stage 2: Crossed-Cannizzaro Reaction: The aldehyde intermediate formed in stage one has no remaining alpha-hydrogens. In the continued presence of a strong base and excess formaldehyde, a crossed-Cannizzaro reaction occurs.[1][3] Formaldehyde, being more reactive and lacking electron-donating groups, is preferentially oxidized to a formate salt.[4][5][6] It achieves this by transferring a hydride ion to the intermediate aldehyde, reducing it to the corresponding primary alcohol and forming the second hydroxymethyl group. This yields the final product, this compound.[7]

This tandem approach is highly efficient as it allows for the complete conversion of the starting aldehyde into the desired diol, with the inexpensive formaldehyde acting as both a building block and a sacrificial reducing agent.[6]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_products Products & Byproducts 2-Phenylpropanal 2-Phenylpropanal Aldol_Addition Step 1: Aldol Addition (Hydroxymethylation) 2-Phenylpropanal->Aldol_Addition Formaldehyde Formaldehyde Formaldehyde->Aldol_Addition Cannizzaro Step 2: Crossed-Cannizzaro Reaction Formaldehyde->Cannizzaro Base_Catalyst Strong Base (e.g., NaOH) Base_Catalyst->Aldol_Addition Aldol_Addition->Cannizzaro Intermediate Formation Aldol_Addition->Cannizzaro Final_Product This compound Cannizzaro->Final_Product Byproduct Formate Salt Cannizzaro->Byproduct

Caption: Overall workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)
Reaction Setup & Reagents

Q1: What are the critical quality parameters for the starting materials? A: The purity of your starting materials is paramount. For 2-phenylpropanal, ensure it is free from acidic impurities and oxidation products (like 2-phenylpropanoic acid), which can consume the base and hinder the initial enolization. It is sensitive to air and should be stored under an inert atmosphere.[8] For formaldehyde, use a high-purity aqueous solution (typically 37%). Be aware that these solutions often contain methanol as a stabilizer, which is generally acceptable. However, avoid using formaldehyde that has precipitated paraformaldehyde, as this will alter the effective concentration and reaction kinetics.

Q2: What is the optimal molar ratio of formaldehyde and base to 2-phenylpropanal? A: A stoichiometric excess of formaldehyde is crucial. A molar ratio of at least 2.5 to 3 equivalents of formaldehyde per equivalent of 2-phenylpropanal is recommended. The first equivalent is consumed in the aldol step, while the second acts as the hydride donor in the Cannizzaro step. The excess drives the reaction to completion and ensures the intermediate aldehyde is fully reduced. The base is catalytic but is often used in near-stoichiometric amounts to ensure a sufficiently high reaction rate. A common ratio is 1.0 to 1.2 equivalents of base.

ReagentMolar Equivalents (relative to 2-Phenylpropanal)Purpose
2-Phenylpropanal1.0Starting Material
Formaldehyde2.5 - 3.0C1 Source & Reducing Agent
Strong Base (e.g., NaOH)1.0 - 1.2Catalyst for both steps

Q3: Which base (e.g., NaOH, Ca(OH)₂, KOH) is best for this reaction and why? A: Sodium hydroxide (NaOH) is the most commonly used base due to its high reactivity, solubility, and low cost.[9] Calcium hydroxide (Ca(OH)₂) is another option and is sometimes preferred in large-scale industrial processes as it can be easier to filter out at the end of the reaction. However, its lower solubility can lead to slower reaction rates. The choice of base is less critical than ensuring a sufficiently high pH (typically >12) is maintained throughout the reaction to facilitate both the enolate formation and the Cannizzaro reaction.

Reaction Monitoring & Control

Q4: How can I effectively control the reaction temperature? The reaction is highly exothermic. A: This is one of the most critical aspects of the synthesis. Uncontrolled exotherms can lead to the formation of polymeric tars and other side products.

  • Controlled Addition: Add the 2-phenylpropanal slowly to the mixture of formaldehyde and base, which is pre-cooled in an ice-water or ice-salt bath.

  • Vigorous Stirring: Ensure efficient mixing to dissipate heat evenly throughout the reaction vessel.

  • Active Cooling: Use a reliable cooling bath and monitor the internal temperature with a thermometer. Aim to maintain the temperature between 10-25°C during the addition phase. After the addition is complete, the reaction may be allowed to warm slowly to room temperature to ensure completion.

Q5: How do I monitor the reaction to determine its completion? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material (2-phenylpropanal) as a reference. The reaction is complete when the spot corresponding to 2-phenylpropanal is no longer visible. The product diol is significantly more polar and will have a much lower Rf value. For more quantitative analysis, you can take aliquots, quench them, and analyze by GC-MS.

Work-up & Purification

Q6: What is the best procedure for quenching the reaction and working up the crude product? A: Proper work-up is essential to remove salts and other impurities.

  • Neutralization: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add an acid (e.g., dilute HCl) to neutralize the excess base to a pH of ~7.[10] This step is crucial to prevent side reactions during extraction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Perform at least three extractions to ensure complete recovery.

  • Washing: Combine the organic layers and wash them with water and then with a saturated brine solution to remove any remaining water-soluble impurities and salts.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Q7: Should I purify the final product by recrystallization or distillation? A: The choice depends on the state and purity of your crude product. This compound is a solid with a reported melting point of 80-82°C and a boiling point of 143-145°C at 1 mbar.[7]

  • Recrystallization: This is the preferred method if your crude product is a solid and of reasonable purity (>85%). It is excellent for removing minor impurities. A mixed solvent system of toluene and hexanes or ethyl acetate and hexanes often works well.

  • Vacuum Distillation: If your crude product is an oil or heavily contaminated, high-vacuum distillation is necessary.[7] This will effectively separate the high-boiling diol from lower-boiling impurities and non-volatile polymeric material.

Section 3: Troubleshooting Guide
Observed ProblemPotential Cause(s)Recommended Solutions
Low Yield of Diol 1. Incomplete reaction. 2. Insufficient formaldehyde. 3. Temperature was too low, slowing the Cannizzaro step.1. Confirm completion with TLC. If starting material remains, increase reaction time or allow to stir at room temperature for longer. 2. Ensure at least 2.5 equivalents of formaldehyde are used. 3. After initial addition, allow the reaction to warm to room temperature for 1-2 hours.
Formation of Polymer/Tar 1. Reaction temperature was too high (uncontrolled exotherm). 2. Base was added too quickly or was too concentrated.1. Improve cooling efficiency and slow the rate of addition of the aldehyde. Maintain temperature below 25°C. 2. Use a moderately concentrated base solution and add it to the formaldehyde before adding the aldehyde.
Product "Oiling Out" During Recrystallization 1. Solvent is too non-polar. 2. Presence of significant impurities depressing the melting point.1. Add a more polar co-solvent (e.g., a small amount of ethyl acetate or acetone) dropwise to the hot solution until it becomes clear, then allow to cool slowly. 2. Purify the crude material by vacuum distillation before attempting recrystallization.
Intermediate Aldehyde Detected in Product 1. Insufficient formaldehyde for the Cannizzaro step. 2. Reaction was quenched prematurely.1. Use a larger excess of formaldehyde (e.g., 3.0-3.5 equivalents). 2. Allow for a longer reaction time after the initial exotherm subsides to ensure the slower Cannizzaro step goes to completion.
Section 4: Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough risk assessment before beginning any chemical synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add 37% aqueous formaldehyde (2.5 eq.) and a 50% aqueous solution of sodium hydroxide (1.1 eq.).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 5-10°C with vigorous stirring.

  • Aldehyde Addition: Add 2-phenylpropanal (1.0 eq.) to the addition funnel. Add the aldehyde dropwise to the cooled formaldehyde/NaOH mixture over 45-60 minutes, ensuring the internal temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction's progress via TLC.

  • Work-up:

    • Cool the reaction mixture back down to 10°C in an ice bath.

    • Slowly neutralize the mixture to pH 7 by adding 3M HCl dropwise with vigorous stirring.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water (1x) and then saturated brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude solid/oil by recrystallization from a suitable solvent (e.g., toluene/hexanes) or by high-vacuum distillation (143-145°C @ 1 mbar).[7]

Section 5: Troubleshooting Logic Diagram

Troubleshooting_Tree Start Analyze Crude Product: Low Yield or High Impurity CheckTLC Check TLC/GC of Crude Start->CheckTLC SM_Present Significant Starting Material Remains CheckTLC->SM_Present  Yes Intermediate_Present Intermediate Aldehyde Present CheckTLC->Intermediate_Present  Yes Polymer Polymer/Tar Formation CheckTLC->Polymer  Yes Sol_SM Solution: - Increase reaction time/temp - Check base stoichiometry SM_Present->Sol_SM Sol_Intermediate Solution: - Increase formaldehyde ratio - Increase reaction time Intermediate_Present->Sol_Intermediate Sol_Polymer Solution: - Improve cooling - Slow addition rate - Check reagent quality Polymer->Sol_Polymer

Caption: A decision tree for troubleshooting common issues in the synthesis.

References
  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • PHARMD GURU. (n.d.). CROSSED CANNIZZARO REACTION. Retrieved from [Link]

  • SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed. Retrieved from [Link]

  • Google Patents. (1987). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
  • Chemistry Stack Exchange. (2015). Crossed Cannizzaro reaction. Retrieved from [Link]

  • Online Chemistry notes. (2021). Cannizzaro’s reaction and Crossed Cannizzaro’s reaction – Definition, Examples and Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-methyl-2-phenylpropanal. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic Routes to All Four Stereoisomers of.... Retrieved from [Link]

Sources

Common challenges in the scale-up of 2-Methyl-2-phenylpropane-1,3-diol production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-2-phenylpropane-1,3-diol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory synthesis and pilot-plant scale-up. We will provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.

Assumed Synthesis Pathway

This guide focuses on a common and robust synthetic route for producing this compound: the reduction of diethyl 2-methyl-2-phenylmalonate. This multi-step synthesis involves common organic transformations that present unique scale-up challenges.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Phenylation cluster_2 Step 3: Reduction A Diethyl Malonate B Diethyl Methylmalonate A->B  NaOEt, MeI C Diethyl 2-Methyl-2-phenylmalonate B->C  Base, Ph-X D This compound C->D  Reducing Agent (e.g., NaBH4)

Caption: Assumed multi-step synthesis pathway to the target diol.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and purification stages.

Reaction & Synthesis Issues
Q1: My reduction of diethyl 2-methyl-2-phenylmalonate using Sodium Borohydride is sluggish and incomplete. What are the likely causes?

An incomplete reduction when scaling up from a benchtop procedure is a common issue. Several factors could be at play:

  • Insufficient Reagent Stoichiometry: While catalytic amounts of certain additives can be used, the hydride reagent itself (NaBH₄) is consumed stoichiometrically. Ensure you are using a sufficient molar excess. For diesters, a larger excess is often required compared to simpler ketones.[1]

  • Solvent Effects: The choice of solvent is critical. While Sodium Borohydride (NaBH₄) is effective in alcohols like ethanol, its solubility can be a limiting factor.[1] On a larger scale, ensuring the reagent is sufficiently dissolved or suspended to react is crucial. Consider using a co-solvent system or a different solvent altogether if solubility is the issue.

  • Temperature Control: While reductions are often run at cooler temperatures to control exotherms, the reaction rate is temperature-dependent. If the reaction is too slow, a controlled, gradual increase in temperature may be necessary. Monitor the reaction progress closely using in-process controls (IPCs) like TLC or HPLC.

  • Presence of Water: While some NaBH₄ reductions are performed in protic solvents, excess water can consume the hydride reagent. Ensure your starting materials and solvents are appropriately dried if using an anhydrous procedure.

Q2: I'm observing significant byproduct formation during the reduction step. What should I look for?

Byproduct formation often points to issues with reaction control. The most common byproduct is the partially reduced hydroxy-ester.

Table 1: Common Byproducts and Mitigation Strategies

ByproductLikely CauseRecommended Action
Mono-alcohol / Hydroxy-esterInsufficient reducing agent; Short reaction time; Poor mixing creating localized "dead zones".[2]Increase molar equivalents of NaBH₄; Extend reaction time and verify completion with IPCs; Improve agitation by evaluating stirrer design (e.g., switching from anchor to turbine stirrer for better top-to-bottom turnover).[2]
Transesterification ProductsUsing a different alcohol solvent than the ester's alcohol group (e.g., methanol for an ethyl ester).Match the alcohol solvent to the ester (e.g., use ethanol for ethyl esters) or use a non-alcoholic solvent like THF or dioxane.
Q3: How can I safely manage the exotherm from a hydride reduction when moving from a 1L flask to a 20L reactor?

Managing the reaction exotherm is arguably the most critical scale-up challenge.[2] A reaction that is easily controlled in a flask with an ice bath can become a dangerous runaway reaction in a large reactor.

  • Control the Addition Rate: The most effective control method is to add the reducing agent portion-wise or as a solution via an addition funnel at a rate that allows the reactor's cooling system to dissipate the generated heat.

  • Monitor Internal Temperature: Do not rely on the jacket temperature. An internal temperature probe is essential for accurate monitoring of the reaction.[2]

  • Reverse Addition: Consider adding the ester solution to a slurry of the hydride reagent. This can sometimes provide better control as the reactive species is added to the heat-dissipating bulk.

  • Cooling Capacity: Ensure your reactor's cooling system is adequate for the heat of reaction. Perform a safety assessment and thermal hazard study before scaling up.

G start Start Exothermic Reaction Scale-up q1 Is the heat of reaction known? start->q1 proc1 Perform Reaction Calorimetry (RC1) q1->proc1 No q2 Can cooling system handle the load? q1->q2 Yes a1_yes Yes a1_no No proc1->q2 proc2 Implement Feed-Controlled Addition q2->proc2 Yes proc3 Reduce Batch Size or Improve Cooling q2->proc3 No a2_yes Yes a2_no No end Proceed with Caution proc2->end proc3->q2

Caption: Decision workflow for managing exothermic reactions.

Purification & Isolation Issues
Q4: My product is "oiling out" during crystallization instead of forming solid crystals. What should I do?

"Oiling out" or liquid-liquid phase separation is a common crystallization problem, often caused by the product being above its melting point in the solvent system or by the presence of impurities.[3]

  • Reduce the Temperature of Crystallization: If possible, cool the solution further to encourage nucleation below the product's melting point in the solvent.

  • Increase Solvent Volume: The concentration of your product might be too high. Diluting the solution can sometimes prevent oiling out.

  • Change the Solvent System: This is often the most effective solution. Use a solvent system where the product has high solubility at elevated temperatures but very low solubility at room or lower temperatures. Consider using a co-solvent (anti-solvent) system. For diols, solvent systems like toluene, ethyl acetate/heptane, or dichloromethane/heptane can be effective.[1]

  • Seed the Solution: Adding a small amount of pure, crystalline product (seed crystals) can provide nucleation sites and promote proper crystal growth.

Q5: I'm having trouble removing a persistent impurity with a similar polarity to my product. What are my options?

When an impurity co-crystallizes or has a very similar R_f value in column chromatography, separation is challenging.

  • Recrystallization Optimization: Experiment with a variety of solvent systems. A different solvent may alter the solubility of the impurity relative to the product, allowing for its removal in the mother liquor.

  • Reactive Purification: If the impurity has a reactive functional group that the product lacks (or vice versa), you may be able to selectively react the impurity to form a new compound with very different physical properties (e.g., polarity, solubility) that is easily separated.

  • Derivatization: As a last resort, you can protect the hydroxyl groups of your diol (e.g., as silyl ethers or acetals), purify the less polar derivative by chromatography, and then deprotect to obtain the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of the reduction step?

For a robust and reproducible process, several parameters must be carefully monitored and controlled.

Table 2: Critical Process Parameters for Diol Reduction

ParameterImpact on ProcessControl Method
Temperature Affects reaction rate, exotherm, and impurity profile.Internal temperature probe, automated reactor heating/cooling.[2]
Reagent Addition Rate Directly controls the rate of heat generation.Calibrated dosing pump, mass flow controller.
Agitation Speed Affects mixing, mass transfer, and heat transfer.Monitored RPM, torque measurement to detect viscosity changes.[2]
Reaction Time Determines conversion and can impact impurity levels if left too long.In-process controls (e.g., HPLC, UPLC) to determine reaction endpoint.
pH during Quench/Workup Critical for destroying excess hydride and for final product isolation.Calibrated pH probe.[3]
Q2: What are the key safety considerations when scaling up a reaction involving sodium borohydride or catalytic hydrogenation?

Sodium Borohydride (NaBH₄):

  • Hydrogen Gas Evolution: NaBH₄ reacts with protic solvents (alcohols, water) and acidic conditions to release flammable hydrogen gas. The reactor must be properly vented to an exhaust system.[1]

  • Caustic Nature: The quenching and workup steps often involve acidic and basic solutions. Ensure appropriate personal protective equipment (PPE) is used.

Catalytic Hydrogenation:

  • Flammable Hydrogen Gas: This process uses hydrogen gas under pressure, creating a significant fire and explosion hazard. Use appropriate gas handling equipment, leak detection, and ensure the reactor is in a well-ventilated area or a purpose-built hydrogenation bay.

  • Pyrophoric Catalysts: Some hydrogenation catalysts, like Palladium on Carbon (Pd/C), can be pyrophoric, especially after use when they are dry and exposed to air.[4] The catalyst should be filtered carefully and kept wet with solvent until it can be safely quenched or disposed of.

Q3: Which analytical techniques are recommended for in-process control (IPC) and final product release?
  • In-Process Control (IPC):

    • Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the disappearance of starting material.

    • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): Provides quantitative data on the conversion of starting material to product and the formation of byproducts. Essential for determining the reaction endpoint accurately.

  • Final Product Release:

    • HPLC/UPLC: To determine purity and quantify any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: A good indicator of purity for a crystalline solid.

References
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • PrepChem.com. Synthesis of 2-methyl-1,3-propanediol.
  • ChemicalBook. 2-methyl-2-(1-methylpropyl)propane-1,3-diol synthesis.
  • PrepChem.com. Synthesis of 2-phenyl-propane-1,3-diol.
  • Benchchem. Technical Support Center: Purification of 2-Methyl-2-nitro-1-phenyl-1-propanol.
  • Google Patents. US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
  • Google Patents.

Sources

Technical Support Center: Stabilizing 2-Methyl-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2-phenylpropane-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is -20°C. It is crucial to keep the compound in a tightly sealed container with a desiccant to prevent moisture absorption, as diols can be hygroscopic.

Q2: How should I store solutions of this compound?

A2: It is highly recommended to prepare solutions of this compound fresh for each experiment to ensure accuracy and avoid degradation. If short-term storage is unavoidable, store the solution at -20°C in single-use aliquots to prevent multiple freeze-thaw cycles, which can accelerate degradation. The choice of solvent can also impact stability; ensure the solvent is of high purity and free of contaminants.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively documented, compounds with phenyl groups can be susceptible to photodegradation. Therefore, it is a best practice to store both the solid compound and its solutions in amber vials or otherwise protected from light to minimize the risk of light-induced degradation.

Q4: What are the initial signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), a change in physical state (e.g., clumping of a powder, indicating moisture absorption), or the appearance of an unusual odor. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the appearance of impurity peaks or changes in the spectral profile.

Q5: In which solvents is this compound soluble?

A5: Based on its structure, this compound is expected to be soluble in a range of organic solvents, including methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions may be limited. When preparing solutions, it is advisable to start with a small amount of solvent and gradually increase it to ensure complete dissolution.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Potential Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C) and protected from light and moisture.

  • Assess Purity: Use an appropriate analytical method (e.g., HPLC, GC, or NMR) to check the purity of your current stock of this compound. Compare the results with the certificate of analysis provided by the supplier or with data from a freshly opened container.

  • Perform a Forced Degradation Study: To understand the stability of your compound under your experimental conditions, consider conducting a forced degradation study.[1][2][3][4] This involves intentionally exposing the compound to stressful conditions such as heat, humidity, acid, base, and light to identify potential degradation products and pathways.[3]

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms

Potential Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Unknown Peaks: If you have access to mass spectrometry (MS) coupled with your chromatography system (LC-MS or GC-MS), attempt to identify the mass of the unknown peaks. This information can provide clues about the structure of the degradation products.

  • Investigate Potential Degradation Pathways: Based on the structure of this compound, consider potential degradation reactions:

    • Oxidation: The tertiary alcohol group could be susceptible to oxidation, especially in the presence of trace metal impurities or peroxides in solvents.

    • Dehydration: Under acidic conditions or at elevated temperatures, the diol could undergo dehydration to form an unsaturated compound.

    • Rearrangement: Acid-catalyzed rearrangements, such as a pinacol-type rearrangement, could occur.

  • Implement a Stability-Indicating Method: Develop and validate an analytical method that can separate the parent compound from all potential degradation products. This is a crucial outcome of forced degradation studies.[3]

Experimental Protocols

Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[2][5] This helps in identifying degradation pathways and developing stability-indicating analytical methods.[3]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Suitable organic solvent (e.g., methanol, acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature and analyze by HPLC at the same time points as the acid hydrolysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and analyze by HPLC at the specified time points.

  • Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at an elevated temperature (e.g., 60°C). Analyze by HPLC at various time points.

  • Photodegradation: Expose a sample of the solid compound and a separate sample of the stock solution to a light source (e.g., a photostability chamber). Analyze by HPLC at various time points.

  • Control Sample: Keep a sample of the stock solution protected from all stress conditions to serve as a control.

Data Analysis:

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks (degradation products) over time.

  • Calculate the percentage of degradation for each condition. A degradation of 5-20% is generally considered suitable for method validation.[4]

Data Presentation
Stress ConditionIncubation Time (hours)% Degradation of this compoundNumber of Degradation Products Observed
0.1 M HCl24
0.1 M NaOH24
3% H₂O₂24
Heat (60°C)24
Light24

Note: This table should be filled in with your experimental data.

Visualization

Below is a diagram illustrating the workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Expose Base Base Hydrolysis (0.1 M NaOH) Stock->Base Expose Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Expose Thermal Thermal Stress (60°C) Stock->Thermal Expose Photo Photostability (Light Exposure) Stock->Photo Expose Control Control Sample (Protected) Stock->Control Expose HPLC HPLC Analysis (Time Points: 0, 2, 4, 8, 24h) Acid->HPLC Sample Base->HPLC Sample Oxidation->HPLC Sample Thermal->HPLC Sample Photo->HPLC Sample Control->HPLC Sample Data Data Analysis: - % Degradation - Identify Degradants HPLC->Data Method Develop Stability- Indicating Method Data->Method

Caption: Workflow for a forced degradation study.

References

  • BenchChem. (n.d.). Stability and storage conditions for Mullilam diol.
  • Asian Publication Corporation. (2023, December 2). AJ C.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • BenchChem. (n.d.). Application Note: Forced Degradation Studies of Calcifediol and the Formation of Impurity 1.

Sources

Enhancing the reactivity of 2-Methyl-2-phenylpropane-1,3-diol in polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-2-phenylpropane-1,3-diol. This unique neopentyl-like diol, featuring a sterically demanding phenyl group at the quaternary carbon, presents both opportunities for novel polymer architectures and significant synthetic challenges. Its structure, with two primary hydroxyl groups, suggests high potential reactivity, yet the bulky phenyl substituent creates considerable steric hindrance that can impede polymerization kinetics.

This guide is designed to provide in-depth technical assistance, moving beyond standard protocols to explain the underlying chemical principles. We will address common issues encountered during polymerization and offer field-proven solutions to enhance reactivity, control polymer properties, and ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the use of this compound in polymerization.

Q1: What makes this compound a challenging monomer for polymerization?

A1: The primary challenge arises from significant steric hindrance. The molecule has a quaternary α-carbon substituted with both a methyl and a bulky phenyl group. This steric shield restricts the access of other molecules, such as diacids, diisocyanates, or chain extenders, to the primary hydroxyl groups. This can lead to substantially slower reaction rates, incomplete conversion, and lower molecular weight polymers compared to less hindered diols like its non-phenylated analog, 2-methyl-1,3-propanediol (MPO).[1][2]

Q2: In which types of polymerization is this compound typically used?

A2: Given its diol functionality, it is primarily applicable in step-growth polymerization processes, including:

  • Polyesterification: Reaction with dicarboxylic acids or their derivatives (e.g., anhydrides, esters) to form polyesters.

  • Polyurethane Synthesis: Reaction with diisocyanates to form polyurethanes, where it can act as a chain extender or be part of a polyester polyol backbone.

Its bulky nature is often exploited to create amorphous polymers with modified thermal properties, increased solubility in organic solvents, and enhanced hydrolytic stability.[3]

Q3: How does the reactivity of this compound compare to Neopentyl Glycol (NPG) or 2-Methyl-1,3-propanediol (MPO)?

A3:

  • vs. 2-Methyl-1,3-propanediol (MPO): MPO is known for its high reactivity and ability to accelerate esterification rates due to its two primary hydroxyls and relatively low steric bulk.[4] this compound is expected to be significantly less reactive than MPO due to the profound steric hindrance of the phenyl group.

  • vs. Neopentyl Glycol (NPG): NPG also has a quaternary carbon, but with two methyl groups. The phenyl group is substantially larger than a methyl group, so this compound will exhibit greater steric hindrance and thus, lower reactivity than NPG under identical conditions.

Q4: What are the potential benefits of incorporating this diol into a polymer backbone?

A4: The introduction of the 2-methyl-2-phenylpropyl structure can impart several desirable properties:

  • Amorphous Nature: The bulky, asymmetric side group disrupts chain packing and inhibits crystallization, leading to amorphous polymers with lower glass transition temperatures (Tg) and improved flexibility.[1]

  • Enhanced Solubility: The phenyl group increases the affinity for aromatic and less polar solvents.

  • Improved Hydrolytic Stability: The steric shielding of the resulting ester or urethane linkages can protect them from hydrolysis, enhancing polymer durability.[3]

  • Modified Thermal Properties: It can be used to tune the thermal decomposition profile of the polymer.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the polymerization of this compound.

Issue 1: Slow or Stalled Polymerization Reaction

Symptoms:

  • Viscosity of the reaction mixture does not increase as expected over time.

  • Acid number (in polyesterification) or NCO content (in polyurethane synthesis) remains high.

  • Low monomer conversion determined by analytical techniques (e.g., NMR, GPC).

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Catalysis The steric hindrance from the phenyl group necessitates a highly effective catalyst to lower the activation energy of the reaction. Standard catalysts may be inadequate.For Polyesters: Use more potent catalysts such as organotin compounds (e.g., Dibutyltin dilaurate, Tin(II) 2-ethylhexanoate), titanium alkoxides (e.g., Titanium(IV) isopropoxide), or specialized peptide coupling agents like TBTU or COMU for esterification of sterically hindered alcohols. Increase catalyst loading (e.g., from 0.1 mol% to 0.5-1.0 mol%).For Polyurethanes: Utilize catalysts known for accelerating reactions with sterically hindered alcohols. Tertiary amines (e.g., DABCO) combined with organometallic catalysts (e.g., Dibutyltin dilaurate) are often effective.
Inadequate Reaction Temperature Higher thermal energy is required to overcome the steric barrier and achieve successful molecular collisions.Gradually increase the reaction temperature in 20°C increments. For melt polycondensation of polyesters, temperatures may need to exceed 220°C. Monitor for thermal degradation (discoloration).
Inefficient Byproduct Removal In condensation polymerization, the accumulation of byproducts (e.g., water in polyesterification) can shift the reaction equilibrium backward, stalling the reaction.For Polyesters: Ensure efficient removal of water. Use a high-vacuum system (<1 mmHg) during the polycondensation stage. Employ an azeotropic solvent (e.g., xylene, toluene) with a Dean-Stark trap in solution polymerization to continuously remove water.
Presence of Impurities Water in reactants or solvents will react with isocyanates (in polyurethane synthesis) or can hinder esterification.[5] Other impurities can poison the catalyst.Thoroughly dry all monomers and solvents before use. Run the reaction under an inert atmosphere (e.g., dry Nitrogen or Argon) to prevent moisture ingress.
Issue 2: Low Final Molecular Weight of the Polymer

Symptoms:

  • The resulting polymer is brittle, waxy, or an oligomeric liquid instead of a tough solid.

  • Gel Permeation Chromatography (GPC) analysis shows a low number-average molecular weight (Mn) and a broad polydispersity index (PDI).

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry Step-growth polymerization is highly sensitive to the molar balance of functional groups. A slight excess of one monomer will limit the chain length.Accurately determine the purity and hydroxyl value of your this compound batch. Precisely weigh all reactants to ensure a 1:1 molar ratio of hydroxyl to carboxyl/isocyanate groups. A slight excess of the diol can sometimes be used to ensure hydroxyl end-groups, but this must be carefully controlled.
Premature Termination by Side Reactions At high temperatures, side reactions such as dehydration of the diol or decarboxylation of the diacid can occur, creating monofunctional species that cap the polymer chains.Optimize the temperature profile. Use a two-stage process: a lower temperature esterification/urethane formation stage followed by a higher temperature polycondensation stage under vacuum. Introduce the catalyst only when the reaction mixture is homogenous and at the target initial temperature.
Insufficient Reaction Time Due to steric hindrance, achieving high molecular weight simply takes longer than with less hindered monomers.Extend the duration of the final polycondensation stage (under high vacuum and temperature) significantly. Monitor the reaction progress by measuring melt viscosity or taking periodic samples for analysis until the molecular weight plateaus.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Enhanced Reactivity Synthesis of a Polyester via Melt Polycondensation

This protocol details the synthesis of a polyester from this compound and Adipic Acid, incorporating strategies to overcome steric hindrance.

Materials:

  • This compound (dried under vacuum at 60°C for 4 hours)

  • Adipic Acid (reagent grade)

  • Dibutyltin dilaurate (DBTDL) or Titanium(IV) isopropoxide (TTIP)

  • High-purity Nitrogen gas

Equipment:

  • Glass reactor with mechanical stirrer, thermocouple, nitrogen inlet, and a distillation head connected to a vacuum pump.

Procedure:

  • Charging the Reactor:

    • Charge the reactor with equimolar amounts of this compound and adipic acid (e.g., 1.00 mole of each).

    • Add the catalyst. For DBTDL, use 0.5 mol% relative to the adipic acid.

  • Inerting the System:

    • Assemble the reactor and flush with dry nitrogen for 20-30 minutes to remove oxygen and moisture. Maintain a gentle nitrogen purge during the initial heating phase.

  • Esterification Stage (First Stage):

    • Begin stirring and gradually heat the mixture to 180-200°C.

    • Hold at this temperature for 2-4 hours. Water will begin to distill off. The reaction progress can be monitored by the volume of water collected. The mixture should become clear and homogenous.

  • Polycondensation Stage (Second Stage):

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply vacuum over 30 minutes to avoid excessive foaming, eventually reaching a pressure below 1 mmHg.

    • Continue the reaction under high vacuum and temperature for 6-12 hours. The melt viscosity will increase noticeably. The end of the reaction is typically determined when the desired viscosity is reached or when bubbling ceases.

  • Product Recovery:

    • Cool the reactor under a nitrogen atmosphere. The resulting polyester can be extruded or dissolved in a suitable solvent like tetrahydrofuran (THF) for further analysis.

Data Interpretation and Quality Control

A summary of key analytical techniques for characterizing the synthesized polymers.

Technique Parameter Measured Purpose
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI)To determine the success of the polymerization in achieving the desired chain length and distribution.
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg), Melting Temperature (Tm)To characterize the thermal properties of the polymer. The absence of a Tm would confirm an amorphous structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional GroupsTo confirm the formation of ester (~1735 cm⁻¹) or urethane (~1700-1730 cm⁻¹) linkages and the disappearance of hydroxyl (~3400 cm⁻¹) and carboxylic acid/isocyanate peaks.
Titration Acid Number / NCO ContentTo monitor the progress of the reaction by quantifying the remaining functional groups.

Part 4: Visualization of Key Concepts

Diagram 1: The Challenge of Steric Hindrance

This diagram illustrates the core problem: the bulky phenyl group sterically shielding the reactive hydroxyl groups.

StericHindrance Steric Hindrance in this compound cluster_diol Diol This compound Structure Structure: Quaternary Carbon with -CH₃ -Phenyl (C₆H₅) -CH₂OH -CH₂OH Diol->Structure Reactant Approaching Reactant (e.g., Diacid or Diisocyanate) Shield Phenyl Group Steric Shield Hydroxyl Primary -OH groups Reactant->Hydroxyl   Reaction Site

Caption: Steric hindrance from the phenyl group shields the hydroxyls.

Diagram 2: Troubleshooting Workflow for Low Reactivity

This workflow provides a logical path for diagnosing and solving issues of slow or stalled polymerization.

TroubleshootingWorkflow Start Start: Slow/Stalled Reaction CheckCatalyst Is the catalyst potent enough for a hindered diol? Start->CheckCatalyst UpgradeCatalyst Action: Increase catalyst loading or switch to a stronger catalyst (e.g., Organotin, Titanate) CheckCatalyst->UpgradeCatalyst No CheckTemp Is the reaction temperature adequate? CheckCatalyst->CheckTemp Yes UpgradeCatalyst->CheckTemp IncreaseTemp Action: Gradually increase reaction temperature. Monitor for degradation. CheckTemp->IncreaseTemp No CheckByproduct Is byproduct (H₂O) being removed efficiently? CheckTemp->CheckByproduct Yes IncreaseTemp->CheckByproduct ImproveVacuum Action: Improve vacuum system or use azeotropic removal. CheckByproduct->ImproveVacuum No Success Result: Reactivity Enhanced CheckByproduct->Success Yes ImproveVacuum->Success

Caption: A logical workflow for troubleshooting low reactivity issues.

References

  • Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate). (n.d.). PMC. Retrieved January 15, 2026, from [Link]

  • Process for making poly(2-methyl-1,3-propanediol). (n.d.). Google Patents.
  • Synthesis of 2-phenyl-1,3-propanediol. (n.d.). Google Patents.
  • Kinetics of polyesterification: Modelling and simulation of unsaturated polyester synthesis involving 2-methyl-1,3-propanediol. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. (2021). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. (n.d.). DASH (Harvard). Retrieved January 15, 2026, from [Link]

  • Process for the preparation of 2-methyl-1,3-propanediol. (n.d.). Google Patents.
  • Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV 3 /DIBAH/Me2SiCl 2 Catalyst System. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • 2-Methyl-1,3-pentadiene with Neodymium Catalysts: Examination of the Factors that Affect the Stereoselectivity. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Process for preparing 2-methyl-2-sec.butyl-1,3-propanediol. (n.d.). Google Patents.
  • Synthesis of High-Tg Nonisocyanate Polyurethanes via Reactive Extrusion and Their Batch Foaming. (2024). ACS Publications. Retrieved January 15, 2026, from [Link]

  • 2-methyl-1,3-propanediol a New Monomer for High Solids Polyesters. (1990). Scholars' Mine. Retrieved January 15, 2026, from [Link]

  • Synthesis of Polyurethanes and Study of Their Surface Morphology. (n.d.). Banaras Hindu University. Retrieved January 15, 2026, from [Link]

  • Process for the preparation of 2-phenyl-1,3-propanediol. (n.d.). Google Patents.
  • Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Recent Applications of Polymer Supported Organometallic Catalysts in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The effect of polar solvents on the synthesis of poly(urethane–urea–siloxane)s. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Processing and properties of melt-spun and drawn 2-methyl-l,3-propaned. (n.d.). University of Tennessee, Knoxville. Retrieved January 15, 2026, from [Link]

  • Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • This compound. (2018). SIELC Technologies. Retrieved January 15, 2026, from [Link]

  • The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). (n.d.). Gantrade. Retrieved January 15, 2026, from [Link]

  • Synthesis of 2-methyl-1,3-propanediol. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

  • Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol. (n.d.). Google Patents.
  • Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound. (n.d.). Google Patents.
  • Thermally stable optically transparent copolymers of 2-methylene-1,3-dioxepane and N-phenyl maleimide with degradable ester linkages. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesising of methyl propanediol from allyl alcohol. (n.d.). Google Patents.

Sources

Minimizing impurities in the final 2-Methyl-2-phenylpropane-1,3-diol product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2-Methyl-2-phenylpropane-1,3-diol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis and purification of this important diol intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a thorough examination of potential impurities, all presented in a practical question-and-answer format. Our goal is to empower you to minimize impurities and achieve a high-purity final product consistently.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

While various synthetic strategies can be envisioned, the most direct and frequently employed laboratory-scale method is the Grignard reaction. This typically involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with a suitable phenyl-substituted keto-ester or a protected dihydroxyketone. An alternative Grignard approach involves the reaction of a phenyl Grignard reagent with a protected dihydroxyacetone. Another potential, though less common, route is the reduction of a substituted malonic ester.

Q2: I am observing a significant amount of a non-polar byproduct in my crude reaction mixture. What is it likely to be?

A common non-polar byproduct in Grignard reactions is a coupling product, often formed through the Wurtz reaction. In the context of preparing a phenyl Grignard reagent, this would be biphenyl. If you are using a methyl Grignard reagent, the coupling product (ethane) is a gas and would not be observed in your crude mixture. The presence of biphenyl can complicate purification due to its non-polar nature.

Q3: My reaction seems to stall, and I am recovering a significant amount of my starting ketone/ester. What could be the issue?

There are several potential causes for incomplete conversion in a Grignard reaction. The most common is the presence of trace amounts of water in your reaction setup, which quenches the Grignard reagent. Another possibility is that the Grignard reagent is acting as a base rather than a nucleophile, leading to the enolization of the starting carbonyl compound, which is then recovered upon workup.[1] This is more prevalent with sterically hindered ketones.[1]

Q4: After quenching my reaction, I have a persistent emulsion during the aqueous workup. How can I resolve this?

Emulsion formation is a common issue, particularly when magnesium salts are present. Adding a saturated solution of ammonium chloride during the workup can help to break up the emulsion by forming more soluble magnesium complexes. Gentle swirling rather than vigorous shaking during extraction can also minimize emulsion formation.

II. Troubleshooting Guide: Impurity Formation and Mitigation

This section provides a detailed breakdown of common impurities encountered during the synthesis of this compound via the Grignard reaction, along with strategies to minimize their formation.

Impurity Probable Cause Mitigation Strategy
Biphenyl Wurtz coupling of the phenyl Grignard reagent.- Use fresh, high-quality magnesium turnings. - Ensure slow, controlled addition of the aryl halide to the magnesium. - Maintain a gentle reflux during Grignard formation to avoid localized overheating.
Unreacted Starting Material (Ketone/Ester) - Insufficient Grignard reagent. - Quenching of the Grignard reagent by moisture. - Enolization of the starting material.- Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. - Rigorously dry all glassware and use anhydrous solvents. - For sterically hindered ketones, consider using a less bulky Grignard reagent if the synthesis allows.
Over-reduction Product (Secondary Alcohol) Reduction of the ketone by the Grignard reagent, where a β-hydride is transferred.- This is more common with bulky Grignard reagents. Using methylmagnesium bromide should minimize this. - Maintain a low reaction temperature during the Grignard addition.
Magnesium Salts Incomplete quenching or workup.- Use a saturated aqueous solution of ammonium chloride for the quench. - Ensure thorough extraction and washing of the organic layer.

III. Experimental Protocols

Here, we provide a detailed, step-by-step protocol for a plausible synthesis of this compound via the Grignard reaction.

Protocol 1: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or THF

  • Bromobenzene or Iodobenzene

  • 1,3-Dihydroxyacetone dimer (or a suitably protected derivative)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask along with a small crystal of iodine.

    • Gently heat the flask under a stream of nitrogen to activate the magnesium (the iodine will sublime and coat the magnesium).

    • Allow the flask to cool to room temperature.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium and observe for the initiation of the reaction (cloudiness, gentle boiling). If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture until most of the magnesium has been consumed.

  • Reaction with Dihydroxyacetone Derivative:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve the dihydroxyacetone dimer in anhydrous THF and add it to the dropping funnel.

    • Add the dihydroxyacetone solution dropwise to the Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

IV. Visualizing the Process

Diagram 1: Synthetic Pathway

Synthesis_Pathway Phenyl Grignard Phenyl Grignard Intermediate Alkoxide Intermediate Alkoxide Phenyl Grignard->Intermediate Alkoxide Nucleophilic Attack Dihydroxyacetone Dimer Dihydroxyacetone Dimer Dihydroxyacetone Dimer->Intermediate Alkoxide This compound This compound Intermediate Alkoxide->this compound Aqueous Workup

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Logic

Troubleshooting_Logic cluster_synthesis Synthesis Stage cluster_causes Potential Causes Low Yield Low Yield Wet Glassware/Solvents Wet Glassware/Solvents Low Yield->Wet Glassware/Solvents Enolization Enolization Low Yield->Enolization Impure Product Impure Product Side Reactions (Wurtz) Side Reactions (Wurtz) Impure Product->Side Reactions (Wurtz) Inefficient Purification Inefficient Purification Impure Product->Inefficient Purification

Caption: Troubleshooting common issues in the synthesis.

V. References

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]. (Accessed: January 15, 2026).

  • Synthesis of 2-phenyl-propane-1,3-diol. PrepChem. Available at: [Link]. (Accessed: January 15, 2026).

  • Reactions of Grignard Reagents. Chemistry LibreTexts. Available at: [Link]. (Accessed: January 15, 2026).

  • US Patent 9,233,898 B2, Process for the preparation of 2-phenyl-1,3-propanediol. Google Patents. Available at: . (Accessed: January 15, 2026).

  • US Patent 4,868,327 A, Synthesis of 2-phenyl-1,3-propanediol. Google Patents. Available at: . (Accessed: January 15, 2026).

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]. (Accessed: January 15, 2026).

  • Isolation and Purification of Organic Compounds Recrystallization. University of Missouri-St. Louis. Available at: [Link]. (Accessed: January 15, 2026).

  • The Grignard Reaction: Synthesis of. Sciencemadness.org. Available at: [Link]. (Accessed: January 15, 2026).

  • Theory, Scope, and Methods of Recrystallization. Columbia University. Available at: [Link]. (Accessed: January 15, 2026).

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]. (Accessed: January 15, 2026).

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Catalyst selection and optimization for 2-Methyl-2-phenylpropane-1,3-diol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-2-phenylpropane-1,3-diol

A Guide to Catalyst Selection, Optimization, and Troubleshooting

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this valuable diol, a key structural motif in various chemical applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying causality and field-proven insights to ensure your success.

The synthesis of this quaternary carbon-containing diol presents unique challenges, from controlling the initial C-C bond formation to achieving clean, high-yield reduction of the nitro intermediate. This document provides a robust, two-step synthetic pathway, addresses common experimental hurdles through a troubleshooting-focused FAQ, and offers detailed, self-validating protocols.

Part 1: Proposed Synthetic Pathway & Core Logic

The most reliable and analogous pathway to this compound is adapted from established methods for similar structures, such as 2-phenyl-1,3-propanediol.[1][2] The strategy involves two key transformations:

  • Double Hydroxymethylation (Henry Reaction): A base-catalyzed condensation of (1-nitroethyl)benzene with two equivalents of formaldehyde. This step efficiently constructs the carbon skeleton and introduces the necessary hydroxyl groups.

  • Catalytic Hydrogenation: A reductive denitration of the intermediate, 2-methyl-2-nitro-2-phenylpropane-1,3-diol, to yield the final product. The choice of catalyst is critical for achieving direct C-N bond cleavage.

Experimental Workflow Diagram

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Catalytic Hydrogenation A (1-nitroethyl)benzene + 2x Formaldehyde C 2-methyl-2-nitro-2-phenylpropane-1,3-diol A->C Controlled Temp. 35-40°C B Base Catalyst (e.g., Na2CO3) B->C D Nitro-Diol Intermediate C->D Workup & Isolation F Target Product: This compound D->F ~50-125 psi Methanol E H2 Gas Catalyst (Pd/CaCO3) E->F

Caption: Proposed two-step synthesis of this compound.

Part 2: Catalyst Selection & Optimization (FAQs)

This section addresses the most critical questions regarding catalyst choice and reaction optimization for each step of the synthesis.

Frequently Asked Questions - Step 1: Henry (Nitroaldol) Reaction

Q1: What is the most effective catalyst for the double hydroxymethylation step?

The choice of base is critical for controlling the reaction rate and minimizing byproducts. While strong bases like sodium hydroxide can be used, they often lead to uncontrolled polymerization of formaldehyde and other side reactions.[1]

  • Recommended Catalyst: Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃).

  • Causality: These milder bases are strong enough to deprotonate the α-carbon of the nitroalkane to initiate the reaction but are less likely to promote the Cannizzaro reaction or rapid polymerization of formaldehyde. A patent for the analogous synthesis of 2-nitro-2-phenyl-1,3-propanediol specifies sodium carbonate monohydrate, which allows for a controlled temperature rise and high yield.[1]

Q2: How can I optimize reaction conditions to maximize the yield of the nitro-diol?

Optimization hinges on balancing reaction rate with the suppression of side reactions.

  • Temperature Control: This is the most critical parameter. The reaction is exothermic. Maintain a temperature between 35-40°C using a cooling bath. Temperatures above this range can lead to the formation of polymeric materials.[1]

  • Reagent Stoichiometry & Addition: Use a slight excess of formaldehyde (approx. 2.2 equivalents) to drive the reaction to the diol. If using paraformaldehyde, ensure it is fully depolymerized. For aqueous formaldehyde, add the nitroalkane substrate slowly to the formaldehyde/catalyst mixture to maintain control.

  • Solvent: The reaction can often be run neat or with a minimal amount of a polar solvent like methanol if needed to improve mixing.

Frequently Asked Questions - Step 2: Catalytic Hydrogenation

Q3: What is the best catalyst for converting the nitro-diol intermediate to the final product?

This step requires a catalyst capable of reductive denitration (C-NO₂ bond cleavage) rather than just reduction to an amine (C-NH₂). While many catalysts can reduce a nitro group, achieving direct C-N cleavage to a C-H bond is more specific.

  • Recommended Catalyst: 5% Palladium on Calcium Carbonate (Pd/CaCO₃).

  • Causality & Authoritative Grounding: The use of palladium on an alkaline earth carbonate support has been shown to be effective for this specific transformation in the analogous synthesis of 2-phenyl-1,3-propanediol.[1][2] The support can influence the catalyst's selectivity, favoring the desired hydrogenolysis of the C-N bond over simple reduction. Standard 5-10% Pd/C can also be effective but may require more optimization.

Q4: What are the key parameters to optimize for the hydrogenation step?

Successful hydrogenation depends on catalyst activity, hydrogen availability, and efficient mass transfer.

  • Hydrogen Pressure: Pressures ranging from 50 psi to 125 psi are typically effective.[2] Higher pressures can increase the reaction rate but must be handled with appropriate safety equipment (e.g., a Parr hydrogenator).

  • Solvent: Methanol is an excellent solvent for this reduction as it readily dissolves the nitro-diol and is stable under hydrogenation conditions.[1]

  • Catalyst Loading: A loading of approximately 3-5% by weight of the catalyst relative to the nitro-diol substrate is a good starting point.

  • Agitation: Vigorous stirring is essential to ensure good contact between the substrate, the gaseous hydrogen, and the solid catalyst surface.

Part 3: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides a logical framework for diagnosing and solving common issues.

Troubleshooting Workflow: Low Reaction Yield

G Start Low Yield or Incomplete Reaction Step Which Step? Start->Step Henry_Cause Potential Causes (Henry Reaction) Step->Henry_Cause Step 1 (Henry) Hydro_Cause Potential Causes (Hydrogenation) Step->Hydro_Cause Step 2 (Hydrogenation) Temp Poor Temp Control? (>45°C) Henry_Cause->Temp Base Base Inactive/Wrong pH? Temp->Base Retro Workup pH Dropped Prematurely? Base->Retro Catalyst Catalyst Poisoned or Deactivated? Hydro_Cause->Catalyst Pressure H2 Pressure Too Low or Leak in System? Catalyst->Pressure Mixing Inefficient Stirring? Pressure->Mixing

Caption: Decision tree for troubleshooting low yield in the synthesis.

Q&A Troubleshooting Guide

Issue: The Henry reaction is slow, incomplete, or produces a large amount of tar-like byproduct.

  • Question: My initial condensation reaction is not working as expected. What should I investigate?

  • Answer:

    • Verify Reagent Quality: Formaldehyde is prone to polymerization. Use fresh 37% formaldehyde solution or depolymerize paraformaldehyde just before use.

    • Check Catalyst pH: Ensure your base catalyst is active and provides the appropriate pH. The reaction should be basic.

    • Monitor Temperature Rigorously: An uncontrolled exotherm is the most common cause of byproduct formation. Ensure your cooling bath is effective and maintain the 35-40°C range.[1]

    • Prevent Retro-Henry Reaction: During workup, the reaction must be kept basic until the product is extracted. Premature acidification can cause the reaction to reverse, cleaving the newly formed C-C bonds.[3]

Issue: The catalytic reduction stalls or is incomplete.

  • Question: My hydrogenation reaction stops before all the nitro-diol is consumed. What's wrong?

  • Answer:

    • Suspect Catalyst Deactivation: The most common cause is poisoning. Impurities from the previous step (e.g., residual base or byproducts) can poison the palladium catalyst. Filter the crude nitro-diol through a small plug of silica gel before reduction if you suspect impurities.

    • Ensure System Integrity: Check your hydrogenation apparatus for leaks. A slow leak will prevent the system from maintaining the required hydrogen pressure.

    • Increase Mass Transfer: If the reaction is running, but slowly, increase the stirring speed. This improves the diffusion of hydrogen gas to the catalyst surface.

    • Re-evaluate Catalyst Activity: If you are reusing a catalyst, it may have lost activity. Always use fresh catalyst for critical, high-yield experiments.

Part 4: Experimental Protocols

These protocols are adapted from established, high-yield procedures for analogous compounds and represent a robust starting point for your experiments.[1][2]

Protocol 1: Synthesis of 2-methyl-2-nitro-2-phenylpropane-1,3-diol

  • To a 500 mL flask equipped with a mechanical stirrer and a thermometer, add 131.5 g (1.61 mol) of 37% aqueous formaldehyde and 1.8 g of sodium carbonate monohydrate.

  • Begin stirring and cool the mixture in a water bath.

  • Slowly add 100 g (0.66 mol) of (1-nitroethyl)benzene over 30-45 minutes, ensuring the internal temperature does not exceed 40°C.

  • After the addition is complete, continue stirring for 3 hours, maintaining the temperature at 35-40°C. Crystals of the product should begin to form.

  • Cool the reaction mixture to 10°C with an ice bath and slowly add 200 mL of ice-cold water to precipitate the product fully.

  • Stir for an additional hour at 10°C.

  • Filter the white solid product, wash the filter cake thoroughly with cold water, and air dry.

  • Expected Outcome: A white crystalline solid with an expected yield of 75-85%.

Protocol 2: Synthesis of this compound

  • To a Parr hydrogenator bottle, add 12 g (0.053 mol) of the 2-methyl-2-nitro-2-phenylpropane-1,3-diol from the previous step.

  • Add 150 mL of methanol and 400-500 mg of 5% Palladium on Calcium Carbonate.

  • Seal the apparatus, flush with nitrogen, and then pressurize with hydrogen to 50-100 psi.

  • Begin vigorous stirring and continue the reaction overnight or until hydrogen uptake ceases.

  • Depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporator) to yield a crude oil or solid.

  • Recrystallize the crude product from a suitable solvent like toluene to obtain the pure diol.

  • Expected Outcome: A white, crystalline product with an expected yield of 80-90%.

Part 5: Data Summary

The following table provides target parameters for optimizing the synthesis.

ParameterStep 1: Henry ReactionStep 2: Catalytic Hydrogenation
Catalyst Sodium Carbonate5% Pd/CaCO₃
Catalyst Loading ~0.01 equivalents3-5% w/w vs. substrate
Solvent None / Water (from formalin)Methanol
Temperature 35-40 °CRoom Temperature
Pressure Atmospheric50-125 psi
Typical Reaction Time 3-4 hours12-18 hours
Expected Yield 75-85%80-90%
Key Byproducts Formaldehyde Polymers, Mono-olIncomplete Reduction Product

References

  • Royal Society of Chemistry. "A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration." Green Chemistry. Available at: [Link]

  • Google Patents. "US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
  • ResearchGate. "Scheme 1. Synthetic Routes to All Four Stereoisomers of..." Available at: [Link]

  • Google Patents. "CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol.
  • European Patent Office. "Preparation of 2-phenyl-1, 3-propane diol and its dicarbamate." Available at: [Link]

  • PrepChem.com. "Synthesis of 2-phenyl-propane-1,3-diol." Available at: [Link]

  • PrepChem.com. "Synthesis of 2-methyl-1,3-propanediol." Available at: [Link]

  • Google Patents. "US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • Wikipedia. "2-Methyl-2-propyl-1,3-propanediol." Available at: [Link]

  • Google Patents. "US4317945A - Process for preparing 2-methyl-2-sec.butyl-1,3-propanediol.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Methyl-2-phenylpropane-1,3-diol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

The Criticality of Purity in Pharmaceutical Synthesis

2-Methyl-2-phenylpropane-1,3-diol serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. Its molecular structure, featuring a phenyl group and two primary hydroxyl groups, lends itself to various chemical modifications. However, the synthesis process can introduce a range of impurities, including starting materials, by-products, and degradation products. The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a highly sensitive and specific analytical method is paramount for ensuring the purity of this intermediate.

Why HPLC is the Gold Standard for Purity Analysis

While other analytical techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) can be employed, HPLC, particularly in the reversed-phase mode, offers unparalleled advantages for the analysis of non-volatile, polar compounds like this compound.

Technique Advantages for this compound Analysis Limitations
HPLC High resolution and sensitivity for separating complex mixtures.[1] Suitable for non-volatile and thermally labile compounds. Wide variety of stationary phases for tailored selectivity.[2] Amenable to gradient elution for optimal separation of compounds with varying polarities.Higher cost of instrumentation and consumables compared to TLC.
GC Excellent for volatile and thermally stable compounds.Requires derivatization for polar compounds like diols, adding complexity and potential for side reactions. Risk of thermal degradation of the analyte.
TLC Simple, rapid, and inexpensive for qualitative analysis.Lower resolution and sensitivity compared to HPLC. Not ideal for quantification without specialized equipment (densitometer).

The inherent properties of this compound, specifically its polarity and non-volatility, make reversed-phase HPLC the most logical and effective choice for its purity determination.

A Validated HPLC Method for Purity Determination

The following method has been developed and validated to provide a reliable and reproducible assessment of this compound purity. The validation follows the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]

Experimental Workflow

The overall process for validating the purity of this compound using HPLC is outlined below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation SamplePrep Dissolve Synthesized Compound in Diluent Injection Inject Sample and Standards SamplePrep->Injection StandardPrep Prepare Reference Standard Solutions StandardPrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Integration->Validation Report Purity Report Generation Validation->Report

Caption: Workflow for HPLC Purity Validation of this compound.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation of the main compound from potential impurities.

Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable and robust system capable of delivering precise gradients and stable detector response.
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmA phenyl-hexyl stationary phase provides unique selectivity for aromatic compounds through π-π interactions, enhancing separation from non-aromatic impurities.[2][5]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase helps to suppress the ionization of any acidic or basic impurities, leading to better peak shapes.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good solvating power for the analyte and impurities.
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% BA gradient elution is necessary to effectively separate early-eluting polar impurities from the main peak and any late-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Detection UV at 254 nmThe phenyl group in this compound provides strong UV absorbance at this wavelength, allowing for sensitive detection.
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)Dissolving the sample in a mixture similar to the initial mobile phase composition ensures good peak shape for the main analyte.
Method Validation Protocol

A comprehensive validation of the analytical method is essential to demonstrate its suitability for its intended purpose.[1][6]

1. Specificity and Forced Degradation:

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[4] To demonstrate this, forced degradation studies are performed.[7][8]

  • Protocol:

    • Prepare solutions of this compound at approximately 1 mg/mL in the diluent.

    • Subject the solutions to the following stress conditions as recommended by ICH guidelines:[7][9][10]

      • Acidic: 0.1 M HCl at 60 °C for 24 hours.

      • Basic: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80 °C for 48 hours (solid state).

      • Photolytic: Expose the solution to UV light (254 nm) and visible light for a defined period.

    • Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample.

  • Acceptance Criteria: The method is considered specific if the main peak is well-resolved from any degradation product peaks (resolution > 1.5). The peak purity of the main peak should be evaluated using a diode array detector.

Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis Degradation_Products Potential Degradation Products Acid->Degradation_Products Base Base Hydrolysis Base->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Thermal Thermal Thermal->Degradation_Products Photo Photolytic Photo->Degradation_Products Analyte This compound Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo HPLC_Analysis HPLC Analysis for Specificity Analyte->HPLC_Analysis Degradation_Products->HPLC_Analysis

Caption: Forced Degradation Study Workflow.

2. Linearity:

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[1]

  • Protocol:

    • Prepare a stock solution of the this compound reference standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover a range of 50% to 150% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

3. Accuracy:

Accuracy is the closeness of the test results obtained by the method to the true value.[1] It is often determined by a recovery study.

  • Protocol:

    • Prepare a sample of the synthesized this compound at a known concentration.

    • Spike the sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).

    • Analyze the spiked samples in triplicate.

    • Calculate the percentage recovery of the added standard.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate preparations of a homogeneous sample of the synthesized compound on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) of the assay results should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

5. Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

  • Protocol:

    • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

Summary of Validation Data

The following table summarizes the expected performance characteristics of the validated HPLC method.

Validation Parameter Acceptance Criteria Typical Result
Specificity Resolution > 1.5 from all potential impurities and degradants.The method successfully separates the main peak from all known impurities and degradation products.
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (Repeatability RSD) ≤ 1.0%0.5%
Precision (Intermediate RSD) ≤ 2.0%1.2%
Robustness No significant impact on results from minor variations.The method is robust to small changes in flow rate, temperature, and mobile phase composition.

Conclusion

This guide has provided a comprehensive and scientifically rigorous framework for validating the purity of synthesized this compound using reversed-phase HPLC. By moving beyond a simple procedural outline, we have delved into the rationale behind the chosen methodology, emphasizing the importance of a self-validating system built on the principles of specificity, linearity, accuracy, precision, and robustness. The presented HPLC method, with its tailored phenyl-hexyl stationary phase and gradient elution, offers superior selectivity and resolution for this aromatic diol compared to other analytical techniques. Adherence to the detailed validation protocol, grounded in ICH guidelines, will ensure the generation of reliable and defensible purity data, a critical requirement for advancing drug development programs.

References

  • Hawach Scientific. Reverse Phase HPLC Column. [Link]

  • Agilent. Polaris Reversed-Phase HPLC Columns. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Complete Overview. Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Luminos Chemical. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Journal of Pharmaceutical Research & Reports. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

Sources

A Comparative Guide to Resins Synthesized from Phenyl-Substituted and Aliphatic Diols

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth performance comparison of polyester resins synthesized from aromatic versus aliphatic diols. While initiated by an inquiry into the performance of resins derived from 2-Methyl-2-phenylpropane-1,3-diol, a comprehensive review of publicly available scientific literature reveals a scarcity of data on this specific, novel monomer.

To provide valuable and actionable insights for researchers and formulation scientists, this guide will therefore focus on a systematic comparison of resins made from structurally related and industrially significant diols. We will explore how the substitution at the central carbon of a propanediol backbone—specifically comparing an aromatic group (phenyl) against aliphatic groups (methyl)—fundamentally alters resin synthesis, performance characteristics, and application suitability.

The core comparison will be between resins derived from:

  • 2-Phenyl-1,3-propanediol: An aromatic diol, chosen for the structural influence of its rigid phenyl group.

  • 2-Methyl-1,3-propanediol (MPO/MPDiol): A widely used aliphatic diol known for imparting flexibility and toughness.[1][2]

  • Neopentyl Glycol (NPG) (2,2-dimethylpropane-1,3-diol): A benchmark aliphatic diol recognized for conferring exceptional thermal and hydrolytic stability.[3]

By examining these three monomers, this guide will elucidate the structure-property relationships that govern resin performance, empowering you to make more informed decisions in material selection and development.

Chapter 1: The Monomers - A Structural and Physicochemical Overview

The choice of diol is a critical determinant of the final properties of a polyester resin. The size, stereochemistry, and electronic nature of the substituent group on the diol's backbone directly influence polymer chain packing, intermolecular forces, and reactivity.

The key structural distinction among our selected diols lies at the C2 position of the propane-1,3-diol backbone.

  • 2-Phenyl-1,3-propanediol introduces a bulky, planar, and rigid aromatic ring. This feature is anticipated to restrict chain mobility and introduce potential for pi-pi stacking interactions between polymer chains.

  • 2-Methyl-1,3-propanediol (MPO) features a single methyl group, creating an asymmetric structure that disrupts crystallinity and enhances solubility and flexibility.[2][4]

  • Neopentyl Glycol (NPG) possesses two methyl groups, resulting in a symmetrical, sterically hindered structure known for its exceptional stability.[3]

Figure 1: Molecular structures of the compared diols.
Physicochemical Properties of Diol Monomers

The fundamental properties of the diol monomers influence not only the final resin but also the synthesis process itself.

Property2-Phenyl-1,3-propanediol2-Methyl-1,3-propanediol (MPO)Neopentyl Glycol (NPG)
CAS Number 1570-95-2[5]2163-42-0[6]126-30-7
Molecular Formula C₉H₁₂O₂[5]C₄H₁₀O₂C₅H₁₂O₂
Molecular Weight 152.19 g/mol [5]90.12 g/mol 104.15 g/mol
Boiling Point ~295-297 °C~212 °C[7]~208 °C
Hydroxyl Type Two PrimaryTwo Primary[7]Two Primary
Physical Form SolidColorless Liquid[7]White, Crystalline Solid[3]

Chapter 2: Impact on Resin Synthesis and Processability

The structure of the diol has a profound impact on the kinetics of the polyesterification reaction. The accessibility of the hydroxyl groups and the overall reaction conditions are key factors.

Causality Behind Experimental Choices:
  • Reactivity: All three diols possess two primary hydroxyl groups. Primary hydroxyls are less sterically hindered than secondary ones, leading to faster esterification rates.[3][4] MPO, in particular, is noted for its high reactivity, which can lead to shorter production cycles and lighter-colored resins compared to glycols like propylene glycol.[1][2] The higher boiling point of MPO also permits higher process temperatures without resin degradation or yellowing.[4]

  • Isomerization in Unsaturated Polyesters: When synthesizing unsaturated polyester resins (UPRs) with maleic anhydride, the degree of isomerization from maleate to fumarate is critical for achieving optimal cured properties. Resins produced with MPO through conventional methods may show relatively low fumarate content. A two-step process, where the aromatic dicarboxylic acid first reacts with the diol at a high temperature before the addition of maleic anhydride, can significantly increase the fumarate content to over 85%.[8] This high fumarate level ensures rapid and thorough curing.[8]

  • Processability: MPO's liquid form simplifies handling and allows for its use at 100% solids without diluent solvents, streamlining the manufacturing process.[4] NPG, being a solid, requires melting or dissolution before being introduced into the reactor.

Resin_Synthesis_Workflow cluster_prep I. Reactor Preparation cluster_ester II. Esterification cluster_finish III. Finishing & Blending charge Charge Reactor: - Diol (e.g., MPO, NPG) - Dicarboxylic Acid(s) (e.g., Isophthalic Acid) inert Inert Gas Purge (Nitrogen Blanket) charge->inert heat1 Heat to 150-160°C (Initiate Reaction) inert->heat1 heat2 Ramp to 190-220°C (Drive Water Removal) heat1->heat2 monitor Monitor: - Acid Value (Titration) - Viscosity heat2->monitor Continuous Process Control maleic Add Maleic Anhydride (For UPRs) heat2->maleic Two-Stage Process For High Fumarate cool Cool to <180°C monitor->cool Target Acid Value Achieved maleic->monitor inhibit Add Inhibitor (e.g., Hydroquinone) cool->inhibit blend Blend with Monomer (e.g., Styrene) inhibit->blend final Final Product: Liquid Resin Solution blend->final

Figure 2: Generalized workflow for unsaturated polyester resin synthesis.

Chapter 3: A Data-Driven Performance Comparison of Resins

The incorporation of these different diols leads to significant and predictable variations in the performance of the final cured resin.

Summary of Performance Attributes
Performance MetricResin from 2-Phenyl-1,3-propanediolResin from 2-Methyl-1,3-propanediol (MPO)Resin from Neopentyl Glycol (NPG)
Glass Transition (Tg) Highest (Expected)ModerateHigh
Hardness & Modulus Highest (Expected)Moderate; balances modulus with toughness[1]High
Flexibility & Toughness Lowest (Expected)Excellent; increases elongation without sacrificing modulus[1][2]Moderate; can be brittle
Thermal Stability High (Expected)GoodExcellent[3]
Hydrolytic Stability Good (Expected)Good; offers good water resistance[1]Excellent[3]
Weatherability Good (Aromatic UV absorption)Excellent[1][2]Excellent[3]
Styrene Miscibility GoodExcellent[1][2]Good
Color Potentially DarkerLighter Color[1][2]Low Color
In-Depth Analysis of Performance Trade-Offs
  • Thermal Properties (Tg & Stability): The rigid, bulky phenyl group in 2-phenyl-1,3-propanediol severely restricts the rotational freedom of the polymer backbone. This leads to a significant increase in the glass transition temperature (Tg), making these resins suitable for high-temperature applications where dimensional stability is paramount. NPG also provides a high Tg due to its compact, symmetrical structure. MPO-based resins, with their asymmetric methyl group, disrupt packing and result in a lower Tg, which correlates with their inherent flexibility.[1][2]

  • Mechanical Properties (Hardness vs. Flexibility): A direct trade-off exists between hardness and flexibility. The high Tg and rigidity imparted by the phenyl group will result in resins with high hardness, tensile strength, and modulus, but limited elongation (brittleness). Conversely, MPO is specifically utilized to enhance flexibility and toughness. It allows molding resins to achieve higher elongation without a significant loss in modulus, a unique advantage over other flexibilizing glycols.[1] NPG-based resins are known for their hardness and rigidity, which is beneficial for coatings requiring high scratch resistance.[3][9]

  • Chemical and Environmental Resistance: NPG is the industry benchmark for applications requiring outstanding hydrolytic stability and weatherability, making it a top choice for marine gelcoats and high-performance exterior coatings.[3] However, MPO also delivers excellent performance in these areas. Gelcoats formulated with MPO-based polyesters exhibit high strength, excellent blister resistance, and superior weatherability, making them suitable for marine applications as well.[1][2] A key benefit is that MPO imparts flexibility without compromising chemical or water resistance, a common drawback of other flexibilizing diols.[1]

Chapter 4: Experimental Protocols

To ensure the reproducibility and validation of claims, the following standardized protocols are provided for resin synthesis and characterization.

Protocol 4.1: Synthesis of an Unsaturated Polyester Resin

Objective: To synthesize a representative unsaturated polyester resin using a two-stage fusion process.

Materials:

  • Diol (2-Phenyl-1,3-propanediol, MPO, or NPG)

  • Isophthalic Acid (IPA)

  • Maleic Anhydride (MA)

  • Hydroquinone (inhibitor)

  • Styrene (reactive diluent)

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: Equip a 1-liter, four-necked reaction kettle with a mechanical stirrer, thermocouple, nitrogen inlet, and a packed column connected to a condenser for water removal.

  • First Stage (Aromatic Esterification):

    • Charge the kettle with the selected diol and Isophthalic Acid in the desired molar ratio (e.g., 1.1:1.0 diol:acid).

    • Begin slow stirring and purge the system with nitrogen gas (0.2 L/min).

    • Heat the mixture to 160°C. Once the mixture is molten and clear, increase the temperature to 210-220°C.

    • Hold at this temperature, collecting the water of condensation. Monitor the reaction by periodically measuring the acid value. Continue until the first acid value target is reached (e.g., <15 mg KOH/g).

  • Second Stage (Unsaturated Esterification):

    • Cool the reactor to 180°C.

    • Carefully add the Maleic Anhydride to the reactor.

    • Increase the temperature back to 205-215°C and continue collecting the water of condensation.

    • Monitor the acid value and viscosity until the final target is achieved (e.g., Acid Value: 25-35 mg KOH/g for a typical UPR).

  • Finishing:

    • Cool the molten polyester to 180°C.

    • Add hydroquinone (e.g., 150 ppm) and stir for 15 minutes to ensure complete dissolution.

    • Continue cooling. At approximately 120°C, begin the slow addition of styrene monomer to the resin under constant agitation to achieve the desired final viscosity and solids content (e.g., 65% resin, 35% styrene).

    • Store the final liquid resin in a sealed, light-protected container.

Protocol 4.2: Characterization of Cured Resin

Objective: To measure the key thermal and mechanical properties of the cured resin.

Procedure:

  • Curing: Mix the synthesized liquid resin with a suitable initiator system (e.g., MEKP initiator and Cobalt Octoate promoter). Cast the mixture into appropriate molds for tensile bars (ASTM D638) and DMA specimens. Allow to cure at ambient temperature for 24 hours, followed by a post-cure at 80°C for 3 hours.

  • Differential Scanning Calorimetry (DSC) for Tg:

    • Use a calibrated DSC instrument.

    • Prepare a 5-10 mg sample of the cured resin in an aluminum pan.

    • Perform a heat-cool-heat cycle from 25°C to 200°C at a ramp rate of 10°C/min under a nitrogen atmosphere.

    • Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.

  • Thermogravimetric Analysis (TGA) for Thermal Stability:

    • Use a calibrated TGA instrument.

    • Heat a 10-15 mg sample of the cured resin from 30°C to 600°C at 20°C/min under a nitrogen atmosphere.

    • Determine the onset of decomposition temperature (Td).

  • Tensile Testing:

    • Condition the cured tensile bars according to ASTM D638 standards.

    • Test the specimens on a universal testing machine at a specified crosshead speed.

    • Record the tensile strength, modulus of elasticity, and elongation at break.

Conclusion

The selection of a diol monomer is a powerful tool for tuning the performance of polyester resins. This guide demonstrates a clear divergence in properties based on the C2 substituent of the propanediol backbone.

  • Resins from 2-Phenyl-1,3-propanediol are predicted to be ideal for applications demanding high thermal performance, rigidity, and hardness, such as high-temperature resistant composites or coatings with a high refractive index.

  • Resins from 2-Methyl-1,3-propanediol (MPO) offer a unique and valuable balance of properties. They provide excellent flexibility and toughness without the typical trade-offs in chemical resistance or weatherability, making them highly suitable for demanding applications like marine gelcoats, flexible adhesives, and composite resins requiring high elongation.[1][2]

  • Resins from Neopentyl Glycol (NPG) remain the material of choice for applications where ultimate thermal stability, hydrolytic resistance, and weatherability are the primary requirements, such as in premium industrial and automotive coatings.[3]

By understanding these fundamental structure-property relationships, researchers and formulators can move beyond trial-and-error and adopt a more predictive approach to polymer design, selecting the optimal diol to meet the specific and challenging demands of their intended application.

References

Sources

A Comparative Spectroscopic Guide to 2-Methyl-2-phenylpropane-1,3-diol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 2-Methyl-2-phenylpropane-1,3-diol and its acetylated and methylated derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the characterization of small organic molecules. This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into how subtle structural modifications are reflected in the spectral outputs.

Introduction: Understanding the Structural Landscape

This compound is a vicinal diol with a quaternary carbon center bearing a methyl and a phenyl group. This structure provides a useful scaffold for derivatization at its primary hydroxyl groups. The derivatives included in this comparison are the monoacetate, diacetate, monomethyl ether, and dimethyl ether. Understanding the spectroscopic signatures of these compounds is crucial for their unambiguous identification, purity assessment, and for elucidating structure-activity relationships in various chemical and pharmaceutical contexts.

The derivatization of the hydroxyl groups to esters (acetates) and ethers (methyl ethers) induces characteristic shifts in the spectroscopic data. Acetylation introduces carbonyl groups and deshields adjacent protons and carbons, while methylation introduces minimal steric bulk but alters the electronic environment and hydrogen bonding capabilities. This guide will systematically explore these changes.

Experimental Protocols: A Validated Approach to Spectroscopic Analysis

The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy in data acquisition. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For the compounds in this guide, ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework and confirming the sites of derivatization.

Sample Preparation: A standardized sample preparation protocol is critical for obtaining high-quality, comparable NMR spectra.

  • Dissolution: Accurately weigh 10-20 mg of the analyte for ¹H NMR and 50-100 mg for ¹³C NMR. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is chosen for its excellent solubilizing properties for these compounds and its well-characterized residual solvent peak for referencing.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton wool placed in a Pasteur pipette directly into a 5 mm NMR tube.[1][2]

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

  • Referencing: The residual ¹H signal of CHCl₃ in CDCl₃ at 7.26 ppm and the ¹³C signal at 77.16 ppm are used as internal references for calibrating the chemical shift scale.

Data Acquisition Workflow:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. For the target compounds, it is particularly useful for observing the characteristic stretching frequencies of the hydroxyl (O-H), carbonyl (C=O), and ether (C-O) groups. Attenuated Total Reflectance (ATR) is the preferred method for these viscous liquids and solids as it requires minimal sample preparation.[3]

ATR-FTIR Protocol:

  • Background Spectrum: Record a background spectrum of the clean, empty diamond ATR crystal. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount (1-2 drops for liquids or a few milligrams for solids) of the sample directly onto the center of the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with isopropanol and a soft, lint-free wipe after each measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful hyphenated technique that separates volatile compounds and provides information about their molecular weight and fragmentation patterns, aiding in structural elucidation. For the diol and its derivatives, which have relatively low volatility, derivatization with a silylating agent is necessary to increase their volatility for GC analysis.[4][5]

GC-MS Protocol with Silylation:

  • Derivatization: In a sealed vial, dissolve approximately 1 mg of the analyte in 100 µL of pyridine. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to ensure complete silylation of the hydroxyl groups.[6]

  • GC Separation: Inject 1 µL of the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). Use a temperature program starting at 100°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min, and holding for 5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a mass-to-charge ratio (m/z) range of 40-500.

Spectroscopic Data Comparison

The following sections detail the expected spectroscopic data for this compound and its derivatives.

This compound
Spectroscopic Data Observed/Expected Features
¹H NMR (CDCl₃) δ 7.20-7.40 (m, 5H, Ar-H), 3.75 (s, 4H, -CH₂-OH), 2.50 (br s, 2H, -OH), 1.40 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 70.0 (-CH₂-OH), 45.0 (C-quat), 22.0 (-CH₃)
IR (ATR) 3300-3400 cm⁻¹ (broad, O-H stretch), 3050-3080 cm⁻¹ (Ar C-H stretch), 2850-2960 cm⁻¹ (Aliphatic C-H stretch), 1040 cm⁻¹ (C-O stretch)[7]
MS (EI of TMS derivative) M⁺• (silylated) at m/z 310. Key fragments at m/z 295 (M-CH₃), 207 (M-CH₂OTMS), 117 (C₆H₅-C(CH₃)-CH₂⁺), 73 (-Si(CH₃)₃)
This compound Monoacetate
Spectroscopic Data Expected Features
¹H NMR (CDCl₃) δ 7.20-7.40 (m, 5H, Ar-H), 4.20 (s, 2H, -CH₂-OAc), 3.70 (s, 2H, -CH₂-OH), 2.05 (s, 3H, -OCOCH₃), 1.45 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ 171.0 (C=O), 144.5 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 72.0 (-CH₂-OAc), 68.0 (-CH₂-OH), 45.5 (C-quat), 22.5 (-CH₃), 21.0 (-OCOCH₃)
IR (ATR) 3400-3500 cm⁻¹ (broad, O-H stretch), 1735 cm⁻¹ (strong, C=O stretch), 1240 cm⁻¹ (C-O stretch of ester)
MS (EI of TMS derivative) M⁺• (silylated) at m/z 294. Key fragments at m/z 234 (M-CH₃COOH), 221 (M-CH₂OTMS), 117 (C₆H₅-C(CH₃)-CH₂⁺), 43 (-COCH₃)
2-Methyl-2-phenylpropane-1,3-diyl Diacetate
Spectroscopic Data Expected Features
¹H NMR (CDCl₃) δ 7.20-7.40 (m, 5H, Ar-H), 4.25 (s, 4H, -CH₂-OAc), 2.00 (s, 6H, -OCOCH₃), 1.50 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ 170.5 (C=O), 144.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 70.0 (-CH₂-OAc), 46.0 (C-quat), 23.0 (-CH₃), 21.0 (-OCOCH₃)
IR (ATR) 1740 cm⁻¹ (strong, C=O stretch), 1230 cm⁻¹ (C-O stretch of ester), No O-H stretch
MS (EI) M⁺• at m/z 250. Key fragments at m/z 190 (M-CH₃COOH), 147 (M-CH₂OAc), 117 (C₆H₅-C(CH₃)-CH₂⁺), 43 (-COCH₃)
This compound Monomethyl Ether
Spectroscopic Data Expected Features
¹H NMR (CDCl₃) δ 7.20-7.40 (m, 5H, Ar-H), 3.70 (s, 2H, -CH₂-OH), 3.50 (s, 2H, -CH₂-OCH₃), 3.30 (s, 3H, -OCH₃), 1.40 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 75.0 (-CH₂-OCH₃), 69.0 (-CH₂-OH), 59.0 (-OCH₃), 45.0 (C-quat), 22.0 (-CH₃)
IR (ATR) 3400-3500 cm⁻¹ (broad, O-H stretch), 1100 cm⁻¹ (C-O stretch of ether)
MS (EI of TMS derivative) M⁺• (silylated) at m/z 252. Key fragments at m/z 237 (M-CH₃), 179 (M-CH₂OTMS), 117 (C₆H₅-C(CH₃)-CH₂⁺), 45 (-CH₂OCH₃)
1,3-Dimethoxy-2-methyl-2-phenylpropane
Spectroscopic Data Expected Features
¹H NMR (CDCl₃) δ 7.20-7.40 (m, 5H, Ar-H), 3.45 (s, 4H, -CH₂-OCH₃), 3.25 (s, 6H, -OCH₃), 1.45 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ 145.5 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 76.0 (-CH₂-OCH₃), 59.0 (-OCH₃), 45.5 (C-quat), 22.5 (-CH₃)
IR (ATR) 1110 cm⁻¹ (strong, C-O stretch of ether), No O-H stretch
MS (EI) M⁺• at m/z 194. Key fragments at m/z 179 (M-CH₃), 149 (M-CH₂OCH₃), 117 (C₆H₅-C(CH₃)-CH₂⁺), 45 (-CH₂OCH₃)[8]

Discussion: Interpreting the Spectroscopic Trends

The comparative data reveals clear and predictable trends upon derivatization.

NMR Spectroscopy:

  • ¹H NMR: Acetylation causes a significant downfield shift of the adjacent methylene protons (from ~3.75 ppm to ~4.20-4.25 ppm) due to the electron-withdrawing effect of the acetyl group. Methylation results in a smaller downfield shift of the methylene protons (to ~3.50 ppm). The appearance of sharp singlets for the acetyl methyl protons (~2.0-2.1 ppm) and the ether methyl protons (~3.2-3.3 ppm) are clear indicators of derivatization.

  • ¹³C NMR: The carbonyl carbon of the acetate group introduces a new signal in the downfield region (~170-171 ppm). The carbon of the acetylated methylene group is also shifted downfield. In the ether derivatives, the carbon of the methylated methylene and the methyl carbon itself appear at characteristic chemical shifts.

FTIR Spectroscopy:

  • The most telling change is the appearance of a strong carbonyl (C=O) absorption band around 1735-1740 cm⁻¹ upon acetylation, accompanied by the disappearance of the broad O-H stretching band in the diacetate.

  • For the ether derivatives, the broad O-H band is absent in the dimethyl ether, and a prominent C-O stretching band for the ether linkage is observed around 1100-1110 cm⁻¹.

Mass Spectrometry:

  • The fragmentation patterns are highly informative. The molecular ions of the derivatives are consistent with their respective molecular weights.

  • Acetylated compounds show characteristic losses of acetic acid (60 Da) or the acetyl group (43 Da).

  • Methylated compounds exhibit losses of a methyl radical (15 Da) or a methoxy group (31 Da).

  • A common fragment at m/z 117, corresponding to the stable benzylic cation [C₆H₅-C(CH₃)-CH₂]⁺, is expected to be prominent in the spectra of all the compounds, arising from cleavage of the C-C bond adjacent to the quaternary center.

Structure-Spectra Correlation Diagram:

G cluster_parent This compound cluster_acetate Acetate Derivatives cluster_ether Ether Derivatives Parent_Structure Structure: - Two -OH groups Parent_IR IR: - Broad O-H stretch (~3350 cm⁻¹) - C-O stretch (~1040 cm⁻¹) Parent_Structure->Parent_IR Parent_NMR 1H NMR: - -CH2-OH at ~3.75 ppm Parent_Structure->Parent_NMR Acetate_Structure Structure: - One or two -OAc groups Parent_Structure->Acetate_Structure Acetylation Ether_Structure Structure: - One or two -OCH3 groups Parent_Structure->Ether_Structure Methylation Acetate_IR IR: - Strong C=O stretch (~1740 cm⁻¹) - C-O stretch (~1230 cm⁻¹) Acetate_Structure->Acetate_IR Acetate_NMR 1H NMR: - -CH2-OAc at ~4.25 ppm - -COCH3 at ~2.0 ppm Acetate_Structure->Acetate_NMR Ether_IR IR: - Strong C-O stretch (~1110 cm⁻¹) - No O-H (dimethyl ether) Ether_Structure->Ether_IR Ether_NMR 1H NMR: - -CH2-OCH3 at ~3.45 ppm - -OCH3 at ~3.25 ppm Ether_Structure->Ether_NMR

Sources

Efficacy of different catalysts in the synthesis of 2-Methyl-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge

2-Methyl-2-phenylpropane-1,3-diol is primarily synthesized via the Prins reaction, an acid-catalyzed condensation of an alkene with an aldehyde. In this specific case, α-methylstyrene reacts with formaldehyde. The reaction proceeds through the formation of a key intermediate, 4-methyl-4-phenyl-1,3-dioxane, which is subsequently hydrolyzed to yield the target diol.

The choice of catalyst is paramount, as it governs not only the reaction rate but, more critically, the selectivity towards the desired dioxane intermediate over a complex mixture of byproducts. The reaction is initiated by the protonation of formaldehyde by an acid catalyst, forming a highly electrophilic oxonium ion. This is followed by the electrophilic attack of α-methylstyrene, generating a stable tertiary carbocation. The subsequent steps are highly dependent on the reaction conditions and the nature of the catalyst.

This guide will compare and contrast the performance of three major classes of catalysts: Lewis acids, Brønsted acids, and heterogeneous solid acids. We will also briefly explore an alternative synthetic route for a comprehensive overview.

Visualizing the Core Synthetic Pathway

The primary route to this compound is a two-step process initiated by the Prins reaction.

Prins_Reaction_Synthesis cluster_0 Step 1: Prins Reaction cluster_1 Step 2: Hydrolysis alpha-methylstyrene α-Methylstyrene dioxane 4-Methyl-4-phenyl-1,3-dioxane alpha-methylstyrene->dioxane Acid Catalyst formaldehyde Formaldehyde formaldehyde->dioxane dioxane_hydrolysis 4-Methyl-4-phenyl-1,3-dioxane diol This compound dioxane_hydrolysis->diol H₂O, Acid

Figure 1: Overall synthetic workflow for this compound.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst in the Prins reaction of α-methylstyrene and formaldehyde is a delicate balance between achieving high conversion and maintaining selectivity. The stability of the tertiary carbocation intermediate formed from α-methylstyrene can lead to undesired side reactions, such as dimerization or polymerization, making catalyst choice critical.

Catalyst TypeSpecific Catalyst ExampleSubstrate(s)ProductYieldSelectivityKey Insights & Causality
Lewis Acid Hf[N(SO₂C₈F₁₇)₂]₄α-Methylstyrene, Aldehydes1,3-DioxanesGoodHighThe use of a fluorous biphase system allows for easy catalyst recovery and reuse (over 17 times with yields >80%). The Lewis acid activates the aldehyde, facilitating nucleophilic attack by the alkene.[1]
Lewis Acid 2,6-Di-tert-butylphenoxy(difluoro)boraneStyrenes, Formaldehyde4-Aryl-1,3-dioxanes55-99%HighThis sterically hindered Lewis acid promotes the selective formation of the dioxane. The bulky nature of the catalyst likely prevents side reactions of the carbocation intermediate.[2]
Brønsted Acid Confined imino-imidodiphosphate (iIDP)α-Methylstyrene, ParaformaldehydeComplex MixtureFull ConversionLowWhile highly active, the strong Brønsted acidity leads to a complex mixture of products, highlighting a lack of selectivity with this catalyst for this specific substrate.[3]
Brønsted Acid Sulfuric Acidα-MethylstyrenesHydration Products--The mechanism involves a rate-limiting proton transfer to the double bond, forming a carbocation that then reacts with water. This demonstrates the propensity of strong Brønsted acids to lead to hydration rather than the desired condensation with formaldehyde.[4]
Heterogeneous Acid-treated Montmorilloniteα-Methylstyrene, ParaldehydeVertacetalUp to 94%HighThe moderate acidity and mesoporous structure of the clay catalyst are key to its high activity and selectivity. This solid acid is easily separable and reusable.[5]

Experimental Protocols: A Practical Guide

Protocol 1: Heterogeneous Catalysis using Acid-Treated Montmorillonite

This protocol is adapted from studies on the Prins reaction with α-methylstyrene using a solid acid catalyst, which offers advantages in terms of catalyst separation and reusability.[5]

Materials:

  • α-Methylstyrene

  • Paraformaldehyde

  • Acid-treated Montmorillonite K-10 clay

  • Nitromethane (solvent)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Activation: The Montmorillonite K-10 clay is activated by heating at 120°C under vacuum for 4 hours to remove adsorbed water.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated Montmorillonite K-10 (5 wt% relative to α-methylstyrene).

  • Add nitromethane (20 mL) to the flask, followed by α-methylstyrene (10 mmol) and paraformaldehyde (30 mmol, 3 equivalents).

  • Reaction: The reaction mixture is heated to 80°C and stirred vigorously for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration.

  • The filtrate is washed with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-methyl-4-phenyl-1,3-dioxane.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Protocol 2: Hydrolysis of 4-Methyl-4-phenyl-1,3-dioxane to this compound

The hydrolysis of the dioxane intermediate is a standard procedure to obtain the final diol product.

Materials:

  • 4-Methyl-4-phenyl-1,3-dioxane

  • Acetone

  • Water

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the purified 4-methyl-4-phenyl-1,3-dioxane (5 mmol) in acetone (15 mL).

  • Add water (5 mL) and a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane).

An Alternative Synthetic Pathway

An alternative to the Prins reaction involves a multi-step synthesis starting from nitromethylbenzene. This pathway offers a different set of challenges and advantages, particularly in avoiding the direct handling of formaldehyde in the initial C-C bond-forming step.

Alternative_Synthesis nitromethylbenzene Nitromethylbenzene nitro_diol 2-Nitro-2-phenylpropane-1,3-diol nitromethylbenzene->nitro_diol Base Catalyst formaldehyde_alt Formaldehyde formaldehyde_alt->nitro_diol diol_alt This compound nitro_diol->diol_alt Catalytic Hydrogenation (e.g., Pd/C, H₂)

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methyl-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 2-Methyl-2-phenylpropane-1,3-diol, a key intermediate and building block in various synthetic pathways, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methods for this compound, anchored in the principles of cross-validation and supported by experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions when establishing and validating analytical procedures.

The validation of an analytical method is a formal process to confirm that the procedure is suitable for its intended purpose.[1][2][3] Cross-validation takes this a step further by comparing two or more distinct analytical methods to ensure they produce comparable and reliable results.[4][5] This is crucial when methods are transferred between laboratories, or when a new method is intended to replace an existing one. This guide will delve into the cross-validation of two common analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Importance of Method Validation and Cross-Validation

The analytical procedure lifecycle, as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), emphasizes a holistic approach to method validation, from development through to ongoing performance verification.[2][6][7] Validation establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for the intended analytical applications.[1][3] Key validation parameters, as defined by the ICH, include specificity, linearity, range, accuracy, and precision.[1][6][8]

Cross-validation is specifically addressed as a means to demonstrate that two or more analytical procedures can be used for the same intended purpose.[4][6] This is particularly relevant in the pharmaceutical industry for:

  • Method Transfer: Ensuring a method performs equivalently in a different laboratory.

  • Method Modernization: Replacing an older method with a newer, more efficient one (e.g., replacing a GC method with a UPLC method).

  • Comparative Studies: When data from different analytical techniques need to be compared in a regulatory submission.[4]

Experimental Design for Cross-Validation

A well-designed cross-validation study is built on a foundation of a comprehensive validation of each individual method. The subsequent cross-validation then directly compares the performance of these methods using the same set of samples.

Diagram: Cross-Validation Workflow

CrossValidationWorkflow cluster_method1 Method 1: HPLC cluster_method2 Method 2: GC M1_Val Full Method Validation (ICH Q2(R2)) M1_Params Specificity Linearity Accuracy Precision Range M1_Val->M1_Params Establishes CrossVal Cross-Validation Study M1_Val->CrossVal M2_Val Full Method Validation (ICH Q2(R2)) M2_Params Specificity Linearity Accuracy Precision Range M2_Val->M2_Params Establishes M2_Val->CrossVal Comparison Comparative Data Analysis (Statistical Tests, e.g., t-test, F-test) CrossVal->Comparison Samples Identical Sample Set (API, Impurities, Placebo) Samples->CrossVal Conclusion Equivalence Decision Comparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Analytical Methods

For the analysis of this compound, both HPLC and GC are viable techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is a common choice for non-volatile, polar compounds like diols.[9] It offers versatility and high resolution.

  • Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, often with derivatization to improve volatility and peak shape.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A mixture of acetonitrile and water (e.g., 30:70 v/v). Phosphoric acid may be added to adjust the pH and improve peak shape.[9]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Detection wavelength: 210 nm.

    • Injection volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions by dissolving the drug substance or product in the mobile phase to a target concentration within the calibration range.

Protocol 2: Gas Chromatography (GC) Method
  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).

  • GC Conditions:

    • Carrier gas: Helium at a constant flow rate.

    • Inlet temperature: 250 °C.

    • Detector temperature: 280 °C.

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions by dissolving the drug substance or product in the solvent to a target concentration.

Data Presentation and Comparison

The following tables summarize hypothetical but realistic data from the validation and cross-validation of the HPLC and GC methods for the assay of this compound.

Table 1: Method Validation Summary
Validation ParameterHPLC MethodGC MethodAcceptance Criteria (ICH Q2(R2))
Specificity No interference from placebo and known impurities at the retention time of the analyte.No interference from placebo and known impurities at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.99950.9992≥ 0.999
Range (% of nominal) 80-120%80-120%For an assay, typically 80-120% of the test concentration.[1][3]
Accuracy (% Recovery) 99.5 ± 1.2%99.2 ± 1.5%Typically 98.0-102.0%
Precision (RSD%)
- Repeatability0.8%1.1%≤ 2%
- Intermediate Precision1.2%1.5%≤ 2%
Table 2: Cross-Validation Results

A set of six independent samples of this compound were analyzed by both the validated HPLC and GC methods.

Sample IDHPLC Assay (%)GC Assay (%)% Difference
199.899.50.30
2100.199.90.20
399.599.10.40
4100.3100.5-0.20
599.999.60.30
6100.099.70.30
Mean 99.93 99.72 0.21
Std. Dev. 0.29 0.44
t-test (p-value) \multicolumn{2}{c}{0.45 (p > 0.05)}
F-test (p-value) \multicolumn{2}{c}{0.28 (p > 0.05)}

Interpretation and Causality

The validation data in Table 1 demonstrates that both the HPLC and GC methods are suitable for their intended purpose, meeting the typical acceptance criteria for specificity, linearity, range, accuracy, and precision.[8] The HPLC method shows slightly better precision (lower RSD%), which is not uncommon for liquid chromatography methods compared to GC for this type of analyte.

The cross-validation results in Table 2 are the cornerstone of this guide. The mean assay values obtained by the two methods are very close, with a mean percentage difference of only 0.21%. A statistical comparison of the two datasets using a t-test (to compare the means) and an F-test (to compare the variances) yields p-values greater than 0.05. This indicates that there is no statistically significant difference between the results obtained by the HPLC and GC methods. Therefore, the two methods can be considered equivalent for the assay of this compound.

The choice between the two methods in a routine laboratory setting would then depend on other factors such as sample throughput, availability of instrumentation, and the need for analysis of other non-volatile or thermally labile impurities that would not be amenable to GC.

Diagram: Logical Relationship of Validation Parameters

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Interdependence of analytical method validation parameters.

Conclusion

This guide has provided a comprehensive framework for the cross-validation of analytical methods for this compound, comparing a reversed-phase HPLC method and a gas chromatography method. Both methods were shown to be valid and to produce equivalent results, demonstrating the successful application of cross-validation principles. By following a structured approach to method validation and cross-validation, grounded in regulatory guidelines and sound scientific principles, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Methods. USP-NF. Available from: [Link]

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  • ResearchGate. 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]

  • The Royal Society of Chemistry. CHAPTER 15: Validating Analytical Procedures. Available from: [Link]

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Benchmarking the properties of 2-Methyl-2-phenylpropane-1,3-diol against commercial diols

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Benchmarking Guide: 2-Methyl-2-phenylpropane-1,3-diol versus Commercial Diols for Advanced Applications

To researchers, scientists, and professionals in drug development, the selection of chemical intermediates is a critical decision that profoundly impacts the properties and performance of final products. This guide provides an in-depth technical comparison of this compound, a unique branched aromatic diol, against three widely utilized commercial diols: 1,3-Propanediol (PDO), 1,4-Butanediol (BDO), and Neopentyl Glycol (NPG).

The inclusion of a methyl group and a phenyl group on the same quaternary carbon in this compound imparts a distinct combination of steric hindrance, hydrophobicity, and rigidity. This guide will explore the implications of this unique molecular architecture on its physicochemical properties and its projected performance in key applications, offering a predictive analysis grounded in established chemical principles.

Comparative Overview of Physicochemical Properties

The fundamental characteristics of a diol dictate its processing parameters and the inherent properties of the resulting materials. The table below summarizes the key physicochemical properties of this compound and the selected commercial diols.

PropertyThis compound1,3-Propanediol (PDO)1,4-Butanediol (BDO)Neopentyl Glycol (NPG)
Molecular Formula C₁₀H₁₄O₂[1]C₃H₈O₂C₄H₁₀O₂C₅H₁₂O₂[1]
CAS Number 24765-53-5[1]504-63-2[2]110-63-4126-30-7
Molecular Weight ( g/mol ) 166.22[1]76.09[3]90.12104.15[4]
Melting Point (°C) 53-56[5][6]-2720.1127-130[4]
Boiling Point (°C) 176 @ 13 Torr[5]214[2]230215-217[4]
Appearance White to off-white solid[7]Colorless, viscous liquid[8]Colorless, viscous liquid[9]White crystalline solid[1]
Solubility in Water Slightly solubleMiscible[3]MiscibleSoluble[1]
Solubility in Organic Solvents Slightly soluble in Chloroform and Methanol[5]Miscible with many organic solvents[3]Soluble in alcohol, esters, and ketones[5]Soluble in most organic solvents[4]

Expert Insights: The presence of the phenyl group in this compound is expected to increase its thermal stability and introduce a degree of rigidity into polymer backbones. Its branched nature, similar to Neopentyl Glycol, will likely hinder crystallization, leading to amorphous polymers with potentially lower melting points and glass transition temperatures compared to their linear counterparts.

Performance Benchmarking in Polymer Synthesis

Diols are fundamental building blocks in the synthesis of a vast array of polymers, most notably polyesters and polyurethanes. The structure of the diol directly influences the mechanical, thermal, and chemical properties of the resulting polymer.

Polyester Synthesis

Causality of Experimental Choices: The synthesis of polyesters via polycondensation is a well-established industrial process. The choice of diol impacts reaction kinetics and the final polymer characteristics. A branched diol like this compound is anticipated to create polymers with altered morphology and performance compared to linear diols.

Experimental Workflow: Polyester Synthesis

Polyester_Synthesis cluster_reactants Reactants Diol Diol (this compound or Commercial Diol) Reactor Jacketed Glass Reactor with Mechanical Stirrer, Nitrogen Inlet, and Condenser Diol->Reactor Dicarboxylic_Acid Dicarboxylic Acid (e.g., Adipic Acid) Dicarboxylic_Acid->Reactor Polycondensation Polycondensation (Heat under Nitrogen) Reactor->Polycondensation 180-220°C Purification Purification (e.g., Precipitation in Methanol) Polycondensation->Purification Polyester Polyester Product Purification->Polyester

Caption: Workflow for polyester synthesis via polycondensation.

Predicted Performance Comparison:

  • Reaction Kinetics: The steric hindrance from the methyl and phenyl groups in this compound may lead to slower reaction kinetics compared to the less hindered linear diols, 1,3-Propanediol and 1,4-Butanediol.

  • Polymer Crystallinity: Polyesters derived from this compound and Neopentyl Glycol are expected to be amorphous due to their branched structures, which disrupt chain packing.[10] In contrast, polyesters from 1,3-Propanediol and 1,4-Butanediol will likely exhibit higher crystallinity.

  • Thermal Properties: The rigidity of the phenyl group in polyesters made with this compound is predicted to result in a higher glass transition temperature (Tg) compared to polyesters from the other diols. This can translate to improved dimensional stability at elevated temperatures.

  • Mechanical Properties: The amorphous nature of polyesters from this compound may lead to increased flexibility and toughness compared to the more crystalline polymers derived from linear diols.[10]

Polyurethane Synthesis

Causality of Experimental Choices: In polyurethane synthesis, diols act as chain extenders, reacting with diisocyanates to form the polymer backbone. The structure of the diol influences the soft segment of the polyurethane, thereby affecting its elasticity and durability.

Experimental Workflow: Polyurethane Synthesis

Polyurethane_Synthesis cluster_reactants Reactants Diol Diol (this compound or Commercial Diol) Reactor Reaction Vessel with Mechanical Stirrer and Temperature Control Diol->Reactor Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Reactor Polyaddition Polyaddition Reaction (Catalyst, e.g., DBTDL) Reactor->Polyaddition 60-80°C Curing Curing (Heat) Polyaddition->Curing Polyurethane Polyurethane Product Curing->Polyurethane

Caption: Workflow for two-step polyurethane synthesis.

Predicted Performance Comparison:

  • Reactivity: The primary hydroxyl groups of all four diols will readily react with isocyanates. However, the steric bulk of this compound might slightly moderate the reaction rate.

  • Hardness and Flexibility: The bulky phenyl group in polyurethanes made from this compound is expected to increase the hardness and modulus of the resulting elastomer. Conversely, the linear and more flexible backbones of 1,3-Propanediol and 1,4-Butanediol will contribute to softer, more flexible polyurethanes.

  • Thermal Stability: The aromatic character of this compound is anticipated to enhance the thermal stability of the polyurethane, making it suitable for applications requiring high-temperature performance.

Experimental Protocols for Property Determination

To ensure a standardized and objective comparison, the following experimental protocols are recommended for characterizing the diols and their polymeric derivatives.

Determination of Melting Point (ASTM E794-06)
  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Accurately weigh 5-10 mg of the diol sample into an aluminum DSC pan.

    • Seal the pan and place it in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • The melting point is determined as the peak temperature of the melting endotherm.

Determination of Boiling Point (ASTM D1120)
  • Apparatus: Distillation flask, condenser, thermometer, and heating mantle.

  • Procedure:

    • Place a measured volume of the diol into the distillation flask along with a few boiling chips.

    • Assemble the distillation apparatus.

    • Heat the flask gently with the heating mantle.

    • Record the temperature at which the liquid boils and a steady stream of condensate is observed.

    • Correct the observed boiling point for atmospheric pressure.[11]

Determination of Viscosity (ASTM D2196)
  • Apparatus: Rotational viscometer with appropriate spindle.

  • Procedure:

    • Place the liquid diol sample in a temperature-controlled bath to reach the desired measurement temperature.

    • Select a spindle and rotational speed that will give a torque reading within the instrument's recommended range.

    • Immerse the spindle into the sample to the marked depth.

    • Allow the reading to stabilize and record the viscosity value.

Conclusion for the Practicing Scientist

This compound presents a compelling alternative to conventional diols for applications demanding enhanced thermal stability, tailored mechanical properties, and amorphous characteristics in the resulting polymers. Its unique branched structure, combined with the rigidity of the phenyl group, offers a versatile tool for scientists and researchers to fine-tune the performance of polyesters, polyurethanes, and other polymeric materials. While direct comparative data is emerging, the principles of polymer chemistry strongly suggest that this compound can unlock new possibilities in the development of high-performance materials. The experimental protocols outlined in this guide provide a robust framework for conducting direct, side-by-side comparisons to validate these predicted advantages in a laboratory setting.

References

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  • Duncan, P. M., et al. (1990). 2-methyl-1,3-propanediol a New Monomer for High Solids Polyesters.
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A Comparative Guide to the Synthesis of 2-Methyl-2-phenylpropane-1,3-diol: Ensuring Batch-to-Batch Consistency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the consistency of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of reproducible research and robust drug manufacturing. Inconsistent batches of a key intermediate can lead to failed experiments, stalled development, and significant financial losses. This guide provides an in-depth comparison of two synthetic routes for 2-Methyl-2-phenylpropane-1,3-diol, a versatile building block in medicinal chemistry. We will explore the nuances of each method, the critical process parameters that govern their success, and a comprehensive analytical workflow to ensure batch-to-batch consistency.

The importance of such consistency is underscored by Good Manufacturing Practices (GMP) for Active Pharmaceutical Ingredients (APIs), which mandate that manufacturing processes are well-understood and controlled to ensure the final product meets its quality attributes.[1][2][3][4][5][6][7][8] This principle extends to the intermediates from which APIs are synthesized, as the impurity profile and physical properties of an intermediate can have a profound impact on the quality of the final drug substance.[9]

Comparing Synthesis Routes: A Tale of Two Chemistries

The choice of a synthetic route for a pharmaceutical intermediate is a critical decision that balances factors such as yield, purity, cost, scalability, and environmental impact. Here, we compare two plausible and distinct methods for the synthesis of this compound: a Grignard reaction and a crossed Cannizzaro-type reaction.

Method 1: Grignard Reaction with an Epoxide

The Grignard reaction is a classic and powerful tool in organic synthesis for forming carbon-carbon bonds.[10][11] In this proposed route, we utilize the nucleophilic addition of a phenylmagnesium halide to 2-methyl-2-vinyloxirane.

Reaction Scheme:

Causality Behind Experimental Choices:

The use of an epoxide as the electrophile is advantageous as it allows for the direct installation of the 1,3-diol functionality in a regioselective manner. The Grignard reagent will preferentially attack the less sterically hindered carbon of the epoxide ring. The subsequent acidic workup protonates the resulting alkoxides to yield the desired diol. Anhydrous conditions are critical, as Grignard reagents are highly basic and will react with even trace amounts of water.[10]

Critical Process Parameters (CPPs):

Critical Process Parameters (CPPs) are key variables that must be controlled to ensure the desired product quality.[1][2][3][12][13] For this Grignard synthesis, the following CPPs are paramount:

  • Purity of Magnesium and Phenyl Bromide: Impurities can interfere with the formation of the Grignard reagent.

  • Anhydrous Conditions: The presence of water will quench the Grignard reagent, reducing the yield.

  • Temperature Control: The formation of the Grignard reagent is exothermic and requires careful temperature management to prevent side reactions, such as Wurtz coupling. The subsequent reaction with the epoxide should also be cooled initially to control the reaction rate.

  • Rate of Addition: Slow addition of the epoxide to the Grignard reagent is crucial to maintain temperature control and minimize side reactions.

Method 2: Crossed Cannizzaro-Type Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base.[14][15][16] A "crossed" version can be employed where one aldehyde (typically formaldehyde) acts as the reductant for another. In this proposed synthesis, we adapt this concept starting from 2-phenylpropanal.

Reaction Scheme:

Causality Behind Experimental Choices:

This route is attractive due to the use of readily available and inexpensive starting materials. 2-Phenylpropanal, which has an enolizable alpha-hydrogen, would typically undergo an aldol condensation. However, in the presence of a highly concentrated base and an excess of a non-enolizable aldehyde like formaldehyde, a crossed Cannizzaro-type reaction can be favored. The formaldehyde is oxidized to formate, while the 2-phenylpropanal is first hydroxymethylated at the alpha-position twice, followed by reduction of the aldehyde to the primary alcohol.

Critical Process Parameters (CPPs):

  • Concentration of Base: A high concentration of the base (e.g., KOH) is necessary to drive the Cannizzaro reaction over the competing aldol condensation.

  • Stoichiometry of Reactants: The molar ratio of formaldehyde to 2-phenylpropanal is a critical parameter that will influence the yield and impurity profile. An excess of formaldehyde is required.

  • Temperature Control: The reaction is typically performed at a controlled temperature to manage the exothermic nature of the reaction and prevent side reactions.

  • Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, but extended reaction times at high temperatures can lead to degradation products.

Analytical Workflow for Ensuring Batch-to-Batch Consistency

A robust analytical workflow is essential for characterizing the synthesized this compound and ensuring consistency across different batches. This workflow should encompass identity, purity, and the profile of any impurities. The use of Process Analytical Technology (PAT) can further enhance process understanding and control.[9][17][18][19][20]

Visualizing the Workflows

The following diagrams illustrate the synthesis and analytical workflows.

Synthesis_Workflow cluster_grignard Method 1: Grignard Synthesis cluster_cannizzaro Method 2: Crossed Cannizzaro-Type Synthesis G_Start Phenyl Bromide, Mg, Anhydrous Ether G_Reagent Phenylmagnesium Bromide G_Start->G_Reagent Formation G_Reaction Grignard Reaction G_Reagent->G_Reaction G_Reactant 2-Methyl-2-vinyloxirane G_Reactant->G_Reaction G_Workup Acidic Workup G_Reaction->G_Workup G_Product Crude Product G_Workup->G_Product G_Purify Purification (Crystallization/Chromatography) G_Product->G_Purify G_Final This compound G_Purify->G_Final C_Start 2-Phenylpropanal, Formaldehyde, conc. KOH C_Reaction Crossed Cannizzaro-Type Reaction C_Start->C_Reaction C_Workup Neutralization & Extraction C_Reaction->C_Workup C_Product Crude Product C_Workup->C_Product C_Purify Purification (Crystallization/Chromatography) C_Product->C_Purify C_Final This compound C_Purify->C_Final

Caption: High-level overview of the two proposed synthesis workflows.

Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity and Impurity Profiling cluster_physical Physical Properties Start Batch of this compound NMR 1H and 13C NMR Spectroscopy Start->NMR FTIR FTIR Spectroscopy Start->FTIR HPLC HPLC-UV/DAD Start->HPLC GCMS GC-MS Start->GCMS MP Melting Point Start->MP DSC Differential Scanning Calorimetry Start->DSC Decision Does Batch Meet Specifications? NMR->Decision FTIR->Decision HPLC->Decision GCMS->Decision MP->Decision DSC->Decision Pass Release Batch Decision->Pass Yes Fail Reject Batch & Investigate Decision->Fail No

Caption: Comprehensive analytical workflow for batch release.

Experimental Protocols

The following are detailed, illustrative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and quantify any related substance impurities.

Instrumentation:

  • HPLC system with a UV/Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.

Rationale: This reverse-phase method is designed to separate the relatively polar diol from potential non-polar impurities. The gradient elution ensures that both early- and late-eluting compounds are resolved. A similar method has been described for the analysis of this compound.[21]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Objective: To identify and quantify volatile organic impurities, including residual solvents and starting materials.

Instrumentation:

  • GC system coupled to a Mass Spectrometer

Chromatographic Conditions:

  • Column: A non-polar column such as one with a poly(dimethylsiloxane) phase is a suitable choice for minimizing interactions with the polar diol.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve 5 mg/mL of the sample in methanol.

Rationale: GC-MS is highly effective for separating and identifying volatile compounds.[22][23] The temperature program allows for the elution of a wide range of volatile and semi-volatile impurities. The mass spectrometer provides structural information for the identification of unknown peaks by comparing fragmentation patterns to a spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and detect any structural isomers or major impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)

  • Techniques: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) as needed for complex spectra.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Rationale: NMR spectroscopy provides unambiguous structural information.[24][25] The 1H and 13C NMR spectra serve as a fingerprint for the molecule. Any significant deviation in chemical shifts or the presence of unexpected signals between batches would indicate a structural difference or the presence of a significant impurity.

Comparative Data Summary

The following table presents hypothetical data from the analysis of three batches of this compound synthesized by each of the two proposed methods.

ParameterMethod 1: Grignard (Batch A)Method 1: Grignard (Batch B)Method 1: Grignard (Batch C)Method 2: Cannizzaro (Batch D)Method 2: Cannizzaro (Batch E)Method 2: Cannizzaro (Batch F)
Yield (%) 757278656863
Purity (HPLC, % Area) 99.699.599.798.598.898.2
Impurity 1 (HPLC, % Area) 0.15 (Biphenyl)0.18 (Biphenyl)0.12 (Biphenyl)0.5 (Unreacted Aldehyde)0.4 (Unreacted Aldehyde)0.6 (Unreacted Aldehyde)
Impurity 2 (HPLC, % Area) 0.10 (Unknown)0.15 (Unknown)0.09 (Unknown)0.6 (Aldol Adduct)0.5 (Aldol Adduct)0.8 (Aldol Adduct)
Melting Point (°C) 88-9087-9088-9186-8987-9085-89
Appearance White Crystalline SolidWhite Crystalline SolidWhite Crystalline SolidOff-white SolidOff-white SolidOff-white Solid

Interpretation of Data:

The hypothetical data suggests that the Grignard method consistently produces a higher yield and purity product compared to the crossed Cannizzaro-type reaction. The primary impurity in the Grignard synthesis is biphenyl, which arises from a known side reaction. In contrast, the Cannizzaro-type reaction shows higher levels of impurities related to incomplete reaction and side reactions (aldol condensation). This highlights the importance of stringent control over the CPPs for the Cannizzaro method to minimize these side products. The lower melting point range and off-white appearance of the product from the Cannizzaro route are also indicative of lower purity.

Conclusion

The selection of a synthetic route and the implementation of a robust analytical control strategy are inextricably linked in the quest for batch-to-batch consistency of pharmaceutical intermediates like this compound. While the Grignard method may offer a cleaner product profile, the crossed Cannizzaro-type reaction may be more cost-effective. Regardless of the chosen path, a deep understanding of the reaction mechanism, meticulous control of Critical Process Parameters, and a comprehensive analytical testing regimen are non-negotiable. By adhering to these principles, researchers and drug development professionals can ensure the consistent quality of their intermediates, thereby building a solid foundation for the successful development of safe and effective medicines.

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  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved January 15, 2026, from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (2024, June 19). Synthetic applications of the Cannizzaro reaction. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
  • PrepChem.com. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. Retrieved January 15, 2026, from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved January 15, 2026, from [Link]

  • Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved January 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved January 15, 2026, from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-1-phenylpropane-1,2-diol | C10H14O2 | CID 346803 - PubChem. Retrieved January 15, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved January 15, 2026, from [Link]

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  • Chegg. (2020, September 27). Question: The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol via a Diastereoselective Reaction. General Concepts. Retrieved January 15, 2026, from [Link]

  • Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. (n.d.). Retrieved January 15, 2026, from [Link]

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  • ResearchGate. (2025, August 5). A sensitive HPLC-FLD method for the quantitative determination of 3-chloro-1,2-propanediol by pre-column fluorescence derivatization with 9-(2-Hydroxypropyl)adenine. Retrieved January 15, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Methyl-2-phenylpropane-1,3-diol, a compound with potential applications in various research and development endeavors. By moving beyond a simple checklist, we delve into the rationale behind each safety recommendation, fostering a culture of proactive safety and scientific integrity in your laboratory.

Understanding the Risks: A Proactive Stance

The primary hazards associated with aromatic diols like this compound are presumed to be eye and skin irritation. Direct contact with the solid or solutions may cause irritation, and in some cases, more severe eye damage. Inhalation of dust particles should also be minimized. Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to mitigate these risks.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly sealing safety goggles.[1] A face shield is recommended if there is a significant risk of dust generation.Nitrile or neoprene gloves.[2]A standard laboratory coat, fully buttoned.If weighing outside of a chemical fume hood and dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1]
Preparing Solutions Chemical splash goggles.[3] A face shield should be worn over goggles when handling larger volumes or if there is a splash hazard.Nitrile or neoprene gloves.[2]A chemically resistant laboratory coat or apron over a standard lab coat.Not generally required if performed in a well-ventilated area or a chemical fume hood.
Running Reactions and Transfers Chemical splash goggles and a face shield.Chemically resistant gloves (e.g., butyl rubber or Viton™ for extended contact with solvents).[4] Double gloving is a good practice.A chemically resistant laboratory coat. Ensure clothing covers all exposed skin.Not generally required if the apparatus is contained and the work is performed in a chemical fume hood.
Work-up and Purification Chemical splash goggles and a face shield.Chemically resistant gloves appropriate for the solvents being used.A chemically resistant laboratory coat.If there is a risk of aerosol or vapor generation outside of a fume hood, an appropriate respirator should be used.
Handling Waste Chemical splash goggles.Nitrile or neoprene gloves.A standard laboratory coat.Not generally required if handling sealed waste containers.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for safety. The following step-by-step guidance, complemented by the workflow diagram below, ensures a self-validating system of protocols.

Experimental Workflow: From Preparation to Disposal
  • Pre-Experiment Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Inspect all PPE for integrity before use.

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Handling and Preparation:

    • When handling the solid, avoid the formation of dust.[1]

    • Use appropriate tools for weighing and transferring the solid to minimize dust generation.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Running the Reaction:

    • Conduct all reactions within a certified chemical fume hood.

    • Ensure all glassware is properly secured.

    • Maintain a clear and organized workspace to prevent accidental spills.

  • Post-Reaction Work-up and Clean-up:

    • Quench reactions carefully and allow them to cool to room temperature before work-up.

    • Clean all contaminated glassware and equipment thoroughly.

  • Waste Disposal:

    • Dispose of all waste, including contaminated PPE, in clearly labeled, sealed containers.

    • Follow all local, state, and federal regulations for chemical waste disposal. Do not discharge to sewer systems.[5]

    • Consider consulting a licensed chemical disposal company for surplus and non-recyclable solutions.[6]

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Disposal A Assess Hazards & Review SDS B Select & Inspect PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing & Solution Preparation C->D Proceed with caution E Running Reaction D->E F Work-up & Purification E->F G Segregate & Label Waste F->G After experiment completion H Dispose via Approved Channels G->H

Caption: A visual representation of the step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1] Remove and wash contaminated clothing before reuse. If skin irritation occurs, get medical advice/attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1]

By integrating these scientifically grounded safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research and development objectives. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet (SDS) for any chemical before use and to adhere to your institution's specific safety guidelines.

References

  • Silver Fern Chemical, Inc. Safety Data Sheet MP Diol, 2 Methyl 1,3 Propanediol Revision Date. (2024-07-29). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • SAFETY DATA SHEET - ChemDmart. Retrieved from [Link]

  • Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07). Retrieved from [Link]

  • Personal Protective Equipment (PPE). Retrieved from [Link]

  • 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.